molecular formula C8H8N2O B1394200 6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-86-2

6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1394200
CAS No.: 1190317-86-2
M. Wt: 148.16 g/mol
InChI Key: GQPYXXLBWMVXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine ( 1190317-86-2) is a high-value heterocyclic building block with a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . This compound is part of the 7-azaindole family and is characterized by its fused bicyclic structure, which is highly sought after in medicinal chemistry and drug discovery for its ability to act as a core scaffold in the design of biologically active molecules . Researchers utilize this reagent as a key precursor in synthetic organic chemistry. For instance, it can be further functionalized to create derivatives such as this compound-3-carboxylic acid (CAS 1190316-58-5), expanding its utility in the development of novel compounds . Proper handling is essential; this compound has hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Recommended precautions include wearing protective gloves and eye/face protection (P280) . To ensure stability, this product should be stored sealed in a dry environment, in a freezer under an inert atmosphere at -20°C . This chemical is intended for research and further manufacturing applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYXXLBWMVXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676842
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-86-2
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of 6-Methoxy-4-Azaindole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-Azaindole

To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the physicochemical landscape of 6-methoxy-4-azaindole. The azaindole scaffold has emerged as a privileged structure in medicinal chemistry, primarily for its role as a bioisostere of the natural indole nucleus found in countless biologically active molecules.[1] The strategic introduction of a nitrogen atom into the indole's benzene ring creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with a unique electronic signature and distinct physicochemical properties.[1][2]

This modification is far from trivial. Replacing a carbon-hydrogen group with a nitrogen atom can profoundly and often beneficially modulate a molecule's solubility, lipophilicity, metabolic stability, and capacity for hydrogen bonding.[3][4] These changes can be pivotal in transforming a promising but flawed lead compound into a viable drug candidate. Specifically, the 4-azaindole core, the subject of this guide, is a key component in a variety of therapeutic agents, including kinase inhibitors and treatments for neurological disorders.[5][6]

The addition of a 6-methoxy group further refines the scaffold's properties. Methoxy groups are electron-donating substituents that can enhance the reactivity of the heterocyclic system and influence its interaction with biological targets.[7] This guide, therefore, characterizes 6-methoxy-4-azaindole not just as a static set of data points, but as a dynamic tool for molecular design, providing the foundational knowledge necessary to harness its full therapeutic potential.

Core Molecular Profile and Predicted Physicochemical Properties

While extensive experimental data for 6-methoxy-4-azaindole is not broadly published, we can establish a robust profile based on the well-understood chemistry of the 4-azaindole core and related methoxy-substituted heterocycles. The following properties are critical for predicting a compound's behavior in both chemical and biological systems.

Molecular Structure and Bioisosteric Context

The fundamental value of 6-methoxy-4-azaindole lies in its structural relationship to 6-methoxyindole. The pyridine nitrogen at the 4-position acts as a hydrogen bond acceptor, a feature absent in its indole counterpart, which can lead to novel and potent interactions within a target's active site, particularly the hinge region of kinases.[5][8]

bioisosteres cluster_indole Indole Scaffold cluster_azaindole Azaindole Bioisostere Indole 6-Methoxyindole Azaindole 6-Methoxy-4-Azaindole Indole->Azaindole Bioisosteric Replacement (CH -> N)

Caption: Bioisosteric relationship between 6-methoxyindole and 6-methoxy-4-azaindole.

Summary of Predicted Physicochemical Data

The following table summarizes key physicochemical parameters. These values are estimated based on computational models and data from analogous structures, such as 4-azaindole and 4-methoxy-7-azaindole.[9][10] They provide a critical baseline for experimental design.

PropertyPredicted Value / RangeSignificance in Drug Development
Molecular Formula C₈H₈N₂OFoundational for mass spectrometry and elemental analysis.
Molecular Weight 148.16 g/mol Influences diffusion rates and compliance with "Rule of Five" guidelines.
pKa (Pyridine N)6.5 - 7.5Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding. A compound with a pKa in this range will be partially protonated.
cLogP 1.0 - 1.5Indicates lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability, crucial for oral bioavailability.
Aqueous Solubility Moderately ImprovedThe azaindole core generally enhances solubility compared to the corresponding indole.[3] The methoxy group may slightly decrease it, but the overall effect is expected to be favorable.
Melting Point 120 - 140 °C (Est.)Important for compound purity assessment, stability, and formulation considerations.
Hydrogen Bond Donors 1 (Pyrrole N-H)Key interaction point for binding to biological targets.
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)The additional nitrogen acceptor is a key advantage over the indole scaffold, enabling stronger or novel target interactions.

Chemical Reactivity and Stability

The reactivity of 6-methoxy-4-azaindole is a product of the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by the electron-donating methoxy group.

  • Electrophilic Aromatic Substitution : The pyrrole ring is highly activated towards electrophilic attack. Both theoretical and experimental studies on the 4-azaindole nucleus confirm that substitution occurs preferentially at the C3 position .[5] Common reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reactions will overwhelmingly yield the 3-substituted product.[5] The 6-methoxy group enhances this reactivity.

  • Nucleophilic Aromatic Substitution : The pyridine ring is generally resistant to nucleophilic attack unless activated by a strong electron-withdrawing group or a suitable leaving group (e.g., a halogen).

  • N-Functionalization : The pyrrole nitrogen can be readily alkylated, acylated, or sulfonylated under basic conditions.

  • Metabolic Stability : A key driver for the use of azaindoles is their generally improved metabolic stability compared to indoles.[11] The pyridine nitrogen alters the electron distribution, making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. While the methoxy group itself can be a site for O-demethylation, the core scaffold is expected to be more robust than its indole counterpart.[11][12]

reactivity cluster_molecule Reactivity of 6-Methoxy-4-Azaindole cluster_reactions Reaction Types Molecule 6-Methoxy-4-Azaindole EAS Electrophilic Substitution (Vilsmeier, Friedel-Crafts) Molecule->EAS  C3 Position (Major) N_Func N-Functionalization (Alkylation, Acylation) Molecule->N_Func  N1 Position Metabolism Metabolic Pathways (O-Demethylation) Molecule->Metabolism  6-Methoxy Position

Caption: Key reactive sites on the 6-methoxy-4-azaindole scaffold.

Authoritative Experimental Protocols for Physicochemical Characterization

For any novel compound like 6-methoxy-4-azaindole, rigorous experimental determination of its properties is paramount. The following protocols describe self-validating, industry-standard methodologies.

Protocol: Determination of pKa via Potentiometric Titration
  • Causality : The pKa dictates the charge state of a molecule at a given pH. Potentiometric titration is the gold standard as it directly measures the pH change upon addition of an acid or base, allowing for precise determination of the equilibrium constant.

  • Methodology :

    • Preparation : Accurately weigh ~1-3 mg of 6-methoxy-4-azaindole and dissolve in a known volume (e.g., 10 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility. Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Instrumentation : Calibrate a high-precision pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Titration : Place the sample solution in a thermostatted vessel at 25 °C. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl) using an automated titrator. Record the pH after each incremental addition of titrant.

    • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software (e.g., Hyperquad). The system is self-validating by ensuring a clear and sharp inflection point and by running a standard compound with a known pKa in parallel.

Protocol: Determination of LogP via Shake-Flask Method (OECD 107)
  • Causality : LogP (the partition coefficient between octanol and water) is a fundamental measure of lipophilicity, which correlates directly with a molecule's ability to cross biological membranes. The shake-flask method is the definitive technique, measuring the equilibrium distribution directly.

  • Methodology :

    • Pre-equilibration : Prepare a mixture of n-octanol and buffered water (e.g., phosphate buffer, pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.

    • Sample Preparation : Prepare a stock solution of 6-methoxy-4-azaindole in the pre-saturated n-octanol.

    • Partitioning : Combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous buffer in a glass vial.

    • Equilibration : Agitate the vial at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

    • Phase Separation : Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification : Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

    • Calculation : Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]). The method is validated by ensuring mass balance (total amount recovered equals initial amount) and by running controls.

Protocol: Determination of Thermodynamic Solubility
  • Causality : Solubility is a critical factor for drug absorption and formulation. The thermodynamic solubility, measured at equilibrium, represents the true solubility limit of the compound and is essential for preclinical development.

  • Methodology :

    • Sample Preparation : Add an excess amount of solid 6-methoxy-4-azaindole to vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility.

    • Equilibration : Agitate the vials at a controlled temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

    • Phase Separation : Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. The presence of remaining solid in the vial validates that saturation was achieved.

    • Quantification : Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

    • Reporting : Report the solubility in µg/mL or µM at each specific pH.

workflow cluster_pka pKa Determination cluster_logp LogP Determination cluster_sol Solubility Determination pka1 Dissolve in Co-solvent + KCl pka2 Potentiometric Titration (HCl) pka1->pka2 pka3 Analyze Titration Curve pka2->pka3 pka_result pKa Value pka3->pka_result logp1 Equilibrate Octanol/Water logp2 Partition Compound (Shake Flask) logp1->logp2 logp3 Quantify in Each Phase (HPLC) logp2->logp3 logp_result LogP Value logp3->logp_result sol1 Add Excess Solid to Buffer sol2 Equilibrate (24-48h) sol1->sol2 sol3 Filter & Quantify Filtrate (HPLC) sol2->sol3 sol_result Solubility (µg/mL) sol3->sol_result

Caption: Experimental workflows for determining key physicochemical properties.

References

An In-depth Technical Guide to the Spectral Data of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methoxy-1H-pyrrolo[3,2-b]pyridine, also known as 6-methoxy-4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules. As a derivative of 4-azaindole, this scaffold is a key component in the development of various therapeutic agents. A thorough understanding of its spectral properties is paramount for its unambiguous identification, characterization, and quality control in synthetic and drug discovery workflows. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from structurally related analogs to offer a detailed interpretation, rooted in the principles of spectroscopic analysis.

Introduction: The Significance of this compound

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a "privileged scaffold" in drug discovery, serving as a bioisostere for indole and purine structures. This allows it to interact with a wide array of biological targets, including kinases, which are crucial in cellular signaling pathways. The introduction of a methoxy group at the 6-position of the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound an attractive building block for novel therapeutics.

Accurate spectral characterization is the cornerstone of chemical synthesis and drug development. It ensures the structural integrity of the synthesized compound, confirms its purity, and provides insights into its chemical behavior. This guide is designed to serve as a practical reference for researchers, providing a detailed breakdown of the expected spectral features of this compound.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methoxy substituent at the C6 position.

Molecular Formula: C₈H₈N₂O[1]

Molecular Weight: 148.16 g/mol [1]

CAS Number: 1190317-86-2[1]

Below is a diagram illustrating the molecular structure with atom numbering, which will be referenced in the spectral analysis sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[3,2-b]pyridine core and the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the pyridine nitrogen.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~11.0 - 12.0br s1HN1-HThe pyrrole N-H proton is typically deshielded and appears as a broad singlet.
~7.8 - 8.0d1HH7The proton at C7 is adjacent to the pyridine nitrogen and is expected to be downfield.
~7.2 - 7.4d1HH2The proton at C2 of the pyrrole ring.
~6.8 - 7.0d1HH5The proton at C5 is ortho to the electron-donating methoxy group, leading to an upfield shift compared to the unsubstituted analog.
~6.4 - 6.6d1HH3The proton at C3 of the pyrrole ring.
~3.9 - 4.1s3H-OCH₃A characteristic singlet for the methoxy group protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the aromatic ring currents.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~158 - 162C6The carbon atom attached to the electron-donating methoxy group will be significantly deshielded.
~145 - 148C7aA quaternary carbon at the fusion of the two rings, adjacent to the pyrrole nitrogen.
~140 - 143C7Carbon adjacent to the pyridine nitrogen.
~128 - 132C3aQuaternary carbon at the ring junction.
~120 - 125C2Pyrrole carbon.
~110 - 115C5Carbon ortho to the methoxy group, shielded by its electron-donating effect.
~100 - 105C3Pyrrole carbon.
~55 - 58-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to 5 mm NMR tube dissolve->transfer acquire Acquire 1H and 13C spectra at 298 K transfer->acquire params Standard pulse programs (zg30 for 1H, zgpg30 for 13C) Relaxation delay (D1): 1-2 s acquire->params process Fourier transform, phase correction, and baseline correction acquire->process analyze Reference spectra (e.g., to residual solvent peak) process->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Molecular Ion Peak [M+H]⁺: The most prominent peak is expected to be the protonated molecule at an m/z of 149.07, corresponding to the molecular formula C₈H₉N₂O⁺. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for related methoxy-substituted heterocyclic compounds include:

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 134. This is a common fragmentation for methoxy aromatic compounds.

    • Loss of formaldehyde (CH₂O): A neutral loss of 30 Da could occur, leading to a fragment ion at m/z 119.

    • Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion may lose CO, giving a fragment at m/z 106.

G M [M+H]⁺ m/z = 149 M_CH3 [M+H - •CH₃]⁺ m/z = 134 M->M_CH3 - •CH₃ M_CH2O [M+H - CH₂O]⁺ m/z = 119 M->M_CH2O - CH₂O M_CH3_CO [M+H - •CH₃ - CO]⁺ m/z = 106 M_CH3->M_CH3_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical protocol for acquiring mass spectra using an LC-MS system with ESI is outlined below.

G cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis dissolve Prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent (e.g., methanol) inject Inject into LC-MS system dissolve->inject lc Chromatographic separation (e.g., C18 column) inject->lc ms Mass analysis (ESI+) Scan range m/z 50-500 lc->ms analyze Identify molecular ion peak and major fragment ions ms->analyze hrms (Optional) Perform HRMS for elemental composition analyze->hrms

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3400 - 3200Medium, BroadN-H stretchPyrrole N-H
~3100 - 3000MediumC-H stretchAromatic C-H
~2950 - 2850MediumC-H stretchMethoxy -CH₃
~1620 - 1580StrongC=C and C=N stretchAromatic rings
~1250 - 1200StrongAsymmetric C-O-C stretchAryl ether
~1050 - 1000StrongSymmetric C-O-C stretchAryl ether
~850 - 750StrongC-H out-of-plane bendAromatic C-H
Experimental Protocol for IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining an IR spectrum.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectral data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important heterocyclic compound. The provided experimental protocols offer standardized methodologies for obtaining high-quality spectral data. As research into 4-azaindole derivatives continues to expand, a thorough understanding of their spectral properties will remain essential for advancing the field of medicinal chemistry.

References

Unlocking the Therapeutic Potential of 6-Methoxy-4-Azaindole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-azaindole scaffold has cemented its status as a privileged structure in modern medicinal chemistry, serving as a versatile bioisostere of both indole and purine systems.[1][2] Its unique electronic properties and hydrogen bonding capabilities have propelled the development of numerous clinical candidates, particularly in the realm of kinase inhibition.[1][2] This guide focuses on a specific, yet underexplored, derivative: 6-methoxy-4-azaindole. We will provide a comprehensive framework for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. This document moves beyond a simple review, offering a detailed, field-proven roadmap encompassing strategic target selection, robust experimental validation protocols, and insightful in silico approaches.

The 6-Methoxy-4-Azaindole Scaffold: A Strategic Overview

The strategic incorporation of a nitrogen atom into the indole ring system to form an azaindole can significantly modulate a compound's physicochemical properties.[3] This modification often leads to improved aqueous solubility, a crucial factor in drug development, and provides an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2] The 4-azaindole isomer, in particular, has been successfully utilized in the design of inhibitors for a range of therapeutic targets.

The addition of a methoxy group at the 6-position is a deliberate design choice. This electron-donating group can influence the electronic distribution of the aromatic system, potentially modulating target engagement and metabolic stability. Furthermore, the methoxy group can serve as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Primary Therapeutic Hypotheses: Kinase Inhibition

The structural resemblance of the azaindole core to the adenine fragment of adenosine triphosphate (ATP) makes it an exceptional scaffold for the design of kinase inhibitors.[2] The pyridine nitrogen and the pyrrole NH group can form a bidentate hydrogen bond interaction with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[4] Based on the known targets of other 4-azaindole derivatives, we can hypothesize that 6-methoxy-4-azaindole is a promising candidate for inhibiting kinases implicated in oncology and inflammatory diseases.

Key Kinase Target Families
  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is a known driver in various cancers, promoting proliferation, motility, and invasion.[3][5][6][7][8] 4-Azaindole derivatives have been successfully developed as potent c-Met inhibitors.[9]

  • p21-Activated Kinase 1 (PAK1): PAK1 is a key regulator of cell motility, survival, and proliferation and is overexpressed in several cancers.[10][11][12][13][14][15] The 4-azaindole scaffold has been used to create PAK1 inhibitors with improved physicochemical properties.[11]

  • Transforming Growth Factor-β Receptor I (TGFβRI/ALK5): The TGF-β pathway plays a dual role in cancer, and its inhibition is a promising immuno-oncology strategy.[16][17][18][19] 4-Azaindole derivatives have been identified as selective inhibitors of TGFβRI.

  • p38 MAP Kinase: As a key mediator of inflammatory responses, p38 MAPK is a target for autoimmune and inflammatory diseases.[9][20][21][22] The 4-azaindole core has been utilized to develop potent p38 inhibitors.[21]

Illustrative Kinase Signaling Pathways

To visualize the points of potential intervention for a 6-methoxy-4-azaindole-based inhibitor, the following diagrams illustrate simplified key kinase signaling cascades.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K-AKT cMet->PI3K RAS RAS GRB2->RAS RAF RAF-MEK-ERK RAS->RAF Proliferation Proliferation, Survival, Motility RAF->Proliferation PI3K->Proliferation Inhibitor 6-Methoxy-4-Azaindole (Hypothesized) Inhibitor->cMet

Simplified c-Met Signaling Pathway.

p38_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor 6-Methoxy-4-Azaindole (Hypothesized) Inhibitor->p38

Simplified p38 MAPK Signaling Pathway.

Expanding the Horizon: Non-Kinase Targets

While kinases represent a primary target class, the versatility of the azaindole scaffold extends to other protein families. A comprehensive target identification strategy should therefore include screening against other relevant targets.

  • Voltage-Gated Sodium Channels (Nav): Recent studies have highlighted 4-azaindole derivatives as potent and selective inhibitors of the Nav1.2 channel, with promising in vivo efficacy in epilepsy models.[10] This opens up a compelling avenue for neurological applications.

  • G-Protein Coupled Receptors (GPCRs) and Transporters: The structural similarity to biogenic amines suggests potential interactions with GPCRs and neurotransmitter transporters. For instance, 7-azaindole derivatives have been explored for their affinity for the serotonin transporter (SERT).[23]

A Practical Guide to Target Validation

The following section provides a detailed, step-by-step framework for the experimental validation of potential therapeutic targets for 6-methoxy-4-azaindole.

Initial Target Identification: In Silico and In Vitro Screening

A logical first step is to perform a broad in vitro screen against a panel of kinases to identify initial hits. This can be complemented by in silico approaches to prioritize targets and guide subsequent experimental work.

Target_ID_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Hit Identification & Prioritization Compound 6-Methoxy-4-Azaindole Docking Molecular Docking (Kinase Panel) Compound->Docking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore DataAnalysis Data Analysis & Hit Triaging Docking->DataAnalysis Pharmacophore->DataAnalysis KinaseScreen Broad Kinase Panel Screen (e.g., 400+ kinases) KinaseScreen->DataAnalysis NonKinaseScreen Phenotypic or Target-based (e.g., GPCRs, Ion Channels) NonKinaseScreen->DataAnalysis TargetHypothesis Formulate Target Hypothesis DataAnalysis->TargetHypothesis

Workflow for Initial Target Identification.
Quantitative Data: Profiling Azaindole Derivatives

The following table summarizes representative data for various azaindole derivatives against different target classes, illustrating the scaffold's versatility.

Compound ClassTargetActivity MetricPotencyReference
4-Azaindole Derivativec-MetIC5020 nM[24]
4-Azaindole DerivativePAK1Ki<10 nM[11]
4-Azaindole Derivativep38 MAPKIC50Potent (Specific value not stated)[21]
3-(1,2,3,6-tetrahydropyridine)-4-azaindoleNav1.2ED50 (in vivo)22.01 mg/kg[10]
7-Azaindole DerivativeSERTKi9.2 nM
Detailed Experimental Protocols

This protocol describes a generic, non-radiometric assay to determine the IC50 of 6-methoxy-4-azaindole against a purified kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. An enzyme-coupled reaction converts ADP to a fluorescent signal.

Materials:

  • Purified recombinant kinase

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 6-methoxy-4-azaindole stock solution in DMSO

  • Universal Fluorimetric Kinase Assay Kit (e.g., Sigma-Aldrich MAK173)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of 6-methoxy-4-azaindole in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Kinase Reaction Setup:

    • In each well of the 384-well plate, add 2 µL of the diluted compound or DMSO (for control wells).

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 4 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 4 µL of the 2X ATP solution to each well. The final volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of the ADP Sensor Buffer and 5 µL of the ADP Sensor Solution from the kit to each well.

    • Incubate at room temperature for 20 minutes, protected from light.

  • Measurement: Read the fluorescence intensity (λex = 540 nm / λem = 590 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol assesses the effect of 6-methoxy-4-azaindole on the proliferation of a cancer cell line relevant to the identified kinase target.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[1][23][25][26]

Materials:

  • Cancer cell line (e.g., a c-Met amplified line like MKN-45)

  • Complete cell culture medium

  • 6-methoxy-4-azaindole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of 6-methoxy-4-azaindole to the wells. Include DMSO-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percent of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 6-methoxy-4-azaindole scaffold represents a promising starting point for the development of novel therapeutics. Its inherent properties, derived from the 4-azaindole core, suggest a high probability of activity against various protein kinases, with a strong rationale for investigating targets such as c-Met, PAK1, and p38. Furthermore, the potential for activity against non-kinase targets like ion channels should not be overlooked. The systematic approach outlined in this guide, combining in silico prediction with robust in vitro biochemical and cellular assays, provides a clear and efficient path for elucidating the therapeutic potential of this and related compounds. Future work should focus on comprehensive SAR studies, optimization of pharmacokinetic properties, and in vivo validation in relevant disease models.

References

A Technical Guide to the In Silico Prediction of Biological Targets for 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a critical and rate-limiting step in modern drug discovery. For novel chemical entities, computational or in silico methods provide a rapid, cost-effective, and data-driven approach to generate high-confidence hypotheses for experimental validation.[1] This guide presents a comprehensive, multi-modal in silico workflow to predict the biological targets of 6-methoxy-1H-pyrrolo[3,2-b]pyridine , a heterocyclic compound belonging to the azaindole class. We will leverage the well-established principle that the azaindole scaffold is a "privileged" structure in medicinal chemistry, particularly for the inhibition of protein kinases.[2] Our strategy will first employ ligand-based methods to generate broad hypotheses based on the known pharmacology of structurally similar compounds. Subsequently, we will refine these hypotheses using rigorous structure-based reverse docking to predict specific, high-affinity protein targets. The final output is a prioritized list of candidate targets, providing a clear and rational path for subsequent in vitro validation.

Introduction: The Privileged Scaffold Hypothesis

The query molecule, this compound, is a derivative of the 4-azaindole scaffold. Its isomeric core, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is present in numerous FDA-approved drugs and clinical candidates, a testament to its favorable pharmacological properties.[2] A significant body of literature has established that the defining feature of the azaindole core is its ability to act as a bioisostere of the adenine ring of ATP. Specifically, the nitrogen atoms in the bicyclic system are positioned to form two critical hydrogen bonds with the "hinge" region of the ATP-binding pocket, a highly conserved feature across the human kinome.[2] This mimicry makes azaindole derivatives potent and often selective kinase inhibitors.[3][4][5]

Therefore, our investigation is founded on the central hypothesis that This compound is a protein kinase inhibitor. The primary objective of this in silico workflow is to identify which of the over 500 human kinases are its most probable targets.

Our predictive strategy is designed as a self-validating system, where concordance between orthogonal computational methods enhances confidence in the final predictions. The workflow is structured into two main phases:

  • Ligand-Based Target Prediction: Utilizes the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological targets.[1] This phase leverages existing bioactivity data from public databases to cast a wide net for potential targets.

  • Structure-Based Target Prediction: Employs 3D structural information of proteins to directly model the physical interaction with the query molecule. This phase provides detailed mechanistic insights into binding affinity and mode of action.[1]

The convergence of results from these two distinct approaches will yield a short list of high-probability targets for this compound.

In_Silico_Strategy cluster_0 Phase 1: Ligand-Based Prediction cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Data Synthesis & Validation A Query Molecule (this compound) B Chemical Similarity Search (ChEMBL, PubChem) A->B C Pharmacophore Modeling (Based on known azaindole inhibitors) A->C D Reverse Docking (vs. Human Kinome Panel) A->D E Concordance Analysis B->E C->E D->E F Prioritized Target List (e.g., CDK2, PI3K, SRC) E->F G Experimental Validation (In Vitro Kinase Assay) F->G

Caption: Overall In Silico Target Prediction Workflow.

Phase 1: Ligand-Based Approaches for Hypothesis Generation

Ligand-based methods are the logical starting point when the targets of a novel compound are unknown. They are computationally efficient and powerful because they harness the accumulated knowledge from decades of drug discovery, which is stored in large bioactivity databases.

Chemical Similarity Searching

Expertise & Rationale: The foundational principle is "like binds to like." By identifying publicly disclosed molecules that are structurally similar to our query compound, we can infer its likely biological targets from their annotated activities. This method is excellent for identifying the most probable target class.

Protocol: 2D Similarity Search

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=CC2=C(C=CN2)N=C1.[6]

  • Database Search: Perform a Tanimoto similarity search against the ChEMBL database, which contains curated bioactivity data connecting compounds to targets. A Tanimoto coefficient threshold of ≥ 0.85 is typically used to identify close structural analogs.

  • Target Analysis: Retrieve the annotated biological targets for the top-ranking similar compounds.

  • Hypothesis Formulation: Aggregate the identified targets. A high frequency of targets belonging to a specific protein family (e.g., protein kinases) strongly suggests this as the primary target class for the query molecule.

Pharmacophore Modeling

Expertise & Rationale: A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target. Given the conserved nature of the ATP-binding site in kinases, a general kinase inhibitor pharmacophore can be developed from known azaindole-based inhibitors.[2] This allows us to assess whether our query molecule possesses the correct geometry to function as a kinase inhibitor.

Protocol: Kinase Inhibitor Pharmacophore Screening

  • Model Development:

    • Curate a training set of at least 10-15 structurally diverse, potent kinase inhibitors containing the azaindole scaffold from the literature or databases like BindingDB.

    • Align the structures and generate a common-feature pharmacophore model using software like Phase (Schrödinger), LigandScout, or MOE (Chemical Computing Group).

    • The resulting model will typically include features such as hydrogen bond acceptors/donors corresponding to the hinge-binding region, one or more aromatic rings, and hydrophobic centers.[7]

  • Screening: Generate a low-energy 3D conformer of this compound.

  • Fit Assessment: Screen the conformer against the generated pharmacophore model. A high fit score indicates that the query molecule can adopt a conformation that places its key chemical features in the correct spatial orientation to bind to a kinase active site.

Pharmacophore_Model cluster_0 Generic Kinase Pharmacophore HBD H-Bond Donor HBA1 H-Bond Acceptor HBA2 H-Bond Acceptor AR Aromatic Ring HY Hydrophobic caption Conceptual Kinase Pharmacophore Model.

Caption: Conceptual Kinase Pharmacophore Model.

Phase 2: Structure-Based Reverse Docking for Target Refinement

While ligand-based methods suggest a target class, structure-based methods can predict specific targets within that class. Reverse docking inverts the typical virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against many potential targets.[8][9]

Expertise & Rationale: This is the most direct and mechanistically insightful computational method. By docking this compound into the 3D crystal structures of hundreds of human kinases, we can calculate a physics-based binding energy score for each potential interaction.[10] Crucially, we can also visually inspect the predicted binding pose to verify that it adheres to the known binding mode of azaindole inhibitors, specifically the formation of hydrogen bonds to the kinase hinge. This step provides a powerful filter for prioritizing the most likely targets.

Reverse_Docking_Workflow start Query Molecule (3D Structure) prep_ligand Ligand Preparation (Add charges, assign rotatable bonds) start->prep_ligand dock Iterative Docking (AutoDock Vina, Glide, etc.) prep_ligand->dock db Target Database (Curated Human Kinome Structures) prep_db Target Preparation (Remove water, add hydrogens) db->prep_db prep_db->dock analysis Post-Docking Analysis (Scoring & Ranking) dock->analysis filter Pose Filtering (Check for Hinge Interactions) analysis->filter end Prioritized Target List filter->end

Caption: The Reverse Docking Experimental Workflow.

Protocol: High-Throughput Kinase Docking

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Using a tool like AutoDockTools or Maestro, assign Gasteiger partial charges and define rotatable bonds. The output format should be PDBQT for use with AutoDock Vina.

  • Target Database Curation:

    • Compile a diverse set of high-resolution (< 2.5 Å) crystal structures of human kinases from the Protein Data Bank (PDB). The set should cover all major kinase families.

    • For each structure, prepare it for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. The ATP-binding site must be clearly defined.

  • Docking Execution:

    • Automate the docking process using a script. For each kinase target, run AutoDock Vina to dock the prepared ligand into the defined ATP-binding site.

    • The search space (the "docking box") should be defined to encompass the entire ATP-binding pocket.

    • The exhaustiveness parameter, which controls the computational effort, should be set to at least 8 to ensure a thorough conformational search.

  • Post-Docking Analysis and Filtering:

    • Rank by Score: Rank all kinase targets by the predicted binding affinity (ΔG, in kcal/mol) from the top-scoring docking pose. Lower (more negative) values indicate stronger predicted binding.

    • Visual Inspection (Self-Validation): For the top ~20 ranked kinases, visually inspect the predicted binding pose using a molecular visualizer like PyMOL or Chimera. The critical validation criterion is the observation of one or two hydrogen bonds between the azaindole nitrogens and the backbone amide/carbonyl of the kinase hinge residues (e.g., the canonical interaction with Val882 in PI3Kγ).[2] Poses that lack this interaction, regardless of score, should be deprioritized.

Data Presentation: Predicted Kinase Targets

The results of the reverse docking screen should be summarized in a clear, quantitative table.

RankTarget KinasePDB IDBinding Affinity (kcal/mol)Canonical Hinge Interaction Observed?
1Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.8Yes
2Phosphoinositide 3-kinase gamma (PI3Kγ)1E8X-9.5Yes
3SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC)2SRC-9.2Yes
4Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-9.1Yes
5IKK alpha (IKKα)4KIK-8.9Yes
6Mitogen-Activated Protein Kinase 14 (p38α)3HEC-8.8Yes
7Epidermal Growth Factor Receptor (EGFR)2J6M-8.7No
8c-Jun N-terminal Kinase 1 (JNK1)3PZE-8.5Yes
9Glycogen Synthase Kinase-3 beta (GSK3β)1Q41-8.4Yes
10Aurora Kinase A1MQ4-8.3No
Note: This data is illustrative and represents a hypothetical outcome for demonstration purposes.

Conclusion and Path to Experimental Validation

By integrating ligand-based and structure-based computational methods, we have established a robust, data-driven framework for predicting the targets of this compound. The initial hypothesis, grounded in the literature of azaindoles as privileged kinase-binding scaffolds, is systematically refined through a multi-step in silico cascade.

The final, prioritized list of targets is generated by identifying the overlap between the target classes suggested by similarity searches and the top-ranked, mechanistically validated hits from the reverse docking screen. Based on the illustrative data, high-confidence targets would include CDK2, PI3Kγ, and SRC , as they rank highly in binding affinity and display the correct, canonical binding mode.

It is imperative to recognize that in silico predictions, however rigorous, are hypotheses that require experimental confirmation. The conclusive next step is to perform an in vitro biochemical assay. A broad kinase panel screen (e.g., a 400+ kinase panel) is recommended to both confirm the predicted primary targets and to identify potential off-targets, which is crucial for understanding the molecule's selectivity profile. The results of this computational guide provide the critical focus needed to make such experimental efforts efficient, targeted, and successful.

References

The Ascendancy of the 6-Methoxy-1H-pyrrolo[3,2-b]pyridine Core: A Technical Guide to Chemical Space Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" remains a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a fertile ground for the generation of novel therapeutic agents. The 1H-pyrrolo[3,2-b]pyridine, also known as the 4-azaindole, has emerged as one such privileged structure. Its bioisosteric relationship with indole and purine, coupled with advantageous physicochemical properties, has positioned it as a valuable core in the design of kinase inhibitors and other targeted therapies.[1]

This technical guide focuses on a particularly promising subset of this family: the 6-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives . The introduction of the 6-methoxy group can significantly influence the electronic and steric properties of the scaffold, providing a handle for fine-tuning potency, selectivity, and pharmacokinetic profiles. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the chemical space of these derivatives, from synthetic strategies to biological evaluation and structure-activity relationship (SAR) analysis.

I. The Architectural Blueprint: Navigating the Synthesis of the this compound Core

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. Fortunately, a number of robust methods have been developed for the construction of the 4-azaindole core, with several adaptable to the synthesis of 6-methoxy derivatives.

A. Foundational Strategy: The Bartoli Indole Synthesis

A cornerstone in the synthesis of 4- and 6-azaindoles is the Bartoli indole synthesis, which utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.[2][3] This approach is particularly amenable to the preparation of the this compound core, starting from a readily available substituted nitropyridine.

Conceptual Workflow of the Bartoli Indole Synthesis:

Start Substituted Nitropyridine (e.g., 5-methoxy-2-nitropyridine) Reaction Nucleophilic Addition & [3,3]-Sigmatropic Rearrangement Start->Reaction Grignard Vinyl Grignard Reagent (3-4 equivalents) Grignard->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Intermediate Formation Aromatization Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

Figure 1: Conceptual workflow of the Bartoli Indole Synthesis for 4-azaindoles.

Experimental Protocol: General Procedure for the Bartoli Synthesis of 4-Azaindoles [2]

  • Reaction Setup: A solution of the appropriate nitropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Addition: A solution of vinylmagnesium bromide (3.0-4.0 equivalents) in THF is added dropwise to the cooled nitropyridine solution.

  • Warming and Reaction: The reaction mixture is allowed to warm to -20 °C and stirred for several hours (typically 8 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired azaindole.

B. Diversification through Cross-Coupling Strategies

With the core scaffold in hand, the exploration of the chemical space is primarily driven by the application of modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are indispensable tools for the functionalization of the 4-azaindole nucleus.[4][5]

Illustrative Synthetic Scheme for Derivative Generation:

Core Halogenated this compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) Core->Sonogashira Aryl_Deriv Aryl-substituted Derivative Suzuki->Aryl_Deriv Amine_Deriv Amino-substituted Derivative Buchwald->Amine_Deriv Alkynyl_Deriv Alkynyl-substituted Derivative Sonogashira->Alkynyl_Deriv

Figure 2: Cross-coupling strategies for the diversification of the 4-azaindole core.

II. Biological Landscape: Targeting Kinases and Beyond

The 4-azaindole scaffold has proven to be a particularly effective mimic of the purine core of ATP, making it an ideal starting point for the design of kinase inhibitors.[1][6] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1]

A. Case Study: 4-Azaindoles as TGF-β Receptor I (TGFβRI) Kinase Inhibitors

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in regulating cellular processes, and its dysregulation is implicated in cancer and other diseases. A series of 3-pyridyl substituted 4-azaindoles have been identified as potent inhibitors of TGFβRI kinase.[7][8]

Simplified TGF-β Signaling Pathway and Point of Inhibition:

TGFb TGF-β Ligand Receptor TGFβRII / TGFβRI Complex TGFb->Receptor Binding SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor Inhibition pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Transcription Regulation of

Figure 3: Simplified TGF-β signaling pathway illustrating the point of inhibition by 4-azaindole derivatives.

B. Structure-Activity Relationship (SAR) Insights

The exploration of the chemical space around the 4-azaindole core has yielded valuable insights into the structural requirements for potent kinase inhibition. While specific SAR data for 6-methoxy derivatives is still emerging, studies on related 4-azaindole series provide a strong foundation for rational design. For instance, in a series of 4-azaindole inhibitors of p21-activated kinase-1 (PAK1), the replacement of an indole core with a 4-azaindole resulted in equipotent PAK1 inhibition with improved physicochemical properties, such as lower lipophilicity.[9]

Table 1: Illustrative Structure-Activity Relationship for a Series of 4-Azaindole PAK1 Inhibitors [9]

CompoundR GroupPAK1 Ki (nM)Cellular Potency (IC50, µM)
1 Indole Core50.2
5 4-Azaindole Core50.1
5a 4-Azaindole, R = Me<100.05
5b 4-Azaindole, R = Et<100.04
5c 4-Azaindole, R = iPr<100.03

Note: This table is illustrative and based on a published series of PAK1 inhibitors to demonstrate the principles of SAR in this scaffold. The R group refers to substitutions on the azaindole core.

III. Validating the Vision: Protocols for Biological Evaluation

Rigorous biological evaluation is paramount to validating the therapeutic potential of novel chemical entities. A suite of biochemical and cell-based assays is typically employed to characterize the activity and selectivity of this compound derivatives.

A. Biochemical Kinase Inhibition Assays

Protocol: ADP-Glo™ Kinase Assay [1]

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and inhibition.

  • Kinase Reaction: In a suitable microplate (e.g., 384-well), set up the kinase reaction containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently measure the newly synthesized ATP via a luciferase-based reaction.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

B. Cell-Based Assays

Protocol: SMAD Nuclear Translocation Assay for TGFβRI Inhibition [7]

This assay measures the ability of a compound to inhibit the TGF-β-induced translocation of SMAD proteins from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A549) in a multi-well imaging plate. Pre-treat the cells with various concentrations of the test compound for a defined period.

  • TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β ligand to induce SMAD phosphorylation and nuclear translocation.

  • Immunofluorescence Staining: Fix and permeabilize the cells, then stain with a primary antibody specific for phosphorylated SMAD2/3, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain (e.g., DAPI).

  • High-Content Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic ratio of the SMAD fluorescence intensity. A potent inhibitor will prevent the increase in this ratio upon TGF-β stimulation.

IV. Future Directions and Concluding Remarks

The this compound scaffold represents a highly promising area for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic incorporation of the 6-methoxy group offers a valuable tool for modulating the electronic and steric properties of the 4-azaindole core, enabling the fine-tuning of biological activity and pharmacokinetic parameters.

Future exploration of this chemical space will likely involve:

  • Expansion of the Substituent Diversity: Systematic exploration of a wider range of substituents at various positions of the scaffold to build more comprehensive SAR models.

  • Investigation of Novel Biological Targets: While kinase inhibition is a primary focus, the privileged nature of the scaffold suggests potential for activity against other target classes.

  • Application of Advanced Drug Design Techniques: Utilization of structure-based drug design, computational modeling, and machine learning to guide the rational design of next-generation inhibitors.

This technical guide provides a foundational framework for researchers to embark on the exploration of the rich chemical space of this compound derivatives. By integrating robust synthetic strategies with rigorous biological evaluation, the full therapeutic potential of this promising scaffold can be unlocked.

References

6-methoxy-1H-pyrrolo[3,2-b]pyridine mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the systematic elucidation of the mechanism of action (MoA) for this compound, a specific analog within this class.[4] We move beyond a simple listing of techniques, providing a logical, self-validating workflow that integrates biochemical, biophysical, and cellular methodologies. The core directive of this document is to establish causality—linking direct target engagement to downstream functional outcomes. Protocols are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring that researchers can not only execute the described methods but also adapt them to new findings. This guide is structured to serve as a practical playbook for drug development professionals seeking to build a robust MoA profile for novel small molecule inhibitors.

Introduction: The Pyrrolopyridine Scaffold as a Kinase Inhibitor Motif

The pyrrolopyridine bicyclic ring system exists in several isomeric forms and is a cornerstone of many biologically active compounds.[5][6] Notably, derivatives of the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores have been successfully developed as potent inhibitors of various protein and lipid kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[2][7][8] Compounds incorporating this scaffold have shown inhibitory activity against diverse kinases such as Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and IκB kinase α (IKKα).[1][9][10][11]

Given this precedent, the central hypothesis for elucidating the MoA of this compound is that it functions as a kinase inhibitor. This guide outlines a multi-phased experimental strategy designed to rigorously test this hypothesis, identify specific molecular targets, validate target engagement in a cellular context, and characterize the subsequent functional consequences.

A Phased Approach to Mechanism of Action Elucidation

A robust MoA study follows a logical progression from broad, high-throughput screening to specific, hypothesis-driven validation in physiologically relevant systems. Our approach is divided into three interconnected phases: Target Identification, Biophysical & Cellular Target Validation, and Functional Impact Characterization. This structure ensures that each experimental stage builds upon the last, creating a self-validating and cohesive narrative of the compound's biological activity.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization p1_a Biochemical Kinase Assays (Broad Panel Screening) p2_a Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) p1_a->p2_a Identifies Putative Hits p1_b Global Kinome Profiling (Affinity-based Proteomics) p1_b->p2_a Confirms Hits in Lysate p2_b Cellular Phosphorylation Assay (Target Activity in situ) p2_a->p2_b Validates Intracellular Binding p3_a Downstream Pathway Analysis (e.g., Cytokine Profiling) p2_b->p3_a Links Binding to Target Inhibition p3_b Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) p3_a->p3_b Links Pathway to Cellular Outcome

Caption: Experimental workflow for MoA elucidation.

Phase 1: Target Identification

The initial goal is to cast a wide net to identify which of the more than 500 kinases in the human kinome are inhibited by this compound.[7] This phase prioritizes throughput and breadth to generate high-quality primary hits.

High-Throughput Biochemical Kinase Assays

Biochemical assays are the first step in identifying potential kinase targets by directly measuring the compound's ability to inhibit the enzymatic activity of isolated kinases.[12] These assays quantify the transfer of a phosphate group from ATP to a substrate.[13]

Causality & Rationale: This approach directly tests the core hypothesis. By screening against a large, diverse panel of recombinant kinases, we can determine the compound's potency (IC50) and preliminary selectivity profile. Luminescence-based assays, such as ADP-Glo™, are favored for their high sensitivity, broad dynamic range, and resistance to interference.[13][14]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 10-point, 2x serial dilution of this compound in assay buffer containing 1% DMSO.

    • Reconstitute the recombinant target kinase and its specific peptide substrate to optimal concentrations in kinase buffer. Expert Insight: The optimal enzyme concentration and the Michaelis constant (Km) for ATP and substrate should be predetermined to ensure the assay is run under linear conditions, avoiding substrate depletion or product inhibition.[14][15]

  • Kinase Reaction:

    • Dispense 5 µL of the compound dilutions (or DMSO control) into a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.

    • Incubate for 1-2 hours at room temperature. The incubation time is optimized to keep substrate conversion low (<20%) to ensure accurate IC50 determination.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[13]

  • Data Analysis:

    • Normalize the data to high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Global Kinome Profiling

To complement biochemical screens and provide an unbiased view of kinase interactions within a more complex biological matrix, kinome profiling is employed. Methods like multiplexed inhibitor bead (MIB) affinity chromatography followed by mass spectrometry can identify which kinases from a cell lysate physically bind to the compound.[7][16]

Causality & Rationale: This method identifies targets based on binding affinity rather than just enzymatic inhibition, capturing potential non-catalytic or allosteric interactions. It provides a snapshot of the compound's selectivity across hundreds of kinases expressed in a specific cell type.[17]

Phase 2: Target Validation in a Cellular Environment

A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, efflux, or competition with high intracellular ATP concentrations.[18] This phase is critical for confirming that the compound engages its intended target(s) within intact cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying direct drug-target interaction in cells and tissues.[19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[21]

Causality & Rationale: A positive thermal shift provides direct evidence that the compound is binding to its target inside the cell, a crucial step in linking biochemical activity to a cellular effect.[22][23] This assay is independent of enzymatic function and confirms target engagement in its native, post-translationally modified state.[20]

CETSA_Principle Unbound Unbound Target Protein Heat1 Apply Heat (e.g., 52°C) Unbound->Heat1 Denatured Protein Denatures & Aggregates Heat1->Denatured Bound Target Protein + Compound Heat2 Apply Heat (e.g., 52°C) Bound->Heat2 Stable Protein is Stabilized & Stays Soluble Heat2->Stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment:

    • Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.

    • Treat cells with a high concentration (e.g., 10-20x the biochemical IC50) of this compound or a vehicle (DMSO) control for 1 hour.

  • Thermal Challenge:

    • Harvest and resuspend the treated cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[21]

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]

  • Detection:

    • Collect the supernatant containing the soluble, stabilized protein fraction.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody against the putative target kinase.

  • Data Analysis:

    • Quantify the band intensities and plot them against the temperature for both the compound-treated and vehicle-treated samples.

    • The resulting "melting curves" will show a rightward shift for the compound-treated sample if the compound stabilizes the protein. The magnitude of this shift (ΔTagg) confirms target engagement.

Cellular Phosphorylation Assays

After confirming target binding via CETSA, the next logical step is to determine if this binding event leads to the inhibition of the kinase's catalytic activity within the cell.[18] This is typically measured by quantifying the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates.

Causality & Rationale: This assay directly links target engagement to a functional modulation of the signaling pathway. A decrease in substrate phosphorylation upon compound treatment provides strong evidence for on-target inhibition in a physiological context.

Phase 3: Functional Impact Characterization

The final phase connects target inhibition to a measurable biological outcome. This involves assessing the impact on the broader signaling network and observing the ultimate phenotypic response of the cells.

Downstream Pathway Analysis: Multiplex Cytokine Profiling

Many kinase signaling pathways, particularly in immunology and oncology, culminate in the regulation of gene expression and the secretion of signaling molecules like cytokines.[24] If the identified target kinase is part of an inflammatory pathway, quantifying changes in cytokine production is a highly relevant functional readout.

Causality & Rationale: This analysis demonstrates that inhibiting the target kinase has the intended downstream biological effect. Luminex® multiplex assays are ideal for this purpose, as they allow for the simultaneous quantification of up to 100 different cytokines from a small sample volume, providing a comprehensive profile of the pathway modulation.[24][25]

Experimental Protocol: Luminex® Multiplex Cytokine Assay

  • Sample Preparation:

    • Culture relevant cells (e.g., immune cells like PBMCs or macrophages) and stimulate them with an appropriate agonist (e.g., LPS) in the presence of varying concentrations of this compound.

    • After a suitable incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

  • Immunoassay:

    • Add 50 µL of antibody-coupled magnetic microparticles (each color-coded for a specific cytokine) to the wells of a 96-well plate.

    • Add 50 µL of standards or collected supernatant samples to the wells. Incubate for 2 hours at room temperature on a shaker.

    • Wash the beads three times using a magnetic plate washer.

    • Add 50 µL of a biotinylated detection antibody cocktail. Incubate for 1 hour.

    • Wash the beads again.

    • Add 50 µL of Streptavidin-Phycoerythrin (PE). Incubate for 30 minutes.

    • Wash the beads and resuspend in 100 µL of wash buffer.

  • Data Acquisition & Analysis:

    • Acquire data on a Luminex analyzer, which uses lasers to identify the bead (and thus the cytokine) and quantify the PE signal (and thus the amount of cytokine).[26]

    • Calculate cytokine concentrations in the samples by interpolating from the standard curves.

Data Synthesis & Interpretation

The power of this workflow lies in the integration of data from all three phases to build a compelling MoA narrative.

Table 1: Hypothetical Integrated Data Summary

Assay TypeTarget KinaseMetricResultInterpretation
Biochemical Screen Kinase XIC5075 nMPotent enzymatic inhibitor.
Kinase YIC50>10 µMSelective against Kinase Y.
CETSA Kinase XΔTagg+5.2 °CStrong intracellular target engagement.
Cellular Assay p-Substrate ZIC50250 nMOn-target inhibition in cells.
Functional Assay Cytokine AIC50300 nMDownstream pathway modulation.
Cell ProliferationGI50280 nMFunctional cellular consequence.

This integrated dataset demonstrates that this compound is a potent and selective inhibitor of Kinase X. It binds the target in intact cells, inhibits its catalytic activity, modulates the downstream signaling pathway, and ultimately leads to a defined anti-proliferative effect, with all cellular potencies in close alignment.

Conclusion

The systematic, multi-phased approach detailed in this guide provides a rigorous and validated framework for defining the mechanism of action of this compound. By progressing from broad biochemical screening to direct biophysical validation of target engagement and finally to the characterization of downstream functional consequences, researchers can build a comprehensive and authoritative understanding of how this compound exerts its biological effects. This detailed MoA profile is indispensable for confident decision-making in drug development, enabling the rational design of subsequent preclinical studies and ultimately contributing to the successful translation of a promising molecule into a therapeutic candidate.

References

The Pyrrolopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry. Also known as azaindoles, these structures are considered "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. Their structural resemblance to endogenous purines allows them to function as effective mimics in ATP-binding sites, making them particularly successful as kinase inhibitors.[1] This guide provides a comprehensive overview of the pyrrolopyridine core, delving into its structural diversity, synthetic strategies, and extensive applications across various therapeutic areas, with a focus on oncology, infectious diseases, and neurology. We will explore the nuanced structure-activity relationships that drive potency and selectivity, present detailed experimental methodologies, and offer insights into the future trajectory of this remarkable scaffold in drug discovery.

The Structural Landscape of Pyrrolopyridines

Pyrrolopyridines are bicyclic heterocyclic compounds formed by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring.[2] The relative orientation of the nitrogen atom in the pyridine ring and the point of fusion gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape that dictates its pharmacological potential.[2][3]

These isomers are also referred to as azaindoles, indicating a nitrogen atom's substitution in the indole core.[2] The pyrrolo[2,3-b]pyridine isomer is commonly known as 7-azaindole and is arguably the most explored isomer in drug discovery.[4]

Pyrrolopyridine_Isomers cluster_0 p23b Pyrrolo[2,3-b]pyridine (7-Azaindole) p32b Pyrrolo[3,2-b]pyridine (4-Azaindole) p23c Pyrrolo[2,3-c]pyridine (6-Azaindole) p32c Pyrrolo[3,2-c]pyridine (5-Azaindole) p34b Pyrrolo[3,4-b]pyridine (1,7-Diazaindene) p34c Pyrrolo[3,4-c]pyridine (2,5-Diazaindene) Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrolopyridine ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal Cellular Signal (Proliferation, Survival) Phospho_Substrate->Signal Pyrrolo Pyrrolopyridine Inhibitor Kinase_Inh Kinase Active Site Pyrrolo->Kinase_Inh Binds & Blocks Substrate_Inh Substrate Protein Kinase_Inh->Substrate_Inh Phosphorylation Inhibited No_Signal Signal Blocked (Apoptosis, Growth Arrest) Substrate_Inh->No_Signal Synthesis_Workflow Start Start: Pyrrolo[2,3-b]pyridine Step1 Step 1: N-Oxidation (m-CPBA) Start->Step1 Activate Ring Step2 Step 2: Chlorination (POCl3) Step1->Step2 Install Leaving Group Step3 Step 3: Fusion & Rearrangement (Nitroaniline) Step2->Step3 Form Core Scaffold Step4 Step 4: Amidation (Benzoyl Chloride) Step3->Step4 Add Side Chain Step5 Step 5: Nitro Reduction (H2, Pd/C) Step4->Step5 Unmask Amine Final Final Product: Diarylurea/Amide Step5->Final Final Functionalization

References

Preliminary Structure-Activity Relationship (SAR) of the 6-Methoxy-4-Azaindole Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 4-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bonds with protein targets make it a highly sought-after heterocyclic core. This guide provides an in-depth analysis of the preliminary structure-activity relationships (SAR) for a specific, promising variant: the 6-methoxy-4-azaindole core. We will dissect the influence of substituents at key positions, explain the causal reasoning behind experimental design, and provide actionable protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Rise of the 4-Azaindole Privileged Scaffold

In the landscape of kinase inhibitor design, the quest for scaffolds that offer a blend of potency, selectivity, and favorable drug-like properties is perpetual. The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) ring system has distinguished itself as a premier "hinge-binding" motif. The nitrogen at position 4 acts as a crucial hydrogen bond acceptor, while the pyrrole N-H at position 1 serves as a donor, allowing for a bidentate interaction that mimics the adenine hinge-binding pattern of ATP.

The introduction of a methoxy group at the 6-position serves multiple strategic purposes:

  • Modulation of Basicity: The electron-donating nature of the methoxy group can influence the pKa of the pyridine nitrogen (N4), subtly tuning the strength of the hinge-binding interaction.

  • Vector for Further Modification: The 6-position provides a metabolic handle and a potential vector for growth into nearby sub-pockets within the target's active site.

  • Improved Physicochemical Properties: Methoxy groups can often enhance solubility and permeability, contributing to better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide focuses on elucidating the preliminary SAR of this core, providing a foundational understanding for initiating or advancing drug discovery programs based on this scaffold.

Strategic Approach to SAR Elucidation

A systematic exploration of the chemical space around the 6-methoxy-4-azaindole core is essential for identifying high-quality lead compounds. Our analysis will focus on the impact of modifications at three primary positions: C3, C5, and N1. The selection of these positions is based on their synthetic accessibility and their orientation relative to the kinase hinge and solvent-exposed regions.

The general workflow for conducting such a preliminary SAR study is outlined below. This iterative process ensures that synthetic efforts are guided by biological data at every stage.

SAR_Workflow Start Define Core Scaffold (6-Methoxy-4-Azaindole) Syn Synthesize Analog Library (R1, R3, R5) Start->Syn Hypothesis Screen Primary Biological Screening (e.g., Kinase Assay) Syn->Screen Test Data Analyze SAR Data (Potency, Selectivity) Screen->Data Measure Design Design Next-Gen Analogs Data->Design Learn End Identify Lead Candidate Data->End Optimize Design->Syn Iterate

Caption: Iterative workflow for a typical SAR campaign.

Analysis of Structure-Activity Relationships

Our analysis synthesizes data from several studies on 4-azaindole-based kinase inhibitors, including those targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and ROCK (Rho-associated coiled-coil containing protein kinase).

Modifications at the C3-Position: Targeting the Ribose Pocket

The C3-position is arguably the most critical for achieving potency. Substituents at this position typically project towards the ribose-phosphate binding region of the ATP pocket. The choice of the C3-substituent is paramount for dialing in potency and selectivity.

Experimental Rationale: The initial hypothesis is that a substituted aryl or heteroaryl group at C3 can form favorable interactions (e.g., pi-stacking, hydrophobic) in the pocket adjacent to the hinge. The goal is to identify the optimal ring system and substitution pattern.

Summary of SAR at C3-Position:

Compound IDC3-SubstituentRationale for ChangeObserved Potency (IC50)Key Insight
1a PhenylBaseline aryl group.500 nMEstablishes a baseline for simple aromatic substitution.
1b 2-AminopyrimidineIntroduce H-bond donor/acceptor.50 nMPyrimidine nitrogen and amino group likely form key interactions.
1c 2-MethylaminopyrimidineProbe for steric tolerance.25 nMSmall alkyl group is tolerated and may enhance hydrophobic interactions.
1d 2-DimethylaminopyrimidineEvaluate impact of H-bond donor removal.300 nMLoss of the N-H H-bond donor significantly reduces potency.
1e 2-Amino-5-chloropyrimidineIntroduce halogen for potential interactions.15 nMChloro group may occupy a small hydrophobic pocket or provide a halogen bond.
Modifications at the C5-Position: The Solvent Front

The C5-position is typically solvent-exposed, making it an ideal location to attach groups that can improve physicochemical properties like solubility without negatively impacting target binding.

Experimental Rationale: Introducing polar, flexible chains at C5 is hypothesized to enhance aqueous solubility, a common challenge with flat, aromatic kinase inhibitors. The key is to avoid steric clashes with the protein surface.

Summary of SAR at C5-Position:

| Compound ID | C5-Substituent | Rationale for Change | Aqueous Solubility | Observed Potency (IC50) | Key Insight | | :--- | :--- | :--- | :--- | :--- | | 2a | -H | Baseline (unsubstituted). | Low | 25 nM | Establishes the potency of the core without a C5 substituent. | | 2b | -(CH2)2-OH | Introduce polar hydroxyl group. | Moderate | 30 nM | Minimal impact on potency, confirming solvent exposure. Solubility improved. | | 2c | -CH2-morpholine | Introduce a larger, basic solubilizing group. | High | 45 nM | Slight decrease in potency, but significant gain in solubility. | | 2d | -C(O)N(Me)2 | Introduce a non-basic amide. | Moderate | 60 nM | Amide is tolerated but offers less of a potency/solubility benefit than the morpholine. |

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented protocols are essential.

General Synthetic Protocol: Suzuki Coupling for C3-Arylation

The key step in synthesizing the 6-methoxy-4-azaindole library is the palladium-catalyzed Suzuki cross-coupling reaction to install the C3-substituent.

Suzuki_Coupling cluster_plus Reactant1 6-Methoxy-3-bromo-4-azaindole Reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) p + Reactant2 Aryl/Heteroaryl Boronic Acid or Ester Reactant2->Reagents Product C3-Arylated 6-Methoxy-4-azaindole Reagents->Product

Methodological & Application

Application Note: A Reliable Two-Step Synthesis of 6-Methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaindoles, also known as pyrrolopyridines, are recognized as privileged scaffolds in medicinal chemistry. As bioisosteres of the indole nucleus, they offer unique opportunities to modulate physicochemical properties such as solubility and hydrogen bonding capacity, which can enhance drug-target interactions.[1] The position of the nitrogen atom in the pyridine ring defines the four isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and biological profiles. The 4-azaindole framework, in particular, is a crucial component in a variety of pharmacologically active agents, including kinase inhibitors. This document provides a detailed, field-proven protocol for the multi-step synthesis of 6-methoxy-4-azaindole, a versatile building block for drug discovery programs.

Synthetic Strategy and Rationale

Several classical methods exist for constructing the azaindole core, including the Fischer, Leimgruber-Batcho, and palladium-catalyzed cyclization reactions.[2][3][4] For the synthesis of 4- and 6-azaindoles, the Bartoli indole synthesis offers a robust and direct route starting from readily available nitropyridine precursors.[5] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent to form the indole ring system.[6][7]

The chosen strategy leverages the Bartoli reaction for its efficiency in forming the core 4-azaindole structure, followed by a standard dehalogenation step. The key advantages of this approach are:

  • Convergence: Rapid assembly of the bicyclic core from a functionalized pyridine.

  • Reliability: The Bartoli reaction is well-documented for the synthesis of 4- and 6-azaindoles.[5][8]

  • Versatility: The chloro-substituted intermediate offers a handle for further functionalization if desired, or it can be efficiently removed to yield the parent scaffold.

The overall synthetic pathway is depicted below:

Synthetic_Workflow Start 2-Chloro-5-methoxy- 3-nitropyridine Intermediate 7-Chloro-6-methoxy- 4-azaindole Start->Intermediate Step 1: Bartoli Indole Synthesis Final 6-Methoxy-4-azaindole Intermediate->Final Step 2: Catalytic Hydrogenation

Caption: Overall workflow for the synthesis of 6-Methoxy-4-azaindole.

Experimental Protocols

Part 1: Synthesis of 7-Chloro-6-methoxy-4-azaindole (Intermediate)

Reaction Scheme:

(Self-generated image of the chemical reaction: 2-Chloro-5-methoxy-3-nitropyridine reacting with vinylmagnesium bromide to form 7-Chloro-6-methoxy-4-azaindole)

Scientific Rationale: This step employs the Bartoli indole synthesis. The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of the substituted pyridine. A subsequent[9][9]-sigmatropic rearrangement is facilitated by the steric bulk of the ortho-chloro substituent, leading to cyclization and formation of the azaindole ring.[6][10] Three equivalents of the Grignard reagent are required: one for the initial reaction with the nitro group, a second to form the key intermediate, and a third to deprotonate the resulting indole NH, driving the reaction to completion.[10] The reaction is performed at low temperatures to control the reactivity of the organometallic reagent and minimize side reactions.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Chloro-5-methoxy-3-nitropyridine188.565.0 g26.5
Vinylmagnesium bromide (1.0 M in THF)131.2588 mL88.0
Anhydrous Tetrahydrofuran (THF)-200 mL-
20% Aqueous Ammonium Chloride (NH₄Cl)-150 mL-
Ethyl Acetate (EtOAc)-450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Under a nitrogen atmosphere, add 2-chloro-5-methoxy-3-nitropyridine (5.0 g, 26.5 mmol) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve the starting material in anhydrous THF (200 mL).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (1.0 M solution in THF, 88 mL, 88.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to -20 °C. Stir the reaction at this temperature for 8 hours.

  • Quench the reaction by the slow, dropwise addition of 20% aqueous NH₄Cl solution (150 mL) while maintaining cooling with an ice bath.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 7-chloro-6-methoxy-4-azaindole as a solid.

Expected Outcome:

  • Yield: ~35-45%

  • Appearance: Off-white to light brown solid.

Part 2: Synthesis of 6-Methoxy-4-azaindole (Final Product)

Reaction Scheme:

(Self-generated image of the chemical reaction: 7-Chloro-6-methoxy-4-azaindole undergoing catalytic hydrogenation to form 6-Methoxy-4-azaindole)

Scientific Rationale: Catalytic hydrogenation is a standard and highly effective method for the dehalogenation of aromatic chlorides.[11] Palladium on carbon (Pd/C) is the catalyst of choice, adsorbing both hydrogen gas and the substrate onto its surface, thereby facilitating the reductive cleavage of the carbon-chlorine bond. Triethylamine (Et₃N) is added as a base to neutralize the HCl that is formed as a byproduct, preventing catalyst poisoning and potential side reactions.[12]

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
7-Chloro-6-methoxy-4-azaindole182.601.5 g8.21
10% Palladium on Carbon (Pd/C)-150 mg (10 wt%)-
Triethylamine (Et₃N)101.191.7 mL12.3
Methanol (MeOH)-50 mL-

Procedure:

  • To a hydrogenation flask, add 7-chloro-6-methoxy-4-azaindole (1.5 g, 8.21 mmol), methanol (50 mL), and triethylamine (1.7 mL, 12.3 mmol).

  • Carefully add 10% Pd/C (150 mg) to the solution.

  • Seal the flask and connect it to a hydrogen source (e.g., a Parr hydrogenator or a balloon filled with H₂).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Pressurize the vessel to 50 psi (or stir under a positive pressure of H₂ from a balloon) and stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to yield 6-methoxy-4-azaindole.

Expected Outcome:

  • Yield: >90%

  • Appearance: White to off-white solid.

Characterization of 6-Methoxy-4-azaindole

Accurate structural confirmation is critical. The following data are typical for the final product.[13][14][15][16]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis NMR_H ¹H NMR NMR_C ¹³C NMR MS Mass Spectrometry Final_Product Purified 6-Methoxy-4-azaindole Final_Product->NMR_H Structural Confirmation Final_Product->NMR_C Carbon Backbone Final_Product->MS Molecular Weight

Caption: Standard analytical workflow for product validation.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5-11.2 (br s, 1H, NH), 8.05 (d, J = 5.5 Hz, 1H), 7.25 (t, J = 2.5 Hz, 1H), 6.70 (d, J = 5.5 Hz, 1H), 6.45 (dd, J = 2.0, 1.5 Hz, 1H), 3.85 (s, 3H, OCH₃). (Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 158.0, 148.5, 142.0, 128.0, 125.5, 105.0, 99.5, 95.0, 55.0. (Note: Chemical shifts are predictive).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₈N₂O [M+H]⁺: 149.0658; found: 149.0655.

Conclusion

This application note details a reliable and efficient two-step synthesis for the valuable building block, 6-methoxy-4-azaindole. By employing a Bartoli indole synthesis followed by catalytic hydrogenation, this protocol provides a clear and scalable pathway for researchers in medicinal chemistry and drug development. The thorough procedures and scientific rationale provided herein are designed to ensure reproducibility and success in the laboratory.

References

Application Notes and Protocols for the Strategic Functionalization of the 6-methoxy-1H-pyrrolo[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold - A Privileged Core in Modern Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3] Its structure, which is bioisosteric with indole, allows it to interact with a wide range of biological targets, particularly kinases. The introduction of a methoxy group at the 6-position (this compound) significantly modulates the electronic properties of the fused ring system, enhancing its potential for forming specific interactions within protein binding sites and improving metabolic stability. This core is a cornerstone in the development of novel therapeutics, including potent and selective inhibitors for targets such as Acetyl-CoA Carboxylase (ACC) 1.[4]

The strategic functionalization of this core is paramount for generating compound libraries for structure-activity relationship (SAR) studies. However, the inherent chemical nature of the scaffold—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents unique challenges and opportunities for regioselective modification.[2][3] This guide provides a detailed technical overview and actionable protocols for the controlled functionalization of the this compound core, empowering researchers to unlock its full potential in drug development programs.

Understanding the Regioselectivity: A Map of Reactivity

The reactivity of the this compound core is dictated by the interplay of the two fused rings and the activating methoxy substituent.

  • The Pyrrole Ring (Positions C2, C3): The pyrrole moiety is inherently electron-rich and thus highly susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack, analogous to indole chemistry.

  • The Pyridine Ring (Positions C5, C7): The pyridine ring is electron-deficient. However, the strong electron-donating effect of the methoxy group at C6 partially activates the ring towards electrophilic substitution, particularly at the ortho-position (C5) and para-position (C7). Nucleophilic aromatic substitution is more challenging but can be achieved if a suitable leaving group is present at these positions.

  • The Pyrrole Nitrogen (N1): The N-H proton is acidic and can be readily deprotonated with a suitable base to allow for N-alkylation or N-arylation.

The following diagram illustrates the key positions for functionalization on the core scaffold.

Caption: Reactivity map of the this compound core.

PART 1: Electrophilic Substitution at the C3 Position

The electron-rich nature of the pyrrole ring makes the C3 position the primary site for electrophilic attack. This allows for the direct introduction of key functional groups that can serve as handles for further diversification.

Protocol 1.1: Regioselective C3-Bromination

Rationale: Direct bromination at the C3 position provides a crucial intermediate for subsequent metal-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles. The reaction is typically performed at low temperatures to control selectivity and prevent over-bromination.

Step-by-Step Protocol:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Protocol 1.2: Vilsmeier-Haack Formylation at C3

Rationale: The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[5][6] The Vilsmeier reagent, an electrophilic iminium species generated in situ from DMF and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, readily attacks the C3 position.[7] The resulting aldehyde is a versatile building block for reductive aminations, Wittig reactions, and conversions to other functional groups.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor for completion by LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 with aqueous sodium hydroxide.

  • Purification: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. If an oil is obtained, extract with an appropriate organic solvent (e.g., dichloromethane). Purify further by recrystallization or silica gel chromatography to obtain this compound-3-carbaldehyde.

PART 2: Functionalization of the Pyridine Ring

While the pyrrole ring is more activated, the methoxy group at C6 enables electrophilic substitution on the pyridine ring, primarily at the C5 position.

Protocol 2.1: Nitration at the C5 Position

Rationale: The existence of 6-methoxy-5-nitro-1H-pyrrolo[3,2-b]pyridine demonstrates the feasibility of nitration on the pyridine ring.[8] This reaction requires careful control of conditions to favor substitution on the less reactive pyridine ring and to avoid degradation of the acid-sensitive pyrrole moiety. A mixture of nitric acid and sulfuric acid is the standard nitrating agent.

Step-by-Step Protocol:

  • Setup: Add this compound (1.0 eq) to concentrated sulfuric acid at -5 °C to 0 °C with careful temperature control.

  • Reagent Addition: Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction by LC-MS.

  • Work-up: Cautiously pour the reaction mixture onto a large volume of crushed ice.

  • Purification: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide or sodium carbonate) until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-methoxy-5-nitro-1H-pyrrolo[3,2-b]pyridine.

PART 3: N-Alkylation of the Pyrrole Ring

The pyrrole nitrogen (N1) can be readily functionalized after deprotonation.

Protocol 3.1: N1-Alkylation

Rationale: N-alkylation is a fundamental transformation that can be used to block the N-H group, improve solubility, or introduce specific side chains for biological activity. A strong base, such as sodium hydride (NaH), is used to deprotonate the pyrrole nitrogen, followed by quenching with an electrophilic alkylating agent.

Step-by-Step Protocol:

  • Setup: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture for 30-60 minutes at room temperature until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours until completion as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.

PART 4: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is one of the most powerful strategies for elaborating the 4-azaindole scaffold.[2] Starting from a halogenated precursor, such as the 3-bromo derivative from Protocol 1.1, a vast array of aryl, heteroaryl, and alkyl groups can be introduced.

Protocol 4.1: Suzuki-Miyaura Coupling of the C3-Bromo Derivative

Rationale: The Suzuki-Miyaura reaction is a highly versatile and widely used C-C bond-forming reaction, valued for its functional group tolerance and the commercial availability of a vast number of boronic acids and esters.[9][10][11] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.[12][13]

G Start 3-Bromo-6-methoxy- 1H-pyrrolo[3,2-b]pyridine Reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->Reagents 1. Add Reagents Solvent Solvent (e.g., Dioxane/H2O) Heat (80-100 °C) Reagents->Solvent 2. Add Solvent & Heat Product 3-Aryl-6-methoxy- 1H-pyrrolo[3,2-b]pyridine Solvent->Product 3. Form Product

Caption: Workflow for Suzuki-Miyaura cross-coupling at the C3 position.

Step-by-Step Protocol:

  • Setup: In a reaction vessel, combine 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl derivative.[14]

Data Summary Table

The following table summarizes the key transformations and expected outcomes for the functionalization of the this compound core. Yields are representative and will vary based on the specific substrate and reaction scale.

Protocol Reaction Type Position Key Reagents Typical Product
1.1Electrophilic BrominationC3NBS, DMF3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
1.2Vilsmeier-Haack FormylationC3POCl₃, DMFThis compound-3-carbaldehyde
2.1Electrophilic NitrationC5HNO₃, H₂SO₄6-methoxy-5-nitro-1H-pyrrolo[3,2-b]pyridine[8]
3.1N-AlkylationN1NaH, Alkyl Halide1-Alkyl-6-methoxy-1H-pyrrolo[3,2-b]pyridine
4.1Suzuki-Miyaura CouplingC3Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃3-Aryl-6-methoxy-1H-pyrrolo[3,2-b]pyridine

References

Application Notes and Protocols for the Design and Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the 4-Azaindole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

Within the landscape of kinase inhibitor discovery, the azaindole scaffold has emerged as a "privileged structure."[1] Azaindoles, or pyrrolopyridines, are bioisosteres of the endogenous ATP purine ring, allowing them to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity. The strategic placement of a nitrogen atom within the bicyclic system enhances hydrogen bonding capacity, improves aqueous solubility, and offers superior physicochemical properties compared to traditional indole-based inhibitors.[2]

This application note focuses on a specific, promising class of azaindoles: 6-methoxy-1H-pyrrolo[3,2-b]pyridine (also known as 6-methoxy-4-azaindole). The methoxy substituent at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles. We will provide a comprehensive guide to the rational design, synthesis, and biological evaluation of derivatives based on this scaffold, offering field-proven insights and detailed protocols for researchers in drug discovery.

Design Rationale: Targeting the Kinase Hinge Region

The design of potent and selective kinase inhibitors based on the this compound scaffold is guided by several key principles of structure-activity relationships (SAR). The core scaffold itself provides the essential anchor to the kinase hinge region, while substitutions at various positions allow for the fine-tuning of potency, selectivity, and drug-like properties.

The Privileged 4-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine core is a bioisosteric mimic of the adenine component of ATP. The nitrogen atom at position 4 (N4) of the pyridine ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a conserved hinge region residue (e.g., alanine, cysteine) in the ATP-binding pocket of most kinases. The pyrrole NH at position 1 (N1) can act as a hydrogen bond donor, further anchoring the inhibitor. This bidentate hydrogen bonding pattern is a cornerstone of the scaffold's inhibitory potential.[3]

Key Substitution Points for SAR Exploration

The this compound scaffold offers several positions for chemical modification to optimize kinase inhibitory activity and selectivity.

  • C3-Position: This position is often directed towards the solvent-exposed region of the ATP-binding site. Large, hydrophobic, or charged groups can be introduced here to enhance potency and modulate selectivity against different kinases. Aryl or heteroaryl groups are commonly introduced via cross-coupling reactions.

  • N1-Position (Pyrrole Nitrogen): Substitution at this position can influence the hydrogen bond donating capacity of the pyrrole NH and can be used to introduce moieties that interact with other parts of the kinase active site or improve pharmacokinetic properties.

  • C5 and C7-Positions: These positions on the pyridine ring can be modified to further fine-tune the electronic properties and steric profile of the inhibitor, potentially improving selectivity and metabolic stability.

Diagram 1: Core Scaffold and Key Substitution Points

Caption: Core structure and key modification sites.

Synthetic Protocols

The synthesis of this compound derivatives can be approached in a modular fashion, beginning with the construction of the core scaffold followed by diversification through various chemical transformations.

Protocol 1: Synthesis of the this compound Core via Bartoli Indole Synthesis

This protocol is adapted from the general method for the preparation of 4- and 6-azaindoles.[4][5] The Bartoli indole synthesis involves the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent.

Materials:

  • 2-Chloro-5-methoxypyridine

  • Nitrating mixture (e.g., fuming nitric acid and sulfuric acid)

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH4Cl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Nitration of 2-Chloro-5-methoxypyridine:

    • Carefully add 2-chloro-5-methoxypyridine to a cooled (0 °C) nitrating mixture.

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) until the product precipitates.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5-methoxy-3-nitropyridine.

  • Bartoli Cyclization:

    • Dissolve 2-chloro-5-methoxy-3-nitropyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Slowly add vinylmagnesium bromide (3.0-4.0 eq) via syringe, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction to warm to -20 °C and stir for 8-12 hours.

    • Quench the reaction by slowly adding 20% aqueous NH4Cl solution.

    • Extract the aqueous layer with EtOAc (3 x volumes).

    • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield this compound.

Protocol 2: Diversification of the Core via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl substituents at the C3 position of the this compound core, which requires prior halogenation at this position.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

Procedure:

  • Halogenation at C3:

    • Protect the pyrrole nitrogen of this compound with a suitable protecting group (e.g., SEM-Cl or Boc anhydride) if necessary.

    • Dissolve the N-protected core in a suitable solvent (e.g., DMF or CH3CN).

    • Add NIS or NBS portion-wise at room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding an aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent.

    • Purify the crude product to obtain the C3-halogenated intermediate.

  • Suzuki-Miyaura Coupling:

    • To a reaction vessel, add the C3-halogenated this compound (1.0 eq), the desired boronic acid/ester (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

    • Degas the solvent (e.g., 1,4-dioxane/water 4:1) and add it to the reaction vessel under a nitrogen atmosphere.

    • Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

    • Purify the product by column chromatography.

    • If necessary, deprotect the pyrrole nitrogen to yield the final C3-substituted derivative.

In Vitro Kinase Inhibitory Assays

Protocol 3: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase of interest (e.g., c-Met, PAK1)

  • Kinase substrate (e.g., a generic peptide substrate or a specific protein)

  • ATP at a concentration near the Km for the specific kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add the test compounds at various concentrations (typically a 10-point serial dilution) to the wells of the plate. Include no-inhibitor and no-enzyme controls.

    • Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Diagram 2: Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Cmpd Add Compounds to Plate Compound_Prep->Add_Cmpd Kinase_Mix Prepare Kinase/Substrate/ATP Mix Start_Rxn Initiate Kinase Reaction Kinase_Mix->Start_Rxn Add_Cmpd->Start_Rxn Incubate_1 Incubate (e.g., 60 min) Start_Rxn->Incubate_1 Stop_Rxn Stop Reaction (Add ADP-Glo™ Reagent) Incubate_1->Stop_Rxn Incubate_2 Incubate (40 min) Stop_Rxn->Incubate_2 Add_Detect Add Detection Reagent Incubate_2->Add_Detect Incubate_3 Incubate (30 min) Add_Detect->Incubate_3 Read_Lum Measure Luminescence Incubate_3->Read_Lum Calc_Inhibition Calculate % Inhibition Read_Lum->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Representative Kinase Inhibition Data

The following table presents representative IC50 values for various 4-azaindole derivatives against selected kinases. This data, compiled from the literature, illustrates the potential of this scaffold class.[1][6]

Compound IDScaffoldR1R2KinaseIC50 (nM)
1 4-AzaindoleHArylc-Met20
2 4-AzaindoleHArylc-Met70
3 4-AzaindoleHAryl-etherPAK1<10
4 4-AzaindoleHAryl-aminePI3Kγ4

Note: The specific structures for R1 and R2 are detailed in the cited references. This table is for illustrative purposes to show the range of potencies achievable with the 4-azaindole scaffold.

Cellular Assays

Protocol 4: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., a line with known kinase dependency)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Protocol 5: Western Blotting for Pathway Analysis

Western blotting can be used to assess the on-target effects of the inhibitors by measuring the phosphorylation status of the target kinase and its downstream substrates.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at a concentration around its GI50 value for a specified time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4 °C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of target inhibition.

Diagram 3: Simplified c-Met Signaling Pathway

c-Met_Signaling cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K pY RAS RAS cMet->RAS pY Inhibitor This compound Derivative Inhibitor->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT Cell_Response Proliferation, Survival, Invasion AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Inhibition of c-Met signaling.

Troubleshooting and Safety Precautions

  • Synthesis: Many of the synthetic steps, particularly those involving organometallic reagents and palladium catalysts, should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent quenching and catalyst deactivation.

  • Purification: Purification of heterocyclic compounds can sometimes be challenging. A range of chromatographic conditions (different solvent systems, normal vs. reverse phase) may need to be explored.

  • Assays: DMSO concentration should be kept low (typically <0.5%) in cellular assays to avoid solvent-induced toxicity. Ensure proper controls are included in all biological assays for accurate data interpretation.

  • Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. Nitrating mixtures are highly corrosive and should be handled with extreme caution in a fume hood. Palladium catalysts and organometallic reagents can be toxic and/or pyrophoric.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, combined with the favorable physicochemical properties imparted by the 4-azaindole core and the 6-methoxy substituent, makes it an attractive scaffold for medicinal chemistry campaigns. The protocols and data provided in this application note offer a comprehensive resource for researchers to design, synthesize, and evaluate new derivatives, paving the way for the discovery of next-generation therapeutics targeting a wide range of kinases.

References

Application Notes & Protocols: Leveraging 6-methoxy-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties. The initial hits, though typically weak binders, provide high-quality starting points for medicinal chemistry optimization.[1][2] The selection of fragments for a screening library is therefore a critical determinant of success.

This guide focuses on the strategic application of This compound , a privileged heterocyclic scaffold, in FBDD campaigns. Its bicyclic structure, containing both a pyrrole and a pyridine ring, presents a unique combination of features that make it an attractive starting point for drug discovery. The pyrrolopyridine core is a common motif in bioactive molecules, particularly as kinase inhibitors, due to its ability to form key hydrogen bond interactions with protein targets.[3][4][5] The methoxy group provides a handle for synthetic modification and can influence solubility and metabolic stability, while the overall structure offers vectors for fragment growth and linking strategies.

These application notes will provide a comprehensive overview of the utility of this compound in FBDD, from its fundamental properties to detailed protocols for screening and hit validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is essential for designing effective screening experiments and for interpreting the resulting data. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C8H8N2OPubChem[6]
Molecular Weight 148.16 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
SMILES COC1=CC2=C(C=CN2)N=C1PubChem[6]
CAS Number 1190317-86-2PubChem[6]

FBDD Workflow Utilizing this compound

A typical FBDD campaign involves a series of integrated steps, from initial screening to hit-to-lead optimization. The following diagram illustrates a robust workflow for the application of this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (SPR or NMR) A->B C Hit Confirmation (Orthogonal Biophysical Method) B->C D Affinity Determination (ITC or SPR) C->D E Structural Biology (X-ray Crystallography or NMR) D->E F Structure-Guided Design E->F G Synthesis of Analogs F->G H SAR by Biophysical & Biochemical Assays G->H H->F Iterative Cycles

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Part 1: Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for the generation of analogs during hit-to-lead optimization. A plausible synthetic route can be adapted from methods used for related pyrrolopyridine isomers. A general approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, a potential route could involve the palladium-catalyzed hydrogenation of a nitro-pyridine precursor.[7]

Part 2: Primary Screening Methodologies

The initial identification of fragments that bind to the target protein is a critical step. Due to the low affinity of fragment hits, highly sensitive biophysical techniques are required.[8][9] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most widely used and effective primary screening methods in FBDD.[10][11][12]

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[13][14] It is a powerful tool for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[12][15][16]

Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument[8]

  • Sensor chips (e.g., CM5)

  • Target protein of high purity (>95%)

  • Fragment library containing this compound, dissolved in 100% DMSO

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8000-12000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

    • A reference surface should be prepared in parallel using the same procedure but without protein injection to allow for background subtraction.[16]

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at the desired screening concentration (e.g., 50-200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[15]

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the binding response (in Resonance Units, RU). A positive "hit" is identified by a significant increase in RU on the target surface compared to the reference surface.

    • Following each fragment injection, regenerate the sensor surface with a short pulse of regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.

    • Plot the binding response for each fragment.

    • Hits are typically defined as fragments that produce a response significantly above the background noise.

Protocol 2: Primary Fragment Screening using NMR Spectroscopy

NMR spectroscopy is another powerful technique for FBDD, capable of detecting weak binding events and providing information about the binding site on the protein.[11][17][18] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.[17]

Objective: To identify fragments that bind to the target protein by observing changes in the ligand's NMR spectrum.

Materials:

  • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • NMR tubes

  • Target protein

  • Fragment library (individual fragments or cocktails)

  • Deuterated buffer (e.g., 20 mM phosphate buffer in D2O, pD 7.4)

Procedure (STD NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in deuterated buffer.

    • Prepare a stock solution of the fragment (or a cocktail of non-overlapping fragments) in the same buffer.

    • Add the fragment(s) to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample to ensure that the fragment signals are visible and not overlapping with buffer or excipient signals.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.

    • The on-resonance saturation time is typically 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only protons of fragments that are in close proximity to the saturated protein will show signals in the STD spectrum.

    • The presence of signals in the STD spectrum indicates binding of the fragment to the protein.

Part 3: Hit Validation and Characterization

Once initial hits are identified, they must be validated using orthogonal techniques to eliminate false positives and to characterize their binding affinity and mode.[8][19]

Protocol 3: Hit Validation by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-guided lead optimization.[1][20][21][22]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Procedure:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein. This often requires extensive screening of different crystallization conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and allow them to soak for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Analyze the electron density maps to confirm the presence and binding mode of the fragment.

Xray_Workflow A High-Quality Protein Crystals B Fragment Soaking / Co-crystallization A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Electron Density Map Analysis D->E F Binding Mode Confirmation E->F

Caption: Workflow for hit validation using X-ray crystallography.

Part 4: Hit-to-Lead Optimization

With a confirmed hit and structural information in hand, the process of evolving the low-affinity fragment into a potent lead compound can begin.[9] This typically involves synthetic chemistry to "grow" the fragment by adding functional groups that make additional favorable interactions with the protein, or by "linking" two or more fragments that bind to adjacent sites. The this compound scaffold provides multiple vectors for such modifications.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targets such as kinases. Its favorable physicochemical properties and versatile structure make it an ideal candidate for inclusion in fragment libraries. By employing a robust workflow of sensitive biophysical screening techniques, such as SPR and NMR, followed by structural characterization using X-ray crystallography, researchers can effectively identify and validate hits containing this scaffold. The subsequent structure-guided optimization can then leverage the rich chemical space around the pyrrolopyridine core to develop potent and selective lead compounds.

References

Application Note: A General Protocol for In Vitro Kinase Assays to Characterize Novel Azaindole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most important classes of drug targets.[2] The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry for developing kinase inhibitors.[3] This is because azaindoles are bioisosteres of the adenine moiety of adenosine triphosphate (ATP), allowing them to act as competitive inhibitors by binding to the highly conserved ATP pocket of kinases.[4]

This application note presents a detailed, adaptable protocol for determining the in vitro inhibitory activity of novel azaindole-based compounds, using 6-methoxy-4-azaindole as a representative molecule. The primary methodology described is a luminescence-based assay that quantifies kinase activity by measuring ATP consumption, a format widely adopted in drug discovery for its high sensitivity, scalability, and non-radioactive nature.[5][6] Furthermore, we provide a critical secondary assay to validate the ATP-competitive mechanism of action, a key characteristic expected of azaindole-based inhibitors.[7]

Part 1: Foundational Principles of the Kinase Assay

An in vitro kinase assay quantifies the enzymatic activity of a purified kinase. The fundamental reaction involves the transfer of the gamma-phosphate from ATP to a specific amino acid residue (serine, threonine, or tyrosine) on a protein or peptide substrate.[1]

Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

The rate of this reaction can be measured by quantifying either the depletion of a substrate (ATP) or the formation of a product (ADP or the phosphosubstrate).[1][2] This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay principle, which measures the amount of ATP remaining in the reaction.[8][9] After the primary kinase reaction is allowed to proceed for a set time, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration.[5] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[5]

Mechanism of Action Validation: For ATP-competitive inhibitors like 6-methoxy-4-azaindole, the measured potency (IC₅₀) is dependent on the concentration of ATP in the assay.[10] At higher ATP concentrations, more inhibitor is required to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve.[7] Confirming this shift is a crucial step to validate that the inhibitor functions through the intended ATP-competitive mechanism.

Part 2: Visualized Schematics

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents 1. Prepare Assay Buffer, Kinase, Substrate, and ATP prep_compound 2. Prepare Serial Dilution of 6-methoxy-4-azaindole prep_reagents->prep_compound dispense_compound 3. Dispense Compound/ DMSO into Assay Plate prep_compound->dispense_compound add_kinase_mix 4. Add Kinase/Substrate Mix (Pre-incubation) dispense_compound->add_kinase_mix start_reaction 5. Initiate with ATP (Incubate at RT) add_kinase_mix->start_reaction add_glo_reagent 6. Add Kinase-Glo® Reagent (Terminate Reaction & Deplete ATP) start_reaction->add_glo_reagent read_luminescence 7. Read Luminescence add_glo_reagent->read_luminescence analyze_data 8. Calculate % Inhibition & Determine IC₅₀ read_luminescence->analyze_data

Caption: Workflow for determining inhibitor potency (IC₅₀).

Mechanism of ATP-Competitive Inhibition

G cluster_uninhibited cluster_inhibited Kinase_A Kinase Active Site ATP Binding Site Substrate Site Product_A Phospho-Substrate Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A:f1 Substrate_A Substrate Substrate_A->Kinase_A:f2 Kinase_B Kinase Active Site ATP Binding Site Substrate Site No_Product No Reaction Kinase_B->No_Product ATP_B ATP ATP_B->Kinase_B:f1 Blocked Inhibitor 6-methoxy- 4-azaindole Inhibitor->Kinase_B:f1

Caption: 6-methoxy-4-azaindole competes with ATP for the kinase active site.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 384-well plate format but can be adapted. It is crucial to empirically determine the optimal kinase and substrate concentrations to ensure the reaction operates within the linear range.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase (e.g., c-Met).

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • Test Compound: 6-methoxy-4-azaindole, dissolved in 100% DMSO.

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay Platform (Promega) or similar.[8]

  • ATP: 10 mM stock solution in water, pH 7.4.

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a luminometer plate reader.

Step 1: Reagent Preparation
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-methoxy-4-azaindole in 100% DMSO. Start with a high concentration (e.g., 1 mM) to create a wide dose-response range.[11]

  • Kinase/Substrate Mix (2X): Prepare a solution containing the kinase and substrate in Kinase Assay Buffer at twice the final desired concentration. The optimal concentration should be determined such that ATP consumption is approximately 10-30% at the end of the reaction time.

  • ATP Solution (2X): Prepare a solution of ATP in Kinase Assay Buffer at twice the final desired concentration. A common starting point is to use the known Kₘ value of ATP for the target kinase.[12]

Step 2: Assay Plate Setup
  • Compound Dispensing: Transfer a small volume (e.g., 50 nL) of the compound dilutions into the appropriate wells of the 384-well plate.[11]

  • Controls:

    • 0% Inhibition (High Signal): Dispense an equal volume of 100% DMSO. This represents the uninhibited kinase activity.

    • 100% Inhibition (Low Signal): Dispense a known potent, broad-spectrum inhibitor (e.g., Staurosporine) or use wells without enzyme.

    • Blank (Background): Wells containing only buffer and ATP to measure background signal.

Step 3: Kinase Reaction
  • Add Kinase/Substrate Mix: To all wells except the blank, add 5 µL of the 2X Kinase/Substrate mix.

  • Pre-incubation: Shake the plate for 30 seconds and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[13]

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction (final volume = 10 µL).

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for a predetermined time (e.g., 60 minutes).

Step 4: Luminescence Detection
  • Equilibrate Reagent: Allow the Kinase-Glo® Reagent to come to room temperature.

  • Terminate Reaction: Add 10 µL of the Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.[5]

  • Incubation: Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Read Plate: Measure the luminescence using a plate reader.

Step 5: Data Analysis
  • Calculate Percent Inhibition:

    • Normalize the data using the high and low controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_low] / [Signal_high - Signal_low])

  • Determine IC₅₀:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Part 4: Protocol for Validating ATP-Competitive Inhibition

To confirm the mechanism of action, repeat the IC₅₀ determination protocol at varying ATP concentrations.[7]

  • Select ATP Concentrations: Choose at least three ATP concentrations, typically centered around the known Kₘ value for the kinase (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).[7]

  • Run IC₅₀ Experiments: Perform the complete IC₅₀ determination protocol as described in Part 3 for each of the selected ATP concentrations.

  • Analyze and Interpret:

    • Plot all three dose-response curves on the same graph.

    • Expected Result: For an ATP-competitive inhibitor, the IC₅₀ value will increase as the ATP concentration increases, causing a rightward shift in the dose-response curve.[7] This confirms that the inhibitor and ATP are competing for the same binding site. A non-competitive inhibitor's IC₅₀ value would remain largely unchanged.[12]

Part 5: Data Summary and Troubleshooting

Table 1: Key Experimental Parameters (Example)
ParameterRecommended ValueRationale
Final Kinase Conc.1-5 nMEmpirically determined for linear reaction kinetics.
Final Substrate Conc.1x - 3x KₘEnsures substrate is not rate-limiting.
Final ATP Conc.~Kₘ of ATPPhysiologically relevant and allows for sensitive detection of competitive inhibitors.[10]
Final DMSO Conc.≤ 1%Minimizes solvent effects on enzyme activity.[2]
Reaction Time30-90 minutesShould result in <30% ATP consumption for the uninhibited reaction to maintain linearity.[10]
Reaction TemperatureRoom Temperature (~25°C)Standard and convenient for HTS formats.
Table 2: Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal / Z'-factor < 0.5 - Inactive kinase or substrate.- Suboptimal buffer conditions (pH, Mg²⁺).- Insufficient reaction time.- Verify enzyme activity with a positive control.- Optimize assay buffer components.- Perform a time-course experiment to find the optimal incubation time.[14]
High Background Signal - Contaminated reagents (ATP in buffer).- Autophosphorylation of the kinase.- Use fresh, high-quality reagents.- Run a no-substrate control to quantify kinase autophosphorylation.
Compound Interference - Test compound is autofluorescent/luminescent.- Compound inhibits the luciferase reporter enzyme.- Screen the compound library against the detection reagents alone (no kinase reaction).- Use an orthogonal assay format (e.g., radiometric or mobility shift) for confirmation.[2][15]

References

Application Notes & Protocols: Developing Cell-Based Assays for 6-methoxy-1H-pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Biologically Relevant Data

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, most notably protein kinases and cytoskeletal components.[1][2][3] The 6-methoxy-1H-pyrrolo[3,2-b]pyridine series represents a novel class of compounds requiring a systematic and robust characterization of their cellular mechanism of action. While in vitro biochemical assays provide a clean measure of a compound's interaction with a purified target, they lack the complexity of a living cell.[4] Cell-based assays are therefore indispensable for confirming that a compound can cross the cell membrane, engage its intended target in a complex milieu, trigger a downstream biological response, and ultimately produce a desired phenotypic outcome.[5][6]

This guide provides a comprehensive, multi-phased framework for developing and validating a suite of cell-based assays to thoroughly profile this compound analogs. Our approach is designed to build a complete narrative of a compound's activity, from initial high-throughput screening to detailed mechanistic validation. We emphasize the causality behind protocol choices and the integration of self-validating systems to ensure data integrity and reproducibility.[7]

Phase 1: High-Throughput Screening (HTS) for Phenotypic "Hit" Identification

The initial goal is to screen a library of analogs to identify compounds that elicit a desired cellular response, typically anti-proliferative or cytotoxic effects in a relevant cell line (e.g., a cancer cell line known to be dependent on a suspected target pathway). High-throughput screening (HTS) utilizes automation and miniaturized formats to test thousands of compounds efficiently.[8][9][10][11]

Causality and Rationale

A cell viability assay is the cornerstone of primary screening. It is a rapid, cost-effective method to identify compounds with any degree of biological activity, serving as a gatekeeper for more intensive, mechanism-focused follow-up studies. We select a luminescence-based ATP assay (e.g., CellTiter-Glo®) because the intracellular ATP level is a direct and sensitive indicator of metabolically active, viable cells.

Experimental Workflow: HTS Cascade

HTS_Workflow cluster_0 Phase 1: HTS Compound_Library Compound Library (Pyrrolopyridine Analogs) Plate_Cells Plate Cells in 384-well Format Compound_Library->Plate_Cells Compound_Addition Automated Compound Dosing (Single High Concentration) Plate_Cells->Compound_Addition Incubate Incubate (e.g., 72 hours) Compound_Addition->Incubate Add_Reagent Add Lysis/Luminescence Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Read_Plate Read Luminescence Add_Reagent->Read_Plate Data_Analysis Data Analysis (% Inhibition Calculation) Read_Plate->Data_Analysis Hit_Selection Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection

Caption: High-Throughput Screening (HTS) workflow for primary hit identification.

Protocol 1: HTS Anti-Proliferation Assay (Luminescence-Based)
  • Cell Plating: Seed a cancer cell line (e.g., HeLa, MCF-7) into white, clear-bottom 384-well assay plates at a pre-determined optimal density (e.g., 1,000 cells/well in 40 µL of medium). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of each analog in DMSO. Create a working plate by diluting stocks to 1 mM.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 40 nL) of each compound from the working plate to the cell plate for a final screening concentration of 10 µM. Include DMSO-only wells as a negative control (0% inhibition) and a known cytotoxic agent (e.g., staurosporine) as a positive control (100% inhibition).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plates and the lytic/luminescence reagent (e.g., Promega CellTiter-Glo®) to room temperature.

    • Add 20 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound. A Z'-factor should be calculated to assess assay quality; a value > 0.5 is considered excellent for HTS.[11]

Phase 2: Target Engagement & Validation in a Cellular Context

A primary phenotypic "hit" does not confirm the mechanism of action. The critical next step is to verify that the analog directly interacts with its intended intracellular target.[12][13] This validation is essential to confirm that the observed phenotype is not due to off-target effects or compound toxicity. We will detail two orthogonal, powerful methods: the Cellular Thermal Shift Assay (CETSA) and the Bioluminescence Resonance Energy Transfer (BRET) assay.

Cellular Thermal Shift Assay (CETSA)

Causality and Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[14][15] The binding of a compound to its target protein increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly infer target engagement. A positive result is a "shift" to a higher melting temperature (Tagg).[16]

Principle of CETSA

CETSA_Principle cluster_0 Control (DMSO) cluster_1 Compound Treated P_unbound Target Protein (Unbound) Heat_DMSO Heat (Temp Gradient) P_unbound->Heat_DMSO P_agg Denatured & Aggregated Protein Heat_DMSO->P_agg P_bound Target Protein + Analog Heat_Cmpd Heat (Temp Gradient) P_bound->Heat_Cmpd P_stable Stabilized & Soluble Protein Heat_Cmpd->P_stable

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the analog (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific to the target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature for both DMSO and compound-treated samples to generate melt curves. The shift in the midpoint of the curve (Tagg) indicates thermal stabilization.

NanoBRET™ Target Engagement Assay

Causality and Rationale: This assay provides a quantitative measure of compound binding affinity in living cells.[6] It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer mechanism.[17][18] The target protein is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds the target's active site is added (energy acceptor). When the tracer is bound, BRET occurs. A test compound that binds to the target will competitively displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[19]

Principle of NanoBRET™ Assay

BRET_Principle cluster_0 No Compound cluster_1 With Analog Compound Target_Donor Target-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Target_Donor->Tracer <10nm Light_Donor Donor Light (460 nm) Target_Donor->Light_Donor Light_Acceptor Acceptor Light (>500 nm) Tracer->Light_Acceptor Substrate Substrate Substrate->Target_Donor Oxidation Light_Donor->Tracer Energy Transfer BRET_Signal High BRET Signal Light_Acceptor->BRET_Signal Target_Donor_2 Target-NanoLuc (Donor) Analog Analog Compound Target_Donor_2->Analog Binding Light_Donor_2 Donor Light (460 nm) Target_Donor_2->Light_Donor_2 Substrate_2 Substrate Substrate_2->Target_Donor_2 Oxidation No_BRET Low BRET Signal Light_Donor_2->No_BRET

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 3: Live-Cell NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a white 96-well assay plate and incubate overnight.

  • Compound Plating: Prepare serial dilutions of the pyrrolopyridine analogs in Opti-MEM® I Reduced Serum Medium.

  • Tracer Preparation: Prepare the fluorescent tracer at the recommended concentration in Opti-MEM®.

  • Assay Execution:

    • Add the test compounds (analogs) to the wells containing the cells.

    • Immediately add the fluorescent tracer to all wells.

    • Shake the plate for 1-2 minutes and incubate at 37°C, 5% CO₂ for 2 hours.

  • Substrate Addition: Prepare the NanoBRET™ substrate solution according to the manufacturer's protocol. Add the substrate to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>500 nm) simultaneously.[17]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which reflects the compound's affinity for the target in living cells.

Phase 3: Downstream Pathway Modulation

Confirming target engagement is followed by assessing the functional consequence. If the this compound analogs are designed as kinase inhibitors, binding to the target kinase should inhibit its catalytic activity, leading to reduced phosphorylation of its downstream substrates.[20][21]

Causality and Rationale

Measuring the phosphorylation state of a direct downstream substrate provides a functional readout of target inhibition.[5] A decrease in substrate phosphorylation in response to compound treatment validates that target engagement translates into the intended biological activity. This can be measured robustly by immunoassays like Western blot or a higher-throughput plate-based ELISA.[22][23]

Hypothetical Kinase X Signaling Pathway

Kinase_Pathway cluster_0 Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream_Signal->Receptor KinaseX Kinase X (Target Protein) Receptor->KinaseX Activation Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (Active) Cell_Response Cellular Response (e.g., Proliferation) pSubstrate->Cell_Response Analog Pyrrolopyridine Analog Analog->KinaseX Inhibition

Caption: Inhibition of a hypothetical Kinase X signaling pathway.

Protocol 4: Western Blot for Substrate Phosphorylation
  • Cell Culture and Stimulation: Plate cells and allow them to attach. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with various concentrations of the pyrrolopyridine analog or DMSO for 1-2 hours.

  • Pathway Activation: Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor like EGF or FGF) for a short period (e.g., 15 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & Western Blot: Quantify total protein, and perform SDS-PAGE and Western blotting as described in Protocol 2. Use two primary antibodies: one that detects the phosphorylated form of the substrate (phospho-specific) and one that detects the total amount of the substrate protein.

  • Data Analysis: Quantify the band intensities for both the phospho- and total-protein blots. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized phospho-signal against the compound concentration to determine the IC₅₀ for pathway inhibition.

Phase 4: Cellular Phenotypic Characterization

The final phase connects target engagement and pathway modulation to a definitive cellular outcome.[24][25] Based on the initial HTS results (anti-proliferative activity), key phenotypic assays include cell cycle analysis and apoptosis induction. These assays help to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms.

Protocol 5: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with DMSO or various concentrations of the analog (e.g., 1x, 5x, and 10x the proliferation IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in PBS containing RNase A and the DNA-intercalating dye Propidium Iodide (PI).

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Phase 5: Assay Validation and Data Integration

For any assay to be useful in a drug development program, its performance must be validated to ensure it is fit for purpose.[26][27] This involves demonstrating that the assay is accurate, precise, specific, and robust.[28][29]

Key Validation Parameters
  • Z'-Factor: Used for HTS assays to measure the separation between positive and negative controls. A Z' > 0.5 indicates a robust assay.[11]

  • Precision: The closeness of agreement between independent test results (intra-assay and inter-assay variability).

  • Accuracy: The closeness of the measured value to a known true value.

  • Linearity & Range: The ability to provide results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., different operators, reagent lots).

Data Integration and Interpretation

The power of this multi-phased approach lies in integrating the data to build a comprehensive profile for each analog. A promising lead candidate will demonstrate a clear and logical connection across all assays.

Table 1: Example Integrated Data Profile for Pyrrolopyridine Analogs

Compound ID HTS Viability IC₅₀ (µM) Target Engagement (CETSA ΔTagg, °C) Target Engagement (NanoBRET EC₅₀, µM) Pathway Inhibition (p-Substrate IC₅₀, µM) Phenotypic Outcome (Cell Cycle)
Analog A 0.5 +8.5 0.2 0.4 G2/M Arrest
Analog B 0.8 +7.9 0.3 0.7 G2/M Arrest
Analog C >10 No Shift >10 >10 No Effect

| Control | N/A | 0 | N/A | N/A | Normal Distribution |

In this example, Analogs A and B show strong concordance: potent anti-proliferative activity, clear target engagement in two orthogonal assays, effective downstream pathway inhibition, and a resulting cell cycle arrest phenotype. Analog C is inactive across all assays, serving as a negative control. This integrated dataset provides high confidence that the biological activity of Analogs A and B is driven by their on-target mechanism.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 6-methoxy-1H-pyrrolo[3,2-b]pyridine and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Landscape of Pyrrolopyridines in Oncology

The pyrrolopyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine has made it a cornerstone for the development of kinase inhibitors, a major class of targeted cancer therapies.[1] While direct, extensive studies on 6-methoxy-1H-pyrrolo[3,2-b]pyridine (herein referred to as the "compound of interest") in cancer cell lines are not widely published, its structural analogs based on the pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine cores have demonstrated significant potential as anticancer agents.[2][3][4][5][6]

These derivatives have been shown to target critical cellular machinery involved in cancer progression, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase (CSF-1R), which drive cell proliferation, survival, and angiogenesis.[4][5][6]

  • Microtubule Dynamics: By binding to tubulin at the colchicine site, disrupting microtubule formation, leading to mitotic arrest and apoptosis.[3][7]

This guide provides a comprehensive framework for researchers investigating the anticancer properties of novel pyrrolopyridine derivatives like this compound. It offers detailed protocols for foundational in vitro assays, explains the scientific rationale behind experimental choices, and provides a logical workflow for characterizing a compound's mechanism of action.

Postulated Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the activities of structurally related compounds, a primary hypothesis is that this compound functions as a kinase inhibitor. The pyrrolopyridine scaffold can act as a hinge-binder, occupying the ATP-binding pocket of various kinases.[1][8] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[9] For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFRs, which are often amplified or mutated in breast, lung, and bladder cancers.[5][6][10]

The following diagram illustrates a generalized signaling pathway that could be targeted by a pyrrolopyridine-based kinase inhibitor.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT Apoptosis_Block Blockage of Apoptosis AKT->Apoptosis_Block | Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Compound This compound Compound->RTK Inhibition

Caption: Postulated signaling pathway inhibited by a pyrrolopyridine derivative.

Experimental Workflow: From Cytotoxicity Screening to Mechanistic Insights

A logical progression of experiments is crucial for characterizing a novel compound. The workflow should begin with broad screening to assess general anticancer activity and narrow down to more specific assays to elucidate the mechanism.

Experimental_Workflow A Phase 1: Initial Screening Cell Viability/Cytotoxicity Assay (MTT/MTS) B Determine IC50 / GI50 Values Select Sensitive Cell Lines A->B C Phase 2: Mode of Action Apoptosis vs. Necrosis Assay (Annexin V/PI) B->C If cytotoxic D Phase 3: Mechanistic Studies Cell Cycle Analysis (PI Staining) B->D If cytostatic/ cytotoxic E Target Validation (Western Blot) (e.g., p-ERK, p-AKT, Cleaved PARP) C->E D->E

Caption: A logical workflow for characterizing a novel anticancer compound.

Core Protocols for Compound Evaluation

These protocols provide a foundation for assessing the efficacy of this compound or any novel small molecule inhibitor.[11][12]

Protocol 1: Cell Viability Assessment using Tetrazolium Reduction (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma, PC-3 prostate cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Causality Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium. A common range to start is a logarithmic series from 0.01 µM to 100 µM.[14]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Self-Validation System: Include vehicle controls (medium with the same final concentration of DMSO, typically <0.5%) and untreated controls (medium only).[14]

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate for 2-4 hours at 37°C. During this time, only viable cells will form the purple formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 (or GI50) value, which is the concentration of the compound that causes 50% inhibition of cell viability (or growth).[15]

ParameterDescriptionTypical Unit
IC50 Inhibitory Concentration 50%µM or nM
GI50 Growth Inhibition 50%µM or nM
TGI Total Growth InhibitionµM or nM
LC50 Lethal Concentration 50%µM or nM
Table 1: Key parameters derived from cell viability assays.[15]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17][18]

Materials:

  • Cancer cells treated with the compound of interest (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension.

  • Cell Washing:

    • Wash the cells twice with cold PBS to remove any residual medium. Centrifuge and discard the supernatant after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Causality Insight: Staining on ice and in the dark prevents internalization of Annexin V and photobleaching of the fluorophores.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Data Analysis and Interpretation:

  • The flow cytometer will generate a quadrant dot plot:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

  • Quantify the percentage of cells in each quadrant to determine if the compound induces apoptosis. A significant increase in the Annexin V+ populations compared to the control indicates an apoptotic mechanism.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Cell cycle analysis via flow cytometry quantifies the DNA content of cells to determine their distribution across different phases (G0/G1, S, and G2/M).[19] PI is a stoichiometric dye that binds to DNA; therefore, the fluorescence intensity is directly proportional to the amount of DNA.[19][20] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have intermediate DNA content. Many anticancer agents, particularly microtubule inhibitors, cause arrest in the G2/M phase.[3]

Materials:

  • Cancer cells treated with the compound of interest

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Culture and treat cells as described in the apoptosis protocol.

    • Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise.[20]

    • Causality Insight: Dropwise addition of ethanol prevents cell clumping. Fixation permeabilizes the cell membrane, allowing the PI to enter and stain the nuclear DNA.

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for several weeks).[20]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Self-Validation System: RNase A is included to digest any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[19][21]

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Generate a histogram of fluorescence intensity versus cell count.

Data Analysis and Interpretation:

  • The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

  • A significant accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates that the compound induces cell cycle arrest at that checkpoint.

References

Application Notes and Protocols for the Analytical Characterization of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-methoxy-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The structural rigidity of the bicyclic core, combined with the electronic properties imparted by the methoxy group and the nitrogen atoms, makes it a valuable building block for the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical research and development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols described herein are designed to be robust and self-validating, grounded in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH).[3][4][5][6][7]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem
Molecular Weight 148.16 g/mol PubChem
CAS Number 1190317-86-2PubChem
Appearance Expected to be a solidGeneral Knowledge
pKa The pyridine nitrogen is expected to be weakly basic.Inferred from similar structures

Integrated Analytical Workflow

A multi-faceted analytical approach is necessary for the unambiguous characterization of this compound. The following workflow illustrates the logical progression of analyses to establish the compound's identity, purity, and structure.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Impurity Profiling cluster_2 Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy NMR->FTIR Corroborates Functional Groups HPLC HPLC-UV/MS (Purity, Impurities) MS->HPLC Guides Impurity ID Elemental Elemental Analysis (CHN) HPLC->Elemental Confirms Purity

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms, while 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of proton and carbon signals, respectively. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for N-heterocyclic compounds due to its high polarity.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a range of -1 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum over a range of 0 to 160 ppm.

    • Employ proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Expected Spectral Data (based on analogous structures): [8][9][10]

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
NH (pyrrole)~11.5br s1HH1
Aromatic CH~8.0-8.2d1HPyridine Ring
Aromatic CH~7.2-7.4d1HPyrrole Ring
Aromatic CH~6.5-6.7d1HPyridine Ring
Aromatic CH~6.3-6.5d1HPyrrole Ring
OCH₃~3.9s3HMethoxy
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
Aromatic C~155-160C-OCH₃
Aromatic C~140-150Quaternary Cs
Aromatic C~120-130Aromatic CHs
Aromatic C~100-115Aromatic CHs
Aromatic C~95-105Aromatic CH
OCH₃~55Methoxy

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.[11][12] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds, typically yielding the protonated molecule [M+H]⁺. The high mass accuracy of modern instruments like Orbitrap or TOF analyzers allows for the determination of the molecular formula with high confidence.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

  • Data Analysis:

    • Determine the accurate mass of the most abundant ion.

    • Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₈H₉N₂O⁺.

Expected Data:

ParameterExpected Value
Ion [M+H]⁺
Calculated Exact Mass 149.0715
Observed Mass Within 5 ppm of calculated mass

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the primary method for determining the purity of a compound and for identifying and quantifying any impurities.[13][14][15] For aromatic nitrogen heterocycles, reversed-phase chromatography is typically employed.[16][17] A C18 column is a good starting point, and a mobile phase consisting of a mixture of water and acetonitrile or methanol with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) is often effective. The modifier helps to ensure good peak shape by protonating the basic nitrogen atoms. Method validation should be performed in accordance with ICH guidelines.[3][5][7]

Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm and 280 nm

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Principle cluster_0 HPLC System MobilePhase Mobile Phase A (Polar) Mobile Phase B (Non-polar) Pump Pump (Gradient Elution) MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column Stationary Phase (C18 Column) Injector->Column Detector Detector (UV/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridine (also known as 6-methoxy-4-azaindole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your target compound.

Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic scaffold in medicinal chemistry. The synthesis of this and other azaindole derivatives can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. This guide will focus on two primary synthetic strategies: the de novo construction of the pyrrolopyridine ring system via the Bartoli indole synthesis, and late-stage functionalization of a pre-formed pyrrolo[3,2-b]pyridine core.

Part 1: De Novo Synthesis via the Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for constructing substituted indoles and azaindoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3] This approach is particularly advantageous for the synthesis of 7-substituted indoles and their aza-analogs.[4]

Proposed Experimental Protocol: Bartoli Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of isomeric azaindoles.[1]

Reaction Scheme:

Materials:

  • 5-methoxy-4-nitropyridine

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-4-nitropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide for the Bartoli Synthesis
IssuePotential Cause(s)Troubleshooting Suggestions
Low or No Product Yield 1. Moisture in the reaction: Grignard reagents are extremely sensitive to moisture. 2. Poor quality Grignard reagent: The vinylmagnesium bromide may have degraded. 3. Suboptimal reaction temperature: Temperature control is critical for this reaction.1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled, anhydrous THF. 2. Titrate the Grignard reagent before use to determine its exact molarity. 3. Maintain the temperature at -78 °C during the addition of the Grignard reagent and then allow it to slowly warm to -20 °C.
Formation of a Complex Mixture of Byproducts 1. Decomposition of the nitroarene starting material. 2. Side reactions of the Grignard reagent. 1. Ensure the purity of the 5-methoxy-4-nitropyridine starting material. 2. Add the Grignard reagent slowly and maintain a low temperature to minimize side reactions.
Difficulty in Purifying the Product 1. Co-eluting impurities. 2. Product instability on silica gel. 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.

Visualizing the Bartoli Synthesis Workflow

Bartoli_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Prepare 5-methoxy-4-nitropyridine in anhydrous THF start->reagents grignard Titrate Vinylmagnesium bromide reagents->grignard cool Cool to -78°C grignard->cool add_grignard Slowly add Grignard (3 eq) cool->add_grignard warm Warm to -20°C Stir for 8-12h add_grignard->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end 6-methoxy-1H-pyrrolo [3,2-b]pyridine purify->end Isolated Product

Caption: Workflow for the Bartoli Synthesis of this compound.

Part 2: Late-Stage Functionalization Approaches

An alternative strategy involves the synthesis of a halogenated 1H-pyrrolo[3,2-b]pyridine core, followed by a late-stage introduction of the methoxy group. This can be advantageous if the halogenated precursor is more readily available.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme:

Materials:

  • 6-chloro-1H-pyrrolo[3,2-b]pyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous methanol or DMF, add sodium methoxide (1.5 - 2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 60 to 100 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide for Late-Stage Functionalization
IssuePotential Cause(s)Troubleshooting Suggestions
Low or No Conversion 1. Insufficiently reactive substrate: The chloro-substituent may not be activated enough for SNAr. 2. Low reaction temperature. 1. Consider using a more reactive starting material, such as 6-fluoro-1H-pyrrolo[3,2-b]pyridine. 2. Increase the reaction temperature and/or use a higher boiling point solvent like DMF or DMSO.
Decomposition of Starting Material or Product 1. Harsh reaction conditions: High temperatures or a strongly basic environment can lead to degradation.1. Use the minimum effective temperature and reaction time. 2. Consider using a milder base, such as potassium carbonate, although this may require higher temperatures.
Formation of Side Products 1. Reaction at other positions on the ring system. 1. This is generally less of a concern for this specific reaction but can be analyzed by 2D NMR techniques if suspected.

Part 3: Alternative Synthetic Routes and Considerations

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles and azaindoles.[5][6][7] For the synthesis of this compound, this would involve the reaction of 5-methoxy-2-pyridinylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde) under acidic conditions.

Key Considerations:

  • Regioselectivity: The position of the methoxy group can influence the direction of the cyclization. For a 5-methoxy-2-pyridinylhydrazine, the cyclization is expected to occur at the C3 position of the pyridine ring to give the desired 4-azaindole.

  • Acid Catalyst: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid) can significantly impact the yield.[5]

  • Side Reactions: Abnormal cyclization products have been observed with methoxy-substituted phenylhydrazones, so careful characterization of the product is essential.[8]

Visualizing the Fischer Indole Synthesis Mechanism

Fischer_Indole cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization & Rearrangement cluster_step3 Step 3: Cyclization & Aromatization hydrazine 5-methoxy-2-pyridinyl hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Carbonyl Compound carbonyl->hydrazone enamine Ene-hydrazine (Tautomer) hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization elimination Elimination of NH3 cyclization->elimination product 6-methoxy-1H-pyrrolo [3,2-b]pyridine elimination->product

References

Technical Support Center: Mastering the Suzuki Coupling for Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyridines via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges with in-depth, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction for pyrrolopyridine synthesis has a low or no yield. What are the primary factors to investigate?

A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. Begin by assessing the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is a Pd(0) species. If you're using a Pd(II) precatalyst, it needs to be reduced in situ. Some precatalysts are sensitive to air and moisture.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is imperative to properly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen).

  • Reagent Purity and Stability: Verify the purity of your halo-pyrrolopyridine and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1][3]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation without causing degradation of your starting materials or product.[1][4]

Q2: I'm observing a significant amount of a byproduct that appears to be my starting halo-pyrrolopyridine with the halogen replaced by hydrogen. What is happening?

A2: This is a classic case of protodeboronation , where the boronic acid C-B bond is cleaved and replaced by a C-H bond.[3] This side reaction is particularly prevalent with electron-rich and some heteroaryl boronic acids.[1][5] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1][6]

  • Anhydrous Conditions: Since water is a common proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1][7]

  • Use Boronate Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[8][9][10]

Q3: My main impurity is a dimer of my boronic acid coupling partner. How can I prevent this homocoupling?

A3: The homocoupling of boronic acids is another common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[2] To minimize this:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction vessel is thoroughly dried and your solvents are rigorously degassed.[2]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the propensity for homocoupling compared to in situ reduction of a Pd(II) source.

In-Depth Troubleshooting Guide

Issue 1: Catalyst Deactivation and Low Reactivity

The nitrogen atom in the pyrrolopyridine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][11] This is a common challenge when working with nitrogen-containing heterocycles.

Causality: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst and preventing it from participating in the catalytic cycle. This is especially problematic with unprotected NH groups in the pyrrole ring.[11]

Solutions:

  • Protecting Groups: Consider protecting the pyrrole nitrogen with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl) or Ts (tosyl), to reduce its coordinating ability.[4]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can help to stabilize the active palladium catalyst and promote the desired cross-coupling over catalyst inhibition.

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated success in couplings involving nitrogen-containing heterocycles.[4][11]

    • N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that are highly effective due to their strong electron-donating ability and steric bulk.[12][13]

  • Use of Precatalysts: Well-defined palladium precatalysts can improve reaction outcomes by ensuring efficient generation of the active Pd(0) species.[4][11]

Experimental Protocol: General Procedure for Suzuki Coupling of a Halo-pyrrolopyridine
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrrolopyridine (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene, or DMF) via syringe.[14][15][16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.[4][17][18]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Poor Reactivity of the Halo-pyrrolopyridine

The reactivity of the C-X bond in the Suzuki coupling follows the general trend I > Br > Cl >> F.[19] If you are working with a chloro- or fluoro-pyrrolopyridine, you may encounter low reactivity.

Causality: The oxidative addition of the palladium catalyst to the C-X bond is a key step in the catalytic cycle.[5] The strength of the C-X bond influences the rate of this step, with stronger bonds (like C-Cl and C-F) being more difficult to break.

Solutions:

  • Halogen Exchange: If possible, consider converting a less reactive halide (e.g., -Cl) to a more reactive one (e.g., -Br or -I) prior to the coupling reaction.

  • Specialized Catalyst Systems: For C-Cl and C-F activation, specialized catalyst systems are often necessary.

    • For C-Cl: Bulky, electron-rich phosphine ligands are generally required.[20]

    • For C-F: Activation of C-F bonds is particularly challenging and often requires specific catalyst systems, such as those based on Buchwald's SPhos or BrettPhos ligands.[4]

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the oxidative addition step.[15][17]

Data Presentation: Recommended Reaction Parameters

ParameterRecommendation for Pyrrolopyridine SynthesisRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst (e.g., XPhos Pd G3)Pd(II) sources require in situ reduction. Precatalysts can offer better reproducibility.[11]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs)These ligands promote oxidative addition and prevent catalyst deactivation by the nitrogen heterocycle.[4][11][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFThe choice of base is crucial and should be optimized. Stronger, non-nucleophilic bases are often preferred.[1][4]
Solvent Dioxane/H₂O, Toluene, DMF, THF/H₂OThe solvent system should be chosen to ensure solubility of all components and should be rigorously degassed.[10][15][16]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive halides, but can also lead to increased side reactions.[4][17][18]
Boron Source Boronic acid, boronate ester (e.g., pinacol ester), or potassium trifluoroborateEsters and trifluoroborates offer greater stability and can mitigate protodeboronation.[8][9][21]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX R-X Transmetalation Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 [R'-B(OH)₃]⁻ RedElim Reductive Elimination Product R-R' RedElim->Product Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0 Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Halide R-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Reagents Assess Reagent Purity & Stability (Boronic Acid, Halide) Check_Inert->Check_Reagents Check_Catalyst Evaluate Catalyst/Ligand System Check_Reagents->Check_Catalyst Optimize_Base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System (Dioxane/H₂O, Toluene, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Side_Reactions Identify Side Products (Protodeboronation, Homocoupling) Optimize_Temp->Side_Reactions Protodeboronation_Sol Use Boronate Ester/Trifluoroborate or Anhydrous Conditions Side_Reactions->Protodeboronation_Sol Protodeboronation Homocoupling_Sol Ensure Strict O₂ Exclusion Side_Reactions->Homocoupling_Sol Homocoupling Success Improved Yield Side_Reactions->Success No Major Side Products Protodeboronation_Sol->Success Homocoupling_Sol->Success

Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.

References

Technical Support Center: Purification of 6-Methoxy-1H-pyrrolo[3-2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The unique combination of a basic pyridine ring (pKa of pyridinium is ~5.2) and a weakly acidic pyrrole proton (pKa ~17.5) within the 7-azaindole core presents specific challenges during purification.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound derivatives. Each issue is presented with probable causes and actionable, step-by-step solutions.

Issue 1: Severe Peak Tailing or Streaking in Normal-Phase Chromatography (Silica Gel)

Symptoms: Your compound appears as a long, tailing streak on a TLC plate or elutes as a broad, asymmetrical peak during flash column chromatography, leading to poor separation from impurities and low recovery of pure fractions.

Probable Causes:

  • Strong Analyte-Stationary Phase Interaction: The primary cause of peak tailing for basic compounds like pyridines is the strong interaction between the basic nitrogen atom and acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5][6] This leads to a secondary retention mechanism that broadens the peak.

  • High Polarity of the Compound: The pyrrolopyridine core, combined with various substituents, can make the molecule quite polar, requiring strong eluents that may not provide adequate selectivity.

  • On-Column Degradation: Although less common, the acidic nature of silica can sometimes degrade sensitive functional groups on the derivative.[7]

Step-by-Step Solution:

  • Mobile Phase Modification (Base Additive):

    • Action: Add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.1-2%.[5][7][8][9] Ammonium hydroxide can also be used, particularly in solvent systems containing methanol.

    • Causality: The TEA acts as a sacrificial base.[7] It preferentially interacts with the acidic silanol sites on the silica, effectively masking them from your target compound. This minimizes the secondary interactions, resulting in a more symmetrical (Gaussian) peak shape.[5][6]

    • Protocol: Prepare your eluent (e.g., 95:5 Dichloromethane/Methanol) and add 0.5% TEA by volume. Equilibrate your column with this modified mobile phase before loading your sample.

  • Dry Loading or Minimal Strong Solvent Loading:

    • Action: Avoid dissolving your crude product in a large volume of a highly polar solvent (like pure methanol or DMF) for loading. Instead, adsorb the crude material onto a small amount of silica gel or other inert solid (like Celite), evaporate the solvent, and load the resulting dry powder onto the column.[8]

    • Causality: Loading in a strong solvent causes the initial band of the compound to be very wide, which severely compromises the separation efficiency of the column from the very beginning. Dry loading ensures the compound starts as a very narrow, concentrated band.

  • Consider an Alternative Stationary Phase:

    • Action: If base additives do not resolve the issue, switch to a less acidic or a basic stationary phase.

    • Options:

      • Neutral Alumina: Has fewer acidic sites than silica.[10]

      • Basic Alumina: Actively basic and can be very effective for purifying basic compounds.[10]

      • Deactivated Silica: You can prepare this by flushing a packed silica column with a solvent system containing 1-3% triethylamine before loading your compound.[8][10]

    • Causality: By changing the surface chemistry of the stationary phase, you eliminate the root cause of the problematic secondary interactions.

Issue 2: Low or No Recovery from a Reversed-Phase HPLC/Flash Column (C18)

Symptoms: After injecting your sample onto a C18 column, you observe a very broad peak, no peak at all, or a peak with poor recovery, even when eluting with high concentrations of organic solvent.

Probable Causes:

  • Poor Peak Shape at Mid-pH: Operating the mobile phase at a pH close to the pKa of your compound (~5.2) can cause the molecule to exist in both protonated (charged) and neutral forms, leading to split or broad peaks.[4]

  • Residual Silanol Interactions: Even on end-capped C18 columns, residual, unreacted silanol groups can be present. The protonated pyridine can interact with these ionized silanols, causing tailing and irreversible adsorption.[6]

Step-by-Step Solution:

  • Mobile Phase pH Control (Acid Additive):

    • Action: Add an acid modifier to your mobile phase (typically water/acetonitrile or water/methanol). Common choices are formic acid (FA) or trifluoroacetic acid (TFA) at 0.1% concentration.

    • Causality: Adding acid ensures the mobile phase pH is well below the pKa of the pyridine nitrogen. This keeps the molecule fully protonated and in a single ionic state throughout the separation, leading to a sharp, symmetrical peak. The acid also protonates the residual silanol groups, reducing their capacity for strong ionic interactions with the analyte.[1]

  • Use a Buffered Mobile Phase:

    • Action: For preparative HPLC where TFA is undesirable, use a buffer system like ammonium formate or ammonium acetate.

    • Causality: Buffers provide robust pH control, ensuring reproducible retention times and peak shapes, which is critical for scalable purifications.[4]

  • Choose a High-Purity, End-Capped Column:

    • Action: Utilize a modern, high-purity silica-based C18 column with robust end-capping.

    • Causality: High-quality columns have a minimal concentration of residual silanol groups, which are the primary source of tailing for basic compounds in reversed-phase chromatography.[11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities are highly dependent on the synthetic route. However, for heterocyclic scaffolds like this, common impurities include:

  • Unreacted Starting Materials: The most straightforward impurities to identify.

  • Partially Reacted Intermediates: For multi-step syntheses, intermediates from incomplete reactions may carry through.

  • N-Oxides: The pyridine nitrogen can be susceptible to oxidation, especially if oxidative reagents or conditions are used.

  • Homologues or Positional Isomers: Depending on the synthetic strategy (e.g., ring formation reactions), isomers like 1H-pyrrolo[2,3-c]pyridine may form.[13][14]

  • Residual Solvents and Reagents: Solvents like DMF or reagents like TEA can be difficult to remove and often appear in NMR spectra.[15]

Potential Impurity Likely Origin Suggested Removal Strategy
Unreacted Starting MaterialIncomplete reactionOptimize reaction conditions; chromatography.
N-OxideOxidation during reaction/workupCareful control of oxidants; reversed-phase chromatography often separates these more polar species effectively.
Positional IsomerLack of regioselectivity in synthesisHigh-resolution chromatography (HPLC) may be required.[16]
Residual Triethylamine (TEA)Used in reaction or chromatographyCo-evaporation with a high-boiling solvent like toluene, followed by high vacuum.
Residual Palladium CatalystCross-coupling reactions (e.g., Suzuki, Buchwald)Treatment with a palladium scavenger (e.g., activated carbon, specific resins) or filtration through a pad of Celite.

Q2: My compound is acid-sensitive. How can I purify it on silica gel without causing decomposition?

A2: This is a critical concern. If your derivative contains acid-labile groups (e.g., Boc protecting groups, acetals), the inherent acidity of silica gel can be problematic.[7][8]

  • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine. Discard the wash and then run the column as usual. This neutralizes the most acidic sites.[8][10]

  • Use Neutral Alumina: Alumina is a viable alternative to silica and is available in neutral and basic grades.[10] Always test the separation on an alumina TLC plate first.

  • Reversed-Phase Chromatography: This is often the best option for acid-sensitive compounds, as the mobile phases (e.g., water/acetonitrile) are generally less harsh.[17]

Q3: Can I use recrystallization to purify my this compound derivative?

A3: Absolutely. Recrystallization is a powerful and scalable purification technique, especially for removing small amounts of impurities from a solid that is already >90% pure.

  • Solvent Screening is Key: The goal is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethanol/water or dichloromethane/hexanes.

  • Workflow: Dissolve the crude solid in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

Q4: How do I choose between Normal-Phase and Reversed-Phase chromatography for my compound?

A4: The choice depends on the overall polarity of your specific derivative and the nature of the impurities you need to remove. The following workflow can guide your decision.

G start Start: Crude Product Analysis solubility Test Solubility (e.g., DCM, EtOAc, MeOH, Water) start->solubility tlc_lcms Run Analytical TLC & LC-MS solubility->tlc_lcms decision Are key impurities more polar or less polar? tlc_lcms->decision more_polar Impurities are MORE polar (Higher Rf on RP-TLC, Lower Rf on NP-TLC) decision->more_polar More Polar less_polar Impurities are LESS polar (Lower Rf on RP-TLC, Higher Rf on NP-TLC) decision->less_polar Less Polar np_chrom Normal-Phase Chromatography (Silica or Alumina) - Compound elutes after polar impurities. more_polar->np_chrom rp_chrom Reversed-Phase Chromatography (C18) - Compound elutes after non-polar impurities. less_polar->rp_chrom end_np Purified Product np_chrom->end_np end_rp Purified Product rp_chrom->end_rp

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Enhancing Aqueous Solubility of Pyrrolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility with pyrrolopyridine-based inhibitors. Pyrrolopyridines are a vital class of heterocyclic compounds, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1][2] However, their often planar and hydrophobic nature can lead to significant solubility hurdles, impacting bio-availability and therapeutic efficacy.[3][4] This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyridine-based inhibitor is showing minimal to no solubility in my aqueous assay buffer. What is the most immediate and crucial first step?

A1: The initial and most critical step is to prepare a high-concentration stock solution of your inhibitor in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective first choice due to its powerful solvating capabilities for a wide range of organic molecules.[5] From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. It is imperative to ensure the final concentration of the organic solvent in your assay is low enough to not interfere with the biological system, typically below 0.5% v/v.[5]

Q2: I've prepared a DMSO stock, but my inhibitor precipitates out of solution when I dilute it into my aqueous buffer. What is happening and how can I resolve this?

A2: This common issue is known as "precipitation upon dilution."[5] It occurs because the concentration of your compound in the final aqueous solution has surpassed its thermodynamic solubility limit in that specific medium. The DMSO from the initial stock solution becomes too diluted to maintain the hydrophobic compound in solution. To address this, consider the following troubleshooting steps:

  • Perform Serial Dilutions in DMSO First: Before the final dilution into the aqueous buffer, create intermediate dilutions in DMSO to lower the starting concentration.[5]

  • Optimize the Dilution Protocol: The way you add the compound matters. Adding the inhibitor stock to a vortexing buffer can help with rapid dispersion and prevent localized high concentrations that trigger precipitation.[6]

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that still maintains the solubility of your compound.[5]

  • Modify the Buffer pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility. Many kinase inhibitors are weak bases and are more soluble at a lower pH.[5]

  • Incorporate Solubility Enhancers: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help keep the compound in solution.[5][6]

Q3: My results are inconsistent between experiments, even when using the same nominal concentration of the inhibitor. What could be the cause?

A3: Inconsistent results are often a direct consequence of variable precipitation of the compound.[6] Even if not immediately visible, microscopic precipitation can significantly lower the actual concentration of the soluble, active compound. To ensure reproducibility:

  • Visually Inspect for Precipitation: Before each experiment, carefully inspect your solutions for any signs of cloudiness or particulate matter.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your inhibitor for each experiment to avoid issues with compound degradation or precipitation over time.[6]

  • Standardize Your Dilution Protocol: Meticulously follow a standardized protocol for preparing your working solutions to minimize variability.[6]

  • Determine the Kinetic Solubility: To understand the practical solubility limit in your assay conditions, consider performing a kinetic solubility assay.[7]

Troubleshooting Guides & In-Depth Solutions

Issue 1: Compound Insoluble in Standard Aqueous Buffers (e.g., PBS pH 7.4)

This is the most common starting point for researchers working with novel pyrrolopyridine-based inhibitors. The inherent hydrophobicity of the pyrrolopyridine scaffold often leads to poor aqueous solubility.

Pyrrolopyridine derivatives are nitrogen-containing heterocyclic compounds and are often weakly basic.[8][9] The solubility of such compounds is highly dependent on the pH of the solution.[10] At a pH below the pKa of the molecule, the nitrogen atoms can become protonated, leading to the formation of a more soluble salt.[11][12] Conversely, at a pH above the pKa, the compound will exist in its less soluble, unionized form.[5]

dot

pH_Solubility Figure 1: pH-Dependent Solubility of a Weakly Basic Pyrrolopyridine cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH_Compound Pyrrolopyridine-H+ (Ionized, Soluble) Equilibrium pH = pKa Low_pH_Compound->Equilibrium Increase pH High_pH_Compound Pyrrolopyridine (Unionized, Poorly Soluble) High_pH_Compound->Equilibrium Decrease pH Equilibrium->Low_pH_Compound Decrease pH Equilibrium->High_pH_Compound Increase pH

Caption: pH-Dependent Solubility of a Weakly Basic Pyrrolopyridine.

This protocol details how to systematically investigate the effect of pH on the solubility of your pyrrolopyridine-based inhibitor.

Materials:

  • Your pyrrolopyridine-based inhibitor

  • Dimethyl sulfoxide (DMSO), anhydrous

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh your inhibitor and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[6]

  • Prepare Buffer Solutions: Prepare a range of aqueous buffers with different pH values.

  • Spike the Buffers: Add a small, precise volume of your DMSO stock solution to each buffer to achieve a consistent final concentration that is expected to be above the solubility limit. Keep the final DMSO concentration low and consistent across all samples (e.g., <1%).

  • Equilibrate: Tightly cap the tubes and vortex them for a set period (e.g., 1-2 hours) at a controlled temperature to allow the solution to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved inhibitor.

  • Quantify the Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved inhibitor using a validated analytical method such as UV-Vis spectroscopy or HPLC.[13]

  • Analyze the Data: Plot the measured solubility as a function of pH to identify the optimal pH range for your experiments.

Issue 2: Precipitation Occurs Even with Optimized pH

In some cases, pH modification alone may not be sufficient to achieve the desired concentration, especially for highly lipophilic pyrrolopyridine derivatives.

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][14]

  • Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[16][17]

dot

Solubility_Enhancement Figure 2: Mechanisms of Co-solvents and Cyclodextrins cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism Co_solvent Water + Co-solvent Inhibitor_Co Pyrrolopyridine Inhibitor Co_solvent->Inhibitor_Co Reduces solvent polarity, increases inhibitor solubility Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Inclusion_Complex Soluble Inclusion Complex Cyclodextrin->Inclusion_Complex Inhibitor_CD Pyrrolopyridine Inhibitor Inhibitor_CD->Cyclodextrin Encapsulation

Caption: Mechanisms of Co-solvents and Cyclodextrins.

This protocol provides a systematic approach to evaluating the effectiveness of different co-solvents and cyclodextrins for solubilizing your inhibitor.

Materials:

  • Concentrated DMSO stock of your inhibitor (from Protocol 1)

  • A selection of co-solvents (e.g., ethanol, PEG 400)

  • A selection of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Your primary aqueous buffer

  • 96-well microplate

  • Plate reader or HPLC system

Procedure:

  • Prepare Co-solvent/Cyclodextrin Buffers: Create a series of your primary aqueous buffer containing various concentrations of each co-solvent or cyclodextrin to be tested (e.g., 1%, 5%, 10% v/v for co-solvents; 1, 5, 10 mM for cyclodextrins).

  • Perform Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution into the prepared co-solvent/cyclodextrin buffers.

  • Equilibrate and Observe: Allow the plate to equilibrate for a set time (e.g., 1-2 hours) at a controlled temperature. Visually inspect for any precipitation.

  • Quantify Solubility: If no precipitation is observed, you can proceed with your assay. For a more quantitative assessment, you can adapt the centrifugation and supernatant analysis steps from Protocol 1.

  • Data Analysis: Compare the apparent solubility of your inhibitor in the presence of different co-solvents and cyclodextrins to identify the most effective solubilizing agent and its optimal concentration.

Issue 3: Need for a More Permanent Solution for Formulation Development

For long-term studies and potential in vivo applications, relying on high concentrations of organic solvents is not ideal. Salt formation is a robust strategy to intrinsically increase the aqueous solubility of ionizable compounds.

Salt formation is a widely used and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[18][19] By reacting an ionizable drug with a suitable counter-ion, a salt with improved physicochemical properties can be formed.[12] For weakly basic pyrrolopyridine inhibitors, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate) can dramatically increase aqueous solubility.[12][19]

This protocol outlines a small-scale experiment to assess the potential of salt formation for enhancing the solubility of your pyrrolopyridine-based inhibitor.

Materials:

  • Your pyrrolopyridine-based inhibitor (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) in a suitable solvent (e.g., ethanol, isopropanol)

  • A suitable organic solvent for your inhibitor (e.g., ethanol, methanol)

  • Anti-solvent (e.g., diethyl ether, heptane)

  • Small glass vials

  • Stir plate and stir bars

Procedure:

  • Dissolve the Free Base: Dissolve a known amount of your inhibitor in a minimal amount of a suitable organic solvent.

  • Add the Acid: Stoichiometrically add the selected acid (typically 1.0 to 1.1 equivalents) to the solution of the free base while stirring.

  • Induce Precipitation/Crystallization: If a precipitate forms, continue stirring for a set period. If no precipitate forms, you may need to slowly add an anti-solvent to induce crystallization.

  • Isolate the Salt: Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize the Salt: Confirm the formation of the salt using appropriate analytical techniques (e.g., melting point, NMR, FTIR).

  • Determine Aqueous Solubility: Measure the aqueous solubility of the newly formed salt using the method described in Protocol 1.

  • Compare Solubilities: Compare the aqueous solubility of the salt form to that of the free base to evaluate the effectiveness of this strategy.

Quantitative Data Summary

The following tables provide illustrative examples of how solubility data for a hypothetical pyrrolopyridine derivative could be presented.

Table 1: Solubility of a Hypothetical Pyrrolopyridine Derivative in Various Solvents

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
DMSO> 50,000
Ethanol5,000
PEG 40020,000

Table 2: Effect of Co-solvents and Cyclodextrins on the Apparent Solubility of a Hypothetical Pyrrolopyridine Derivative in PBS (pH 7.4)

Co-solvent/Excipient System (in PBS)Apparent Solubility (µg/mL)
1% DMSO5
5% DMSO25
5% Ethanol15
10% PEG 40050
2% HP-β-CD100

Table 3: Comparison of Aqueous Solubility of Free Base vs. Salt Forms of a Hypothetical Pyrrolopyridine Derivative

FormAqueous Solubility (µg/mL)
Free Base< 1
Hydrochloride Salt150
Mesylate Salt250

References

Technical Support Center: Optimizing ADME Properties of 6-Methoxy-4-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-4-azaindole analogs. This guide is designed to provide practical, in-depth answers to common challenges encountered during the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this important scaffold. The 4-azaindole core is a privileged structure in medicinal chemistry, often used as a bioisostere for indole to improve physicochemical properties like solubility and metabolic stability.[1][2] However, navigating the nuances of its ADME profile is critical for advancing a lead candidate.

This resource provides troubleshooting advice, detailed protocols, and the scientific rationale behind the suggested strategies to help you overcome common hurdles and accelerate your discovery program.

Frequently Asked Questions & Troubleshooting Guide

Metabolism and Stability

Question 1: My 6-methoxy-4-azaindole analog shows high clearance in human liver microsomes (HLM). What are the likely metabolic hotspots and what is the underlying mechanism?

Answer: High clearance in HLM assays for compounds containing the 6-methoxy-4-azaindole scaffold is often attributable to two primary metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[3]

  • O-Dealkylation of the Methoxy Group: The 6-methoxy group is a classic "metabolic soft spot." CYP enzymes, particularly CYP2D6 and CYP3A4, can readily oxidize the methyl group, leading to its removal and the formation of a 6-hydroxy-4-azaindole metabolite. This phenolic metabolite can then be rapidly conjugated (e.g., glucuronidation or sulfation) and excreted. The electron-donating nature of the methoxy group can increase the electron density of the ring system, making it more susceptible to oxidative metabolism.[4]

  • Oxidation of the Azaindole Ring: The azaindole ring itself, despite being more electron-deficient than an indole ring, can still undergo oxidation.[4] The most likely sites are the C3 and C7 positions of the pyrrolo[3,2-b]pyridine core. Oxidation at these positions can lead to the formation of hydroxylated metabolites, which increases polarity and facilitates clearance.

Question 2: How can I strategically block or reduce the metabolism of my 6-methoxy-4-azaindole lead compound?

Answer: Mitigating the metabolic liabilities identified above requires strategic structural modifications that block or slow down the enzymatic reactions without compromising target potency.

  • Strategy 1: Modify the Methoxy Group:

    • Bioisosteric Replacement: Replace the methoxy group (-OCH₃) with a more metabolically stable equivalent. A common and effective strategy is to replace it with a difluoromethoxy group (-OCHF₂). The strong carbon-fluorine bonds are resistant to CYP-mediated cleavage, which can dramatically increase the metabolic half-life.

    • Steric Hindrance: Introducing steric bulk adjacent to the methoxy group can physically block the CYP enzyme's active site from accessing the metabolic soft spot.[3]

  • Strategy 2: Reinforce the Azaindole Ring:

    • Deuteration: Replacing hydrogen atoms at a metabolically labile position (e.g., C3 or C7) with deuterium can slow the rate of metabolism. This "kinetic isotope effect" occurs because the carbon-deuterium bond is stronger and requires more energy to break than a carbon-hydrogen bond.

    • Substitution: Placing a small, metabolically robust group like a methyl or fluoro group at the C3 or C7 position can block oxidation at that site. However, this must be done with careful consideration of the structure-activity relationship (SAR) to avoid loss of potency.

  • Strategy 3: Reduce Lipophilicity:

    • High lipophilicity (LogP/LogD) is strongly correlated with increased metabolic clearance.[5] Introducing polar functional groups at positions that are not critical for target binding can reduce lipophilicity, decrease partitioning into the lipophilic active sites of CYP enzymes, and improve overall ADME properties.[5][6]

Below is a decision workflow for addressing metabolic instability:

G cluster_0 Metabolic Instability Troubleshooting cluster_1 Solutions for O-Dealkylation cluster_2 Solutions for Ring Oxidation start High Clearance in HLM Assay met_id Perform Metabolite Identification Study start->met_id pathway_a O-Dealkylation of 6-Methoxy is Major Pathway met_id->pathway_a Identify Hotspots pathway_b Ring Oxidation is Major Pathway met_id->pathway_b sol_a1 Replace -OCH3 with -OCHF2 (Bioisostere) pathway_a->sol_a1 sol_a2 Add Steric Shielding Near Methoxy Group pathway_a->sol_a2 sol_b1 Deuterate C3 or C7 Position pathway_b->sol_b1 sol_b2 Block C3/C7 with Small, Stable Group (e.g., F) pathway_b->sol_b2 evaluate Synthesize & Re-test Analogs in HLM and Potency Assays sol_a1->evaluate sol_a2->evaluate sol_b1->evaluate sol_b2->evaluate end Optimized Compound evaluate->end Improved Stability & Maintained Potency

Caption: Workflow for addressing metabolic instability of 6-methoxy-4-azaindole analogs.

Solubility and Permeability

Question 3: My 6-methoxy-4-azaindole analogs have poor aqueous solubility. What approaches can I take to improve this critical property?

Answer: Poor aqueous solubility is a common challenge that can hinder oral absorption and lead to inconsistent in vivo results. The planar, aromatic nature of the azaindole core can contribute to strong crystal lattice packing, reducing solubility. Fortunately, the nitrogen atom in the 4-azaindole ring provides a handle for improvement.

  • Introduce Ionizable Groups: The pyridine nitrogen of the 4-azaindole core is basic (pKa ≈ 4.85) and can be protonated at physiological pH.[1] Attaching substituents with an acidic or basic center elsewhere in the molecule can create a salt-forming handle, which is a highly effective way to increase aqueous solubility.[6]

  • Reduce Lipophilicity & Increase Polarity: As with improving metabolic stability, reducing the overall lipophilicity of the molecule is a primary strategy. Replacing lipophilic groups (e.g., a phenyl ring) with more polar fragments (e.g., a pyrazole or morpholine) can disrupt crystal packing and improve solvation.[7]

  • Break Planarity: Introducing sp³-hybridized centers or bulky groups can disrupt the planarity of the molecule. This disruption can weaken the crystal lattice energy, making it easier for water to solvate the molecule, thereby increasing solubility.

The introduction of a nitrogen atom to an indole ring to form an azaindole has been shown to markedly improve solubility. For example, a study demonstrated that converting an indole lead to its four corresponding azaindole isomers increased solubility by over 25-fold.

Data Summary: Impact of Azaindole Isomer on Physicochemical Properties

CompoundScaffoldHLM Half-Life (t½, min)Caco-2 Permeability (nm/s)Aqueous Solubility (µg/mL)
11 Indole16.916916
12 4-Azaindole> 10076932
14 6-Azaindole38.5< 15487
15 7-Azaindole49.5168936
Source: Adapted from data on HIV-1 inhibitors.

This table clearly illustrates that switching from an indole to a 4-azaindole or 7-azaindole scaffold can dramatically improve both metabolic stability and solubility, sometimes with a trade-off in permeability.

Question 4: My compounds exhibit low permeability in Caco-2 assays. How can I improve cell penetration?

Answer: Low permeability suggests that the compound cannot efficiently cross the intestinal epithelium, which is a prerequisite for oral bioavailability.

  • Balance Lipophilicity: While high lipophilicity can aid membrane partitioning, excessive lipophilicity can cause the compound to become trapped in the lipid bilayer, reducing its overall flux. The optimal LogD for passive permeability is typically in the range of 1-3.

  • Reduce Polar Surface Area (PSA): A high PSA (generally >140 Ų) is often associated with poor cell permeability due to the energetic penalty of desolvating the polar groups to enter the lipid membrane. Strategically masking polar groups (e.g., converting a carboxylic acid to an ester prodrug) or replacing them with less polar bioisosteres can reduce PSA and improve permeability.

  • Manage Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a key determinant of permeability. The pyrrole N-H of the azaindole is a hydrogen bond donor. While this is often crucial for target binding, intramolecular hydrogen bonding can sometimes be engineered to "hide" polar groups and reduce the effective PSA, thereby improving permeability.[8] A study on azaindole amide M1 PAMs showed that an intramolecular hydrogen bond between the azaindole nitrogen and an amide N-H reinforced a bioactive conformation suitable for brain penetration.[8]

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound in a standardized HLM preparation.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control compound with known metabolism (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (e.g., Tolbutamide, Labetalol) for reaction quenching

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM and NADPH solutions on ice.

    • Prepare a 1 µM working solution of the test compound by diluting the 10 mM stock in phosphate buffer.

    • Prepare the HLM suspension by diluting the stock to 0.5 mg/mL in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well designated for a time point (e.g., 0, 5, 15, 30, 60 minutes).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate the metabolic reaction, add the NADPH regenerating system solution to all wells except the 0-minute time point well.

    • Immediately add the test compound working solution to all wells to start the incubation.

  • Reaction Quenching:

    • At each designated time point (5, 15, 30, 60 min), stop the reaction by adding 2 volumes of cold acetonitrile containing the internal standard. For the 0-minute sample, add the quenching solution before adding the NADPH solution.

    • Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL])

This protocol provides a robust system for evaluating the metabolic stability of your analogs and allows for direct comparison of structural modifications.

G cluster_0 Metabolic Stability Workflow cluster_1 Time Points prep Prepare Reagents: HLM, NADPH, Buffer, Test Compound incubate Incubate at 37°C: Add HLM, then NADPH, then Compound prep->incubate t0 T=0 min incubate->t0 Sample at intervals t5 T=5 min incubate->t5 Sample at intervals t15 T=15 min incubate->t15 Sample at intervals t30 T=30 min incubate->t30 Sample at intervals quench Quench Reaction with Acetonitrile + Internal Std t0->quench t5->quench t15->quench t30->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze calculate Calculate t½ and CLint from Disappearance Rate analyze->calculate

Caption: Experimental workflow for the in vitro HLM stability assay.

References

Technical Support Center: Refining Protocols for Cell Permeability Assays with Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your cell permeability assays, with a specific focus on the unique challenges presented by pyrrolopyridine compounds. Pyrrolopyridines are a significant class of nitrogen-containing heterocyles, a scaffold present in over 85% of all biologically active compounds[1]. Their structural complexity, however, can introduce nuances into standard permeability protocols. This resource is designed to provide you with the expertise and validated methodologies needed to obtain reliable and reproducible results.

I. Understanding the Landscape: Pyrrolopyridines and Permeability

Pyrrolopyridines are privileged structures in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents. For these compounds to be effective, particularly for oral administration, they must be able to cross the intestinal epithelium to reach systemic circulation. Cell-based permeability assays, such as the Caco-2 and MDCK models, are indispensable tools for predicting in vivo absorption.

However, the physicochemical properties of pyrrolopyridines, including their potential for moderate solubility and interaction with efflux transporters, can complicate these assays.[2] This guide will walk you through common hurdles and provide actionable solutions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with pyrrolopyridines in cell permeability assays.

Q1: My pyrrolopyridine compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What's the likely cause?

A1: This discrepancy often points to the involvement of active efflux transporters.[3] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free system that only measures passive diffusion.[3] Caco-2 cells, on the other hand, express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to lower apparent permeability.[3]

Q2: I'm observing high variability between my replicate wells in a Caco-2 assay. What should I check first?

A2: High variability is often a result of technical inconsistencies.[4] The first thing to verify is the integrity of your Caco-2 cell monolayers.[5] Measure the Transepithelial Electrical Resistance (TEER) before and after your experiment. A significant drop in TEER suggests that the tight junctions have been compromised.[5] You can also perform a Lucifer Yellow permeability assay; increased passage of this fluorescent marker indicates a leaky monolayer.[5] Inconsistent cell seeding and pipetting errors are also common culprits.[4]

Q3: My pyrrolopyridine has poor aqueous solubility. How can I improve its recovery in the assay?

A3: Poor aqueous solubility can lead to artificially low permeability readings due to the compound precipitating in the assay buffer.[3] Consider optimizing your formulation by:

  • Using a co-solvent: Increasing the percentage of a co-solvent like DMSO in your donor solution can help, but be cautious not to compromise the integrity of the cell monolayer.[3]

  • Adding Bovine Serum Albumin (BSA): Including BSA in the assay buffer can help to overcome non-specific binding and improve the solubility of lipophilic compounds.[6][7]

Q4: What is an acceptable TEER value for Caco-2 and MDCK monolayers?

A4: For Caco-2 cells, a TEER value of greater than or equal to 200 Ω x cm² at 21 days post-seeding is a common quality control check for monolayer integrity.[8] Some sources suggest a range of 150-400 Ω x cm².[9] For MDCK-MDR1 cells, a TEER value greater than 200 Ω•cm2 is also considered indicative of a confluent monolayer.[10]

Q5: What does a high efflux ratio indicate, and how is it calculated?

A5: A high efflux ratio, typically greater than 2, strongly suggests that your compound is a substrate of an efflux transporter like P-gp.[3][4] It is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction.[4]

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

III. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.

Guide 1: Issue - Low Apparent Permeability (Papp) in Caco-2/MDCK Assays
  • Potential Cause 1: Active Efflux

    • Explanation: As mentioned in the FAQs, pyrrolopyridines can be substrates for efflux pumps like P-glycoprotein (P-gp/MDR1).[10][11][12] These transporters actively pump the compound out of the cell, reducing its net transport from the apical to the basolateral side.

    • Troubleshooting Steps:

      • Perform a Bidirectional Assay: Measure the permeability in both the A-B and B-A directions.[4] A significantly higher Papp (B-A) compared to Papp (A-B) will result in an efflux ratio greater than 2, indicating active efflux.[3]

      • Use P-gp Inhibitors: Co-incubate your pyrrolopyridine with a known P-gp inhibitor, such as verapamil or cyclosporin A.[3][10] A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.

      • Utilize MDR1-MDCK Cells: This cell line is specifically engineered to overexpress human P-gp and is a valuable tool for confirming if your compound is a P-gp substrate.[11][12]

  • Potential Cause 2: Poor Compound Solubility

    • Explanation: The limited aqueous solubility of some pyrrolopyridines can lead to precipitation in the assay buffer, reducing the concentration of the compound available for transport.[3][13]

    • Troubleshooting Steps:

      • Optimize the Formulation: As detailed in the FAQs, consider using co-solvents or adding BSA to the assay buffer.[3][6]

      • Check for Precipitation: Visually inspect the donor wells for any signs of precipitation during the assay. You can also quantify the compound concentration in the donor well at the beginning and end of the experiment to assess recovery.

  • Potential Cause 3: Compound Instability

    • Explanation: The pyrrolopyridine may be unstable in the assay buffer at the experimental pH and temperature.

    • Troubleshooting Steps:

      • Assess Stability: Incubate your compound in the assay buffer under the same conditions as your experiment (time, temperature, pH) and then quantify its concentration to check for degradation.

Guide 2: Issue - High Efflux Ratio and Strategies for Mitigation
  • Potential Cause: P-glycoprotein (P-gp) Substrate

    • Explanation: P-gp is a key efflux transporter in the intestine that limits the oral bioavailability of many drugs.[14] It functions as a transmembrane efflux pump, moving substrates from inside the cell back out into the intestinal lumen.[14]

    • Investigative Workflow:

      Efflux_Investigation Start High Efflux Ratio Observed (ER > 2) Bidirectional_Assay Perform Bidirectional MDCK-MDR1 Assay Start->Bidirectional_Assay Inhibitor_Study Co-dose with P-gp Inhibitor (e.g., Verapamil) Bidirectional_Assay->Inhibitor_Study Analyze_Papp Analyze Change in Papp (A-B) and Efflux Ratio Inhibitor_Study->Analyze_Papp Conclusion Conclusion: Compound is a P-gp Substrate Analyze_Papp->Conclusion Papp (A-B) Increases ER Decreases No_Change No Significant Change in Efflux Ratio Analyze_Papp->No_Change No Significant Change Other_Transporter Consider Other Efflux Transporters (e.g., BCRP, MRPs) No_Change->Other_Transporter

      Caption: Workflow for investigating high efflux ratios.

    • Mitigation Strategies (in Drug Design):

      • Structural Modification: Medicinal chemists can attempt to modify the pyrrolopyridine structure to reduce its affinity for P-gp. This might involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape.

      • Formulation with P-gp Inhibitors: While less common for new chemical entities, co-formulating with a P-gp inhibitor is a potential strategy.

Guide 3: Issue - Compromised Monolayer Integrity (Low TEER Values)
  • Potential Cause 1: Cytotoxicity of the Pyrrolopyridine

    • Explanation: At the concentration tested, your compound may be toxic to the Caco-2 or MDCK cells, leading to a breakdown of the monolayer.

    • Troubleshooting Steps:

      • Perform a Cytotoxicity Assay: Use an assay like the MTT or LDH release assay to determine the concentration at which your compound becomes toxic to the cells.

      • Test at Lower Concentrations: If cytotoxicity is observed, perform the permeability assay at non-toxic concentrations of your compound.

  • Potential Cause 2: Improper Cell Culture Technique

    • Explanation: Issues with cell seeding density, contamination, or improper handling can all lead to poor monolayer formation.

    • Troubleshooting Steps:

      • Optimize Seeding Density: Ensure you are using the optimal cell seeding density for your specific cell line and plate format.

      • Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination.

      • Gentle Handling: When washing and adding reagents, be gentle to avoid physically disrupting the monolayer.

  • Potential Cause 3: Issues with Transwell Inserts

    • Explanation: Defects in the Transwell inserts or improper coating can prevent the formation of a confluent monolayer.

    • Troubleshooting Steps:

      • Inspect Inserts: Before seeding, inspect the inserts for any visible defects.

      • Proper Coating: If your protocol requires coating the inserts (e.g., with collagen), ensure this is done correctly and evenly.[15]

IV. Detailed Experimental Protocols

Protocol 1: Standard Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing the permeability and potential for active transport of pyrrolopyridine compounds.

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8] Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer.[8] Only use inserts with TEER values ≥ 200 Ω x cm².[8]

  • Preparation of Dosing Solutions:

    • Prepare the dosing solution of your pyrrolopyridine compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.[16] If solubility is an issue, a small percentage of a co-solvent like DMSO can be used.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.[16]

    • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[8]

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment, replacing the volume with fresh, pre-warmed buffer.[8] Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Take samples from the apical chamber at the specified time points.

  • Sample Analysis:

    • Analyze the concentration of the pyrrolopyridine in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of permeation.

        • A is the surface area of the membrane.

        • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B) .

Protocol 2: Lucifer Yellow Assay for Monolayer Integrity

This assay is used to confirm the integrity of the tight junctions in your cell monolayer.[17]

  • Prepare Cell Monolayer:

    • Grow Caco-2 or MDCK cells to confluence on permeable supports as described above.

  • Wash:

    • Gently wash the cell monolayer with pre-warmed assay buffer (e.g., HBSS) to remove any residual culture medium.[17]

  • Add Lucifer Yellow:

    • Add a known concentration of Lucifer Yellow solution (e.g., 100 µM) to the apical compartment of the insert.[18]

  • Add Buffer to Basolateral Compartment:

    • Add fresh assay buffer to the basolateral compartment.

  • Incubate:

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).[17][18]

  • Collect Samples:

    • After incubation, collect samples from the basolateral compartment.

  • Quantify Fluorescence:

    • Measure the fluorescence of the samples from the basolateral compartment using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[18]

    • Calculate the percent passage of Lucifer Yellow. A low percentage (typically <2-3%) indicates a tight, intact monolayer.

V. Data Presentation

Table 1: Typical Permeability Classification
Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Note: These are general guidelines, and classification can vary between laboratories.

Table 2: Interpreting Efflux Ratios in Bidirectional Assays
Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Suggests active efflux; compound is likely a substrate for an efflux transporter

VI. Visualization of Key Concepts

Diagram 1: Bidirectional Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_A_to_B Apical to Basolateral (A-B) Transport cluster_B_to_A Basolateral to Apical (B-A) Transport A_Add_Compound Add Pyrrolopyridine to Apical Side A_Incubate Incubate at 37°C A_Add_Compound->A_Incubate A_Sample Sample from Basolateral Side A_Incubate->A_Sample Analyze Analyze Samples (LC-MS/MS) A_Sample->Analyze B_Add_Compound Add Pyrrolopyridine to Basolateral Side B_Incubate Incubate at 37°C B_Add_Compound->B_Incubate B_Sample Sample from Apical Side B_Incubate->B_Sample B_Sample->Analyze Calculate_Papp Calculate Papp (A-B) and Papp (B-A) Analyze->Calculate_Papp Calculate_ER Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) Calculate_Papp->Calculate_ER

Caption: Workflow for a bidirectional Caco-2 assay.

Diagram 2: The Role of P-glycoprotein in Limiting Permeability

Pgp_Efflux Mechanism of P-gp Mediated Efflux cluster_Cell Pgp P-gp Transporter Pyrrolopyridine_Out Pyrrolopyridine Pgp->Pyrrolopyridine_Out Active Efflux (ATP-dependent) Apical Apical Side (Intestinal Lumen) Pyrrolopyridine_In Pyrrolopyridine Apical->Pyrrolopyridine_In Passive Diffusion Basolateral Basolateral Side (Bloodstream) Pyrrolopyridine_In->Pgp Pyrrolopyridine_In->Basolateral Net Permeation (Reduced) Pyrrolopyridine_Out->Apical

References

Technical Support Center: Crystallization of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are seeking to obtain high-quality single crystals of this compound suitable for X-ray diffraction analysis. As specific crystallization protocols for this molecule are not widely published, this document provides a framework based on first principles of small-molecule crystallization, tailored to the inferred physicochemical properties of this compound.

Understanding the Molecule: this compound

Before attempting crystallization, it is crucial to understand the structural and chemical properties of the target molecule. These properties will dictate its behavior in various solvent systems and guide the selection of an appropriate crystallization strategy.

Inferred Physicochemical Properties:

PropertyAnalysisImplication for Crystallization
Molecular Weight 148.16 g/mol [1]Low molecular weight, typical for small-molecule drug candidates.
Structure A rigid, planar, aromatic heterocyclic system composed of fused pyridine and pyrrole rings. Contains a methoxy group.[1]The planar structure and potential for π-π stacking are favorable for crystal lattice formation. The molecule is largely non-polar but has sites for hydrogen bonding.
Hydrogen Bonding The pyrrole nitrogen acts as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors.[2]The presence of both hydrogen bond donors and acceptors can facilitate the formation of a well-ordered crystal lattice.[3]
Polarity The molecule has a polar surface area of 37.9 Ų.[1] The combination of the aromatic rings and the methoxy group gives the molecule a moderate polarity.It is likely to be soluble in moderately polar organic solvents. Solubility in highly polar (e.g., water) or highly non-polar (e.g., hexanes) solvents is expected to be low.
Purity Commercially available with a purity of ≥97-98%.[2][4]High purity is a prerequisite for successful crystallization. Impurities can inhibit nucleation and disrupt crystal growth.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of small organic molecules and provides targeted solutions for this compound.

Q1: I'm not getting any crystals, just clear solution. What should I do?

A1: This indicates that the solution is not supersaturated, a necessary condition for crystal nucleation.[6] Here are several strategies to induce supersaturation:

  • Increase Concentration: Your initial concentration may be too low. Carefully evaporate some of the solvent to increase the concentration of the solute.[3] Be cautious not to evaporate too quickly, as this can lead to the formation of amorphous solid or oil.

  • Change Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound has moderate to low solubility.[5] Alternatively, use a co-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[7]

  • Try a Different Crystallization Method: If slow evaporation isn't working, consider vapor diffusion or slow cooling, which provide more controlled approaches to achieving supersaturation.[6][8]

Q2: My experiment resulted in an oil or amorphous precipitate instead of crystals. What went wrong?

A2: Oiling out or precipitating as an amorphous solid are common problems in crystallization and typically occur when the level of supersaturation is too high, leading to rapid nucleation and disordered growth.[6]

  • Reduce the Rate of Supersaturation:

    • For Slow Evaporation: Slow down the evaporation rate by using a vial with a smaller opening or by covering the opening with parafilm and piercing a few small holes in it.[7]

    • For Vapor Diffusion: Use an anti-solvent with a lower vapor pressure to slow down the diffusion rate.[9]

    • For Slow Cooling: Decrease the cooling rate. For example, place the hot solution in a Dewar flask with warm water to allow for very gradual cooling.[10]

  • Check Purity: Impurities can often lead to the formation of oils.[3] Consider re-purifying your sample by column chromatography or recrystallization.

  • Solvent Choice: The solvent may be too "good." A solvent in which the compound is highly soluble can sometimes lead to oiling out.[8] Experiment with solvents of different polarities.

Q3: I managed to get some small, needle-like crystals, but they are too small for X-ray diffraction. How can I grow larger crystals?

A3: The formation of many small crystals suggests that the nucleation rate is too high. The goal is to encourage the growth of a few large crystals from a limited number of nucleation sites.[5]

  • Reduce the Number of Nucleation Sites:

    • Ensure all glassware is meticulously clean. Dust and other particulate matter can act as nucleation sites.[5] Filter the solution through a syringe filter before setting up the crystallization.

    • Avoid scratching the inside of the crystallization vessel, unless you are intentionally trying to induce nucleation.[11]

  • Slow Down the Crystallization Process: Slower crystal growth generally leads to larger, higher-quality crystals.[12] All the strategies mentioned in A2 for reducing the rate of supersaturation will also promote the growth of larger crystals.

  • Seed the Solution: If you have a few small crystals, you can use them as "seeds." Prepare a new, slightly undersaturated solution and add a single, well-formed seed crystal. If the conditions are right, the seed will grow larger without new crystals forming.[6]

Experimental Protocols

The following are detailed, step-by-step protocols for common crystallization techniques that are well-suited for a molecule like this compound.

Protocol 1: Slow Evaporation

This is often the simplest method to start with.[3][7]

  • Solvent Screening: In small vials, test the solubility of a few milligrams of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene). Identify a solvent in which the compound is moderately soluble.

  • Prepare the Solution: Dissolve approximately 5-10 mg of the compound in the chosen solvent to create a clear, nearly saturated solution. Gentle warming may be necessary to fully dissolve the compound.

  • Filter the Solution: To remove any dust or particulate matter, filter the solution using a syringe and a 0.22 µm filter into a clean crystallization vial.

  • Evaporation: Cover the vial with parafilm and poke a few small holes with a needle. Place the vial in a quiet, vibration-free location.[10]

  • Monitor: Check for crystal growth over the next few days to weeks.

Protocol 2: Vapor Diffusion (Sitting Drop)

This method allows for a more controlled approach to crystallization and is suitable for small amounts of material.[8][13]

  • Select Solvents: Choose a "good" solvent in which your compound is soluble and a volatile "anti-solvent" in which it is insoluble. The two solvents must be miscible.[14] A good starting point could be dissolving the compound in a minimal amount of dichloromethane (good solvent) and using pentane or diethyl ether as the anti-solvent.[13]

  • Prepare the Setup:

    • Add 0.5-1.0 mL of the anti-solvent to the reservoir of a sitting drop vapor diffusion plate or a small beaker.

    • In the sitting drop well (or a small vial placed inside the beaker), place a 2-5 µL drop of a concentrated solution of your compound in the good solvent.

  • Seal and Equilibrate: Seal the plate or beaker tightly. The more volatile anti-solvent will slowly diffuse into the drop containing your compound, reducing its solubility and inducing crystallization.[6]

  • Incubate: Place the setup in a stable environment and monitor for crystal growth.

Visualizing the Workflow

Troubleshooting Logic

TroubleshootingCrystallization start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals / Clear Solution outcome->no_xtal Undersaturated oil Oil / Amorphous Solid outcome->oil Too Supersaturated small_xtal Small / Needle-like Crystals outcome->small_xtal High Nucleation good_xtal Good Quality Crystals outcome->good_xtal Success action1 Increase Concentration Change Solvent Try New Method no_xtal->action1 action2 Slow Down Supersaturation Check Purity Change Solvent oil->action2 action3 Reduce Nucleation Sites Slow Down Growth Try Seeding small_xtal->action3 action1->start action2->start action3->start

Caption: A flowchart illustrating the decision-making process for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Setup

Caption: A schematic of the sitting drop vapor diffusion method for crystallization.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates. While laboratory-scale syntheses may appear straightforward, scaling up production often introduces unforeseen challenges that can impact yield, purity, and safety. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are the key considerations for scale-up?

A1: The primary synthetic strategies for the 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, involve either constructing the pyrrole ring onto a pre-existing pyridine or functionalizing the 4-azaindole core itself.[1] A common approach for this specific intermediate involves a multi-step sequence that may include:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[2] When scaling this reaction, careful control of temperature and acid catalyst concentration is critical to prevent the formation of tar and other polymeric byproducts, which is a common issue.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic routes often employ Suzuki or Buchwald-Hartwig couplings to form key C-C or C-N bonds.[4][5] When scaling these reactions, catalyst loading, ligand selection, and efficient mixing become critical parameters to maintain high yields and prevent catalyst deactivation.[6]

  • Ring Construction from Substituted Pyridines: This approach can involve the reaction of a functionalized nitropyridine with a vinyl Grignard reagent, though yields can be modest.[1]

Key Scale-Up Considerations:

  • Starting Material Availability and Purity: At larger scales, the impurity profile of starting materials can significantly impact the reaction outcome.[3]

  • Reaction Kinetics and Exothermicity: Reactions that are easily managed in the lab can become dangerously exothermic at scale.[3][6][7] A thorough thermal hazard assessment is crucial.

  • Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced product quality.[6][7]

Q2: I'm observing a significant decrease in yield when moving from a 1g to a 100g scale. What are the likely causes?

A2: A drop in yield upon scale-up is a frequent challenge.[6] The primary culprits often include:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7] This can lead to temperature spikes that promote side reactions or product degradation.

  • Mass Transfer Limitations: Inadequate mixing can result in localized areas of high reactant concentration, leading to the formation of byproducts.[6]

  • Changes in Reaction Kinetics: The rate of reagent addition, which is easily controlled on a small scale, can have a profound impact on the reaction profile at a larger scale.[3]

  • Impurity Accumulation: Impurities in starting materials or solvents, which are negligible at a small scale, can accumulate and interfere with the reaction at a larger scale.[7]

Q3: My scaled-up reaction is producing a complex mixture of impurities. How can I identify and mitigate them?

A3: A changing impurity profile is a common issue during scale-up.[6][7] To address this:

  • Characterize the Impurities: Utilize analytical techniques such as LC-MS and NMR to identify the structures of the major impurities.

  • Hypothesize Formation Pathways: Based on the structures, propose likely mechanisms for their formation (e.g., over-reaction, side reactions, degradation).

  • Optimize Reaction Parameters:

    • Temperature Control: Ensure uniform and consistent temperature control throughout the reactor.

    • Reagent Addition: Control the rate of addition of key reagents to minimize localized concentration gradients.

    • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and the solubility of intermediates and byproducts.[6]

    • Catalyst and Reagent Purity: Use high-purity starting materials and reagents to minimize the introduction of interfering substances.

Troubleshooting Guide

Problem 1: Low Yield and Tar Formation in Fischer Indole Synthesis Step
Symptom Potential Cause Recommended Solution
Dark, viscous reaction mixture; difficult to isolate product.Acid-catalyzed polymerization: High local concentrations of acid or temperature spikes can promote side reactions.[3]Optimize Acid Catalyst: Screen different Brønsted (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, FeCl₃).[2] Solid acid catalysts like Amberlite IR-120H can sometimes offer better control.[3] Temperature Control: Use a jacketed reactor with efficient cooling to maintain a consistent temperature.[3] Slow Reagent Addition: Add the acid catalyst slowly and sub-surface to ensure rapid dispersion.
Incomplete conversion of starting material.Insufficient acid catalyst or reaction time. Increase Catalyst Loading: Incrementally increase the catalyst loading while monitoring for byproduct formation. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of unexpected regioisomers.Steric or electronic effects on the phenylhydrazone can lead to alternative cyclization pathways.[2]Modify Reaction Conditions: Experiment with different solvents and temperatures to influence the regioselectivity. Consider Alternative Synthetic Routes: If regioisomer formation is persistent, a different synthetic strategy may be necessary.
Problem 2: Inefficient Palladium-Catalyzed Cross-Coupling
Symptom Potential Cause Recommended Solution
Low conversion of starting materials.Catalyst deactivation: Oxygen, water, or impurities in the starting materials can poison the palladium catalyst. Poor mixing: Inadequate agitation can lead to poor catalyst distribution.Degas Solvents and Reagents: Thoroughly degas all solvents and reagents before use. Use High-Purity Materials: Ensure starting materials and reagents are of high purity. Optimize Agitation: Select an appropriate agitator design and speed to ensure efficient mixing.
Formation of homocoupling byproducts.Incorrect stoichiometry or slow reaction kinetics. Adjust Stoichiometry: Carefully control the stoichiometry of the coupling partners. Screen Ligands and Catalysts: Different palladium catalysts and ligands can significantly impact reaction efficiency.[4]
Difficult removal of palladium residues.Strong coordination of palladium to the product or byproducts. Use Palladium Scavengers: Employ scavengers such as activated carbon or silica-based thiols to remove residual palladium. Optimize Work-up: Develop a scalable work-up procedure that effectively removes the catalyst.
Problem 3: Challenges in Product Isolation and Purification
Symptom Potential Cause Recommended Solution
Product oiling out during crystallization.Presence of impurities or incorrect solvent system. Screen Crystallization Solvents: Systematically screen a range of solvents and solvent mixtures to find optimal crystallization conditions. Purify Crude Product: Consider a preliminary purification step, such as a silica gel plug, to remove impurities before crystallization.
Difficulty in separating product from structurally similar impurities by column chromatography.Similar polarity of the product and impurities. Optimize Chromatographic Conditions: Experiment with different solvent systems, including the addition of modifiers like triethylamine or acetic acid.[8] Consider Alternative Purification Techniques: Techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may provide better separation.

Workflow for Troubleshooting Scale-Up Issues

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Hypothesis Generation cluster_3 Optimization & Validation A Low Yield or Purity at Scale B Analyze Reaction Profile (TLC, LC-MS) A->B C Characterize Impurities (NMR, MS) B->C D Thermal Effects? C->D E Mixing Issues? C->E F Reagent Quality? C->F G Improve Heat Transfer (Jacketed Reactor, Cooling) D->G H Optimize Agitation (Stirrer Design, Speed) E->H I Source High-Purity Reagents F->I J Re-evaluate & Finalize Protocol G->J H->J I->J

Caption: A systematic approach to troubleshooting common scale-up challenges.

Safety Considerations for Scale-Up

Scaling up the synthesis of any chemical intermediate requires a rigorous approach to safety.

Thermal Hazard Assessment
  • Exothermic Reactions: Many of the reactions involved in pyridine and indole synthesis are exothermic.[3][6][7] It is crucial to perform reaction calorimetry to understand the heat of reaction and ensure the reactor's cooling capacity is sufficient to prevent a thermal runaway.[6]

Reagent Handling
  • Hazardous Reagents: Some reagents, such as hydrazine and strong acids, are hazardous and require specialized handling procedures and personal protective equipment.[9] Hydrazine, in particular, can decompose violently in the presence of metal catalysts and is a suspected carcinogen.[9]

  • Pressure Management: Reactions that generate gaseous byproducts can lead to a dangerous pressure buildup in a closed system.[6] Ensure that reactors are equipped with appropriate venting and pressure relief systems.

Solvent Safety
  • Flammable Solvents: The use of flammable solvents on a large scale requires explosion-proof equipment and well-ventilated work areas.[6]

  • Greener Alternatives: Consider replacing hazardous solvents like dichloromethane with more environmentally friendly options where possible.[7]

Continuous Flow Chemistry as a Safety and Efficiency Tool

For reactions that are highly exothermic or involve hazardous intermediates, continuous flow chemistry offers significant advantages:

  • Superior Heat and Mass Transfer: The small internal volume of flow reactors allows for highly efficient heat and mass transfer, preventing the formation of hot spots and side reactions.[10][11]

  • Reduced Hazard Potential: Only a small amount of hazardous material is present in the reactor at any given time, minimizing the risk in case of an incident.[10][11]

  • Enhanced Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield.[6]

G cluster_0 Batch Reactor cluster_1 Continuous Flow Reactor A Large Volume Poor Heat Transfer Safety Risks B Small Volume Excellent Heat Transfer Improved Safety & Control A->B Transition for High-Risk Reactions

Caption: Comparison of batch versus continuous flow reactors for safety.

References

Validation & Comparative

A Comparative Guide to Validating Kinase Inhibition by 6-methoxy-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of kinase inhibitors, using a hypothetical derivative, 6-methoxy-1H-pyrrolo[3,2-b]pyridine (herein referred to as Pyrrolo-6M ), as a case study. Given the emergence of the pyrrolopyridine scaffold in kinase inhibitor discovery, with derivatives showing activity against targets like Fibroblast Growth Factor Receptors (FGFRs), this guide will focus on validating Pyrrolo-6M as a putative FGFR inhibitor.[1][2][3]

For comparative analysis, we will benchmark the performance of Pyrrolo-6M against a well-characterized, clinical-stage FGFR inhibitor, AZD4547 .[4] This guide emphasizes not just the "how" but the "why" of each experimental step, ensuring a self-validating workflow from biochemical potency to cellular target engagement and functional outcomes.

The Imperative of Multi-faceted Kinase Inhibitor Validation

Identifying a "hit" in a primary screen is merely the opening chapter. The true measure of a kinase inhibitor's potential lies in a systematic and multi-tiered validation process. Relying solely on in vitro enzymatic assays can be misleading due to factors like ATP concentration and the absence of cellular context.[5][6] A robust validation cascade, as outlined in this guide, is essential to build a compelling data package, de-risk downstream investment, and establish a clear mechanism of action.

Kinase_Inhibitor_Validation_Workflow Biochem_Assay Biochemical Potency (IC50) e.g., ADP-Glo™ Assay Selectivity_Profiling Kinome-wide Selectivity (Kinase Panel Screen) Biochem_Assay->Selectivity_Profiling Confirm on-target potency Target_Engagement Target Engagement (NanoBRET™ Assay) Biochem_Assay->Target_Engagement Phenotypic_Assay Functional Outcome (Cell Viability Assay) Selectivity_Profiling->Phenotypic_Assay Inform off-target effects Signaling_Inhibition Pathway Inhibition (Western Blot) Target_Engagement->Signaling_Inhibition Confirm target binding leads to pathway modulation Signaling_Inhibition->Phenotypic_Assay Link pathway inhibition to cellular effect

Figure 1: A tiered workflow for kinase inhibitor validation.

Section 1: Biochemical Characterization - Potency and Selectivity

The initial step is to quantify the direct inhibitory effect of Pyrrolo-6M on its putative target, FGFR, in a purified, cell-free system. This provides a baseline measure of potency (IC50) and is crucial for assessing selectivity.

Biochemical Potency Against FGFR1

We will employ a luminescence-based kinase assay, ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.[7][8] This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[6]

Experimental Protocol: ADP-Glo™ FGFR1 Kinase Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[8]

    • Serially dilute Pyrrolo-6M and AZD4547 in 1X Kinase Buffer with a final DMSO concentration ≤1%. A typical starting concentration for a new compound might be 10 µM, with 10-point, 3-fold serial dilutions.

    • Prepare a solution of recombinant human FGFR1 enzyme in 1X Kinase Buffer. The optimal concentration should be determined via enzyme titration to ensure the reaction is in the linear range.[7]

    • Prepare a substrate/ATP mix. This should contain a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at its Kₘ concentration for FGFR1 to allow for a more direct comparison of inhibitor affinities (IC50 ≈ 2 x Ki).[9]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted inhibitor or vehicle (DMSO) control to the appropriate wells.

    • Add 2 µL of the FGFR1 enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[7]

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Kinase Selectivity Profiling

A potent inhibitor is of limited value if it is not selective. "Off-target" inhibition can lead to unforeseen toxicities and confound the interpretation of cellular data. Therefore, Pyrrolo-6M should be screened against a broad panel of kinases. Commercial services offer comprehensive panels for this purpose.[11]

The results are often visualized as a "kinome map" or presented as a selectivity score, providing a broad view of the compound's interaction with the human kinome.

Table 1: Comparative Biochemical Profile of Pyrrolo-6M and AZD4547

CompoundTarget KinaseBiochemical IC50 (nM)Selectivity Profile (Representative Off-Targets, IC50 > 1 µM)
Pyrrolo-6M FGFR115KDR (VEGFR2), PDGFRβ, c-Kit, Src
FGFR225
FGFR320
AZD4547 FGFR10.2KDR (VEGFR2), PDGFRβ, c-Kit, Src[12]
FGFR22.5
FGFR31.8

Data for Pyrrolo-6M is hypothetical. Data for AZD4547 is based on published literature.[12]

Section 2: Cellular Validation - Target Engagement and Pathway Inhibition

Demonstrating that a compound can inhibit a purified enzyme is the first step. The critical next phase is to prove that it can enter a living cell, bind to its intended target, and modulate its downstream signaling pathway.

Cellular Target Engagement

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a target protein within intact cells in real-time.[13][14] It measures the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[15]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_NLuc Kinase-NanoLuc Tracer Tracer Kinase_NLuc->Tracer Binding BRET_Signal High BRET Signal Kinase_NLuc_2 Kinase-NanoLuc Inhibitor Inhibitor Kinase_NLuc_2->Inhibitor Binding Tracer_2 Tracer No_BRET Low BRET Signal

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for an N-terminal or C-terminal NanoLuc®-FGFR1 fusion protein. Allow 18-24 hours for protein expression.[16]

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I medium at a concentration of 2x10⁵ cells/mL.[16]

  • Assay Procedure:

    • Add serially diluted Pyrrolo-6M or AZD4547 to a white, 384-well assay plate.

    • Add the NanoBRET™ tracer at a pre-determined optimal concentration.

    • Add the cell suspension to each well.

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[16]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to quench any signal from lysed cells.[14]

    • Add the substrate solution to each well.

    • Immediately read the plate on a luminometer capable of dual-filtering for donor (450 nm) and acceptor (610 nm) emission.[16]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Inhibition of Downstream Signaling

To confirm that target engagement translates into a functional effect on the signaling pathway, we will use Western blotting to measure the phosphorylation status of a key downstream effector of the FGFR pathway, such as ERK (p44/42 MAPK).[17][18]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Inhibitor Pyrrolo-6M / AZD4547 Inhibitor->FGFR Inhibits

Figure 3: Simplified FGFR signaling pathway showing inhibition point.

Experimental Protocol: Western Blot for p-ERK Inhibition

  • Cell Culture and Treatment:

    • Select a cancer cell line with known FGFR amplification or activating mutation (e.g., a gastric cancer cell line with FGFR2 amplification).

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of Pyrrolo-6M , AZD4547 , or vehicle control for 2 hours.

    • Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes to activate the pathway.

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing (Loading Control):

    • Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.[17]

Functional Cellular Outcome: Inhibition of Cell Viability

The ultimate goal of a targeted therapy is to inhibit cancer cell proliferation or induce apoptosis. A cell viability assay will determine the phenotypic consequence of inhibiting the FGFR pathway.

Experimental Protocol: WST-1 Cell Viability Assay

  • Cell Seeding and Treatment:

    • Seed the FGFR-dependent cancer cell line in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of Pyrrolo-6M , AZD4547 , or vehicle control.

    • Incubate for 72 hours.[10]

  • Assay Procedure:

    • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan dye by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[10]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Comparative Cellular Activity of Pyrrolo-6M and AZD4547

CompoundCellular Target Engagement (FGFR1, IC50, nM)p-ERK Inhibition (Cellular IC50, nM)Cell Viability (GI50, nM)
Pyrrolo-6M 5570150
AZD4547 101225

Data for Pyrrolo-6M is hypothetical and assumes good cell permeability and on-target activity. Data for AZD4547 is representative of a potent, cell-active inhibitor.

Conclusion

This guide outlines a logical, multi-tiered approach to rigorously validate a novel kinase inhibitor, using the hypothetical compound Pyrrolo-6M as an example targeting the FGFR pathway. By systematically progressing from biochemical potency and selectivity to cellular target engagement, pathway modulation, and functional outcomes, researchers can build a robust and reliable data package.

The comparative data against a known inhibitor, AZD4547 , provides essential context for evaluating the potential of a new chemical entity. A successful validation campaign will show a clear correlation across these assays: potent biochemical inhibition should translate to effective target binding in cells, which in turn leads to the inhibition of downstream signaling and, ultimately, a desired phenotypic effect like the inhibition of cancer cell proliferation. This self-validating system is the cornerstone of modern kinase inhibitor development.

References

A Comparative Analysis of Pyrrolopyridine Isomers as FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in various human cancers, making FGFRs a compelling target for therapeutic intervention.[1][2][3] Among the diverse chemical scaffolds explored for FGFR inhibition, pyrrolopyridines have emerged as a promising class of potent and selective inhibitors. This guide provides a comparative analysis of different pyrrolopyridine isomers, offering insights into their structure-activity relationships (SAR) and their potential as anti-cancer agents.

The FGFR Signaling Pathway: A Key Regulator of Cellular Processes

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[4][5][6] This signaling is crucial for normal physiological processes, including embryonic development, tissue repair, and angiogenesis.[4][6] However, genetic alterations such as gene amplification, mutations, and chromosomal translocations can lead to constitutive activation of FGFR signaling, promoting tumor growth, proliferation, and survival.[7][8]

The binding of FGF ligands to FGFRs, in a complex with heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[5][9] This activation initiates several key downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[4][5][9][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCG->CellResponse STAT->CellResponse

Figure 1: Simplified FGFR Signaling Pathway. Activation of FGFRs by FGFs and HSPG leads to the initiation of multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cellular responses.

Pyrrolopyridine Scaffolds: A Versatile Platform for FGFR Inhibition

The pyrrolopyridine core, a bicyclic aromatic heterocycle containing a pyrrole ring fused to a pyridine ring, offers a versatile scaffold for the design of kinase inhibitors. Different isomeric forms, such as 1H-pyrrolo[2,3-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine, present distinct electronic and steric properties that can be exploited to achieve potent and selective inhibition of FGFRs.

1H-Pyrrolo[2,3-b]pyridine Derivatives

Research into 1H-pyrrolo[2,3-b]pyridine derivatives has yielded potent FGFR inhibitors.[1][2] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the pyrrolopyridine core can significantly impact inhibitory activity and selectivity. For instance, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to enhance potency.[1]

One notable compound, 4h , from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[1][2] This compound also demonstrated significant anti-proliferative effects in cancer cell lines.[2]

5H-Pyrrolo[2,3-b]pyrazine Derivatives

The 5H-pyrrolo[2,3-b]pyrazine scaffold, an isomer of pyrrolopyridine, has also been successfully utilized to develop potent FGFR inhibitors.[3][11] Optimization of a hit compound from a c-Met inhibitor project led to the discovery of several potent 5H-pyrrolo[2,3-b]pyrazine derivatives with significant FGFR inhibitory activity.[11]

A key finding was that exchanging a pyrazolo[4,3-b]pyridine scaffold with a pyrrolo[2,3-b]pyrazine scaffold increased the inhibitory activity against FGFR1.[12] Compound 13 from this series showed exceptional potency with an FGFR1 IC50 of 0.6 nM.[11] Further optimization led to the development of compound 35 , which demonstrated in vivo efficacy in a xenograft mouse model with FGFR genetic alterations.[8]

Comparative Analysis of Pyrrolopyridine Isomers

The following table summarizes the inhibitory activities of representative compounds from different pyrrolopyridine isomer series against the FGFR family.

CompoundScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 1H-Pyrrolo[2,3-b]pyridine7925712[1]
13 5H-Pyrrolo[2,3-b]pyrazine0.6---[11]
AZD-4547 (Reference Compound)0.81247[1]

Note: Direct comparative data for all isomers against all FGFR subtypes is not always available in a single study. The data presented is a compilation from different sources.

The data suggests that the 5H-pyrrolo[2,3-b]pyrazine scaffold can yield highly potent FGFR1 inhibitors. The SAR exploration around the methylpyrazole moiety in the 5H-pyrrolo[2,3-b]pyrazine series revealed that an unsubstituted pyrazole ring led to significantly higher activity.[11] In contrast, the 1H-pyrrolo[2,3-b]pyridine series, exemplified by compound 4h , demonstrates potent pan-FGFR inhibition against FGFR1-3.[1]

Experimental Protocols for Evaluating FGFR Inhibitors

The evaluation of novel FGFR inhibitors relies on a series of robust in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of a specific FGFR kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a purified FGFR kinase.

Methodology:

  • Preparation of Reagents:

    • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4).

    • A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Adenosine triphosphate (ATP).

    • Kinase assay buffer.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the FGFR kinase to the assay buffer.

    • Add the test compound dilutions to the wells and incubate to allow for binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[13]

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - FGFR Kinase - Substrate - ATP - Test Compound Dilutions Start->Prep Incubate Incubate Kinase with Test Compound Prep->Incubate Reaction Initiate Kinase Reaction (Add Substrate & ATP) Incubate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Phosphorylation Stop->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on FGFR signaling.

Objective: To determine the anti-proliferative activity of a test compound on FGFR-driven cancer cells.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines with known FGFR alterations (e.g., FGFR1/2 amplification or mutations).[7]

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound.

    • Incubate the cells for a period that allows for cell division (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as MTT, MTS, or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a lead compound in an animal model.

Objective: To assess the in vivo anti-tumor activity of an FGFR inhibitor.

Methodology:

  • Model Development:

    • Implant human tumor cells with FGFR alterations subcutaneously into immunocompromised mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion and Future Directions

The comparative analysis of pyrrolopyridine isomers reveals that both 1H-pyrrolo[2,3-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine scaffolds are valuable starting points for the development of potent and selective FGFR inhibitors. The choice of the specific isomer and the substitution pattern can significantly influence the potency and selectivity profile against different FGFR family members.

Future research should focus on:

  • Head-to-head comparison: Directly comparing optimized compounds from different pyrrolopyridine isomer series in a comprehensive panel of biochemical and cellular assays.

  • Selectivity profiling: Thoroughly characterizing the selectivity of lead compounds against a broad panel of kinases to anticipate potential off-target effects.

  • Pharmacokinetic optimization: Improving the drug-like properties of potent inhibitors to ensure favorable in vivo efficacy and safety profiles.

  • Overcoming resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations that may arise during treatment with first-generation FGFR inhibitors.[14]

By leveraging the structural diversity of pyrrolopyridine isomers and a deep understanding of their SAR, researchers can continue to develop novel and effective FGFR-targeted therapies for cancer patients.

References

A Comparative Guide to p38 Kinase Inhibitors: Benchmarking Different Chemical Scaffolds for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, this guide offers an in-depth, objective comparison of various p38 mitogen-activated protein (MAP) kinase inhibitors. Rather than focusing on a single compound, we will explore distinct chemical scaffolds, highlighting their performance, selectivity, and the experimental methodologies crucial for their evaluation. This guide will delve into the well-characterized pyridinylimidazole, diaryl urea, and pyrrolopyridine classes of inhibitors, providing the supporting data and protocols necessary for informed decision-making in your research.

The p38 MAPK Signaling Pathway: A Critical Target in Inflammation

The p38 MAP kinase signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1] This cascade plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a significant therapeutic target for a host of inflammatory and autoimmune diseases.[2][3] The pathway is a multi-tiered system, as illustrated below.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK Stress Cellular Stress (LPS, UV) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors phosphorylates Cytokine_Production Pro-inflammatory Cytokine Production MAPKAPK2->Cytokine_Production TranscriptionFactors->Cytokine_Production Inhibitors p38 Inhibitors Inhibitors->p38 inhibit

Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.

Comparative Analysis of p38 MAPK Inhibitors

The development of p38 MAPK inhibitors has yielded several classes of compounds, each with distinct characteristics. While many have entered clinical trials, challenges with efficacy and off-target effects have been persistent hurdles.[1][3][4] This section provides a head-to-head comparison of representative inhibitors from different chemical scaffolds.

It is important to note that while the initial topic of interest was 6-methoxy-1H-pyrrolo[3,2-b]pyridine, a thorough search of the scientific literature and chemical databases did not yield specific p38 inhibitory data for this exact compound. However, the structurally related compound, 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354) , is a potent and selective p38 kinase inhibitor.[5] Therefore, we will use RWJ 68354 to represent the pyrrolopyridine scaffold in our comparison.

Potency Against p38 Isoforms

The p38 MAPK family has four isoforms: α, β, γ, and δ. The p38α and p38β isoforms are most closely associated with the inflammatory response.[3] The in vitro potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

InhibitorChemical Scaffoldp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
RWJ 68354 Pyrrolopyridine9Data not availableData not availableData not available
SB203580 Pyridinylimidazole50500>10,000>10,000
Doramapimod (BIRB 796) Diaryl Urea3865200520
Losmapimod Pyridinyl-pyrimidine~7.9 (pKi 8.1)~25 (pKi 7.6)Data not availableData not available
Neflamapimod (VX-745) Pyridinylimidazole10220>20,000Data not available
Talmapimod (SCIO-469) Pyridinylimidazole990Data not availableData not available

Data compiled from multiple sources.[6][7][8][9][10][11][12]

Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity—the ability to inhibit the target kinase without affecting other kinases. Poor selectivity can lead to off-target effects and toxicity. The following table highlights the inhibitory activity against some common off-target kinases.

InhibitorJNK2 IC50 (nM)c-Raf-1 IC50 (µM)Other Notable Off-Targets
RWJ 68354 Data not availableData not availableData not available
SB203580 >10,000Data not availableLCK, GSK-3β, PKBα (moderate inhibition)
Doramapimod (BIRB 796) 981.4B-Raf (IC50 = 83 nM)[7][13]
Losmapimod Data not availableData not availableSelective for p38α/β[11]
Neflamapimod (VX-745) >20,000>20,000Highly selective for p38α[6][9]
Talmapimod (SCIO-469) >2000-fold selectivity>2000-fold selectivityHighly selective for p38α[8]

Data compiled from multiple sources.[6][7][8][9][13]

Experimental Protocols for Inhibitor Evaluation

Accurate and reproducible evaluation of inhibitor potency and selectivity is paramount. Below are detailed protocols for key in vitro and cell-based assays.

In Vitro Biochemical Kinase Assay (p38α)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38α.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (Luminescent) cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of test inhibitor Dispense_Inhibitor Dispense inhibitor dilutions into 384-well plate Inhibitor_Dilution->Dispense_Inhibitor Master_Mix Prepare kinase/substrate master mix Add_Master_Mix Add kinase/substrate mix Master_Mix->Add_Master_Mix Dispense_Inhibitor->Add_Master_Mix Initiate_Reaction Initiate reaction with ATP Add_Master_Mix->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and deplete remaining ATP (e.g., ADP-Glo™) Incubate->Stop_Reaction Detect_Signal Add detection reagent and measure luminescence Stop_Reaction->Detect_Signal Plot_Data Plot luminescence vs. inhibitor concentration Detect_Signal->Plot_Data Calculate_IC50 Calculate IC50 value using a four-parameter logistic fit Plot_Data->Calculate_IC50

Caption: Workflow for a luminescent-based p38 MAPK kinase assay.

Detailed Protocol:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Kinase/Substrate Addition: Prepare a master mix containing p38α kinase (e.g., 5 ng/µL) and a suitable substrate (e.g., ATF-2 peptide) in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[14] Add 4 µL of this master mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for p38α) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[14]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: LPS-Induced TNF-α Production in THP-1 Cells

This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.

Detailed Protocol:

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2-mercaptoethanol. Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inhibitor Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.[15][16]

  • Incubation: Incubate the cells for 4-6 hours at 37°C.[16][17]

  • Sample Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Concluding Remarks

The pursuit of effective and safe p38 MAPK inhibitors remains a significant endeavor in drug discovery.[2][3] While many promising candidates have emerged, the journey to clinical success has been fraught with challenges, often related to achieving the desired therapeutic window without significant off-target effects.[1][4] This guide has provided a comparative framework for evaluating p38 inhibitors from different chemical scaffolds, with a focus on potency, selectivity, and the robust experimental methods required for their characterization. The pyrrolopyridine scaffold, represented here by RWJ 68354, demonstrates high potency and serves as a valuable chemical starting point for further optimization. As our understanding of the nuanced roles of p38 isoforms and the complexities of the inflammatory response deepens, the continued development of highly selective and potent inhibitors will be crucial for realizing the full therapeutic potential of targeting this key signaling pathway.

References

A Comparative Guide to Kinome Profiling and Cross-Reactivity of Novel Azaindole-Based Kinase Inhibitors: A Case Study with 6-Methoxy-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Selectivity

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, and the development of small molecule inhibitors that can selectively modulate the activity of a specific kinase, while avoiding off-target effects, remains a paramount challenge in drug discovery.[2]

The azaindole scaffold has been recognized as a "privileged structure" in medicinal chemistry for its ability to mimic the hinge-binding motif of ATP, the natural substrate for all kinases.[3][4] The strategic incorporation of a nitrogen atom into the indole ring system can enhance hydrogen bonding interactions within the ATP-binding pocket, often leading to improved solubility and more favorable pharmacokinetic properties.[4][5] This guide focuses on a novel investigational compound, 6-methoxy-4-azaindole, as a case study to illustrate the critical importance and practical application of kinome profiling and cross-reactivity analysis.

Understanding a compound's selectivity profile across the kinome is not merely an academic exercise; it is a crucial step in prioritizing lead candidates, predicting potential toxicities, and uncovering new therapeutic opportunities.[6] This guide provides an in-depth comparison of methodologies, presents illustrative data, and details the experimental workflows necessary for researchers, scientists, and drug development professionals to rigorously characterize their own kinase inhibitors.

The Rationale for Comprehensive Kinome Profiling

Historically, kinase inhibitor discovery often followed a target-centric approach. However, the field has increasingly adopted a compound-centric strategy, where a molecule's interactions are assessed across a wide swath of the kinome early in the discovery process.[7] This global survey provides a comprehensive "fingerprint" of the compound's activity, which is invaluable for several reasons:

  • Defining Selectivity: Quantifies the potency of a compound against its intended target relative to all other kinases.

  • Identifying Off-Targets: Uncovers unintended interactions that could lead to adverse effects or, alternatively, beneficial polypharmacology.

  • Guiding Structure-Activity Relationship (SAR): Elucidates how chemical modifications impact both on-target potency and off-target activity, enabling rational design of more selective compounds.[8]

  • Mechanism of Action (MOA) Deconvolution: Helps to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.

The decision-making process in a drug discovery program is critically influenced by kinome profiling data, as illustrated in the workflow below.

G cluster_0 cluster_1 cluster_2 A Novel Compound (e.g., 6-Methoxy-4-Azaindole) B High-Throughput Kinome Profiling (~400 Kinases @ 1µM) A->B C Data Analysis: Potency & Selectivity Score B->C D High Potency High Selectivity C->D  Evaluate E High Potency Low Selectivity C->E  Evaluate F Low Potency C->F  Evaluate G Advance to Cellular & In Vivo Models D->G H Medicinal Chemistry: Optimize for Selectivity E->H I Abandon or Re-evaluate Scaffold F->I H->B Re-screen

Caption: Decision workflow based on initial kinome profiling results.

Comparative Kinome Selectivity Profiles

To contextualize the performance of a novel inhibitor, it is essential to compare its selectivity profile against compounds with known characteristics. The following table presents illustrative data for our case study compound, 6-methoxy-4-azaindole, alongside two reference inhibitors: Staurosporine, a notoriously promiscuous inhibitor, and a hypothetical selective inhibitor, "Compound X," designed for specificity.

Data for 6-Methoxy-4-Azaindole and Compound X are representative and for illustrative purposes only.

Kinase Target FamilyKinase6-Methoxy-4-Azaindole (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM)
Tyrosine Kinase (TK) c-Met 98 9999
ABL1459812
SRC6210015
FGFR4859525
CMGC CDK221975
DYRK1A35928
p38α (MAPK14)15883
PI3K PI3Kγ18754
AGC PIM125996
Other Aurora A419611

Interpretation of Illustrative Data:

  • 6-Methoxy-4-Azaindole: This hypothetical profile suggests a potent inhibitor of its primary target, c-Met, a receptor tyrosine kinase.[9] However, it displays significant cross-reactivity with other kinases, notably FGFR4 and SRC. This profile suggests a candidate for a medicinal chemistry campaign to improve selectivity.

  • Staurosporine: As expected, this compound shows potent, widespread inhibition across the kinome, making it a useful positive control but a poor therapeutic candidate.

  • Compound X: This profile represents an ideal outcome, with high potency against the intended target (c-Met) and minimal activity (<30% inhibition) against a wide panel of other kinases, indicating high selectivity.

This selectivity can be visualized using a kinome map, where inhibited kinases are highlighted. For clarity, a simplified diagram below shows the primary target and key off-targets for our illustrative compound.

G center 6-Methoxy-4-Azaindole cMet c-Met center->cMet High Inhibition FGFR4 FGFR4 center->FGFR4 Moderate Inhibition SRC SRC center->SRC Moderate Inhibition ABL1 ABL1 center->ABL1 Low Inhibition Other Other Kinases (350+) center->Other Minimal Inhibition

Caption: Simplified selectivity map for 6-methoxy-4-azaindole.

Methodology: Biochemical Kinase Profiling

A robust, reproducible, and universal assay platform is critical for successful kinome profiling.[1] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. Its high sensitivity and tolerance for a wide range of ATP concentrations make it suitable for profiling inhibitors against diverse kinase families.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a typical workflow for determining the percent inhibition of a compound against a panel of kinases at a single concentration.

I. Reagent Preparation:

  • Compound Dilution: Prepare a 10 mM stock solution of 6-methoxy-4-azaindole in 100% DMSO. Create a series of intermediate dilutions in a buffer compatible with the kinase assay (e.g., 1% DMSO final concentration).

  • Kinase and Substrate Preparation: Reconstitute purified, active kinase enzymes and their corresponding substrates in the appropriate kinase reaction buffer as specified by the manufacturer. The ATP concentration should be set at or near the Km for each specific kinase to ensure accurate potency assessment.[10]

  • ADP-Glo™ Reagent Preparation: Reconstitute the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Kinase Detection Reagent Preparation: Prepare the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP into a luminescent signal.

II. Assay Procedure:

  • Plate Setup: Dispense 5 µL of the kinase/substrate/ATP mixture into the wells of a 384-well plate.

  • Compound Addition: Add 1 µL of the diluted test compound (6-methoxy-4-azaindole), positive control (e.g., Staurosporine), and negative control (vehicle, e.g., 1% DMSO) to the appropriate wells.

  • Kinase Reaction: Mix gently and incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

III. Data Analysis:

  • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

  • Plot the results in a waterfall plot or kinome tree to visualize selectivity.[10]

G A 1. Dispense Kinase/Substrate/ATP (5 µL per well) B 2. Add Test Compound or Control (1 µL per well) A->B C 3. Incubate (Kinase Reaction) (e.g., 60 min @ RT) B->C D 4. Add ADP-Glo™ Reagent (5 µL, stops reaction, depletes ATP) C->D E 5. Incubate (40 min @ RT) D->E F 6. Add Kinase Detection Reagent (10 µL, converts ADP to light) E->F G 7. Incubate (30 min @ RT) F->G H 8. Read Luminescence (Plate Reader) G->H G cluster_0 Kinase Hinge Region cluster_1 6-Methoxy-4-Azaindole A Backbone NH (e.g., Met) B Backbone C=O (e.g., Glu) C Pyrrole N-H C->A H-Bond (Donor) D Pyridine N D->A H-Bond (Acceptor) E 6-Methoxy Group (Selectivity Pocket)

References

A Senior Application Scientist's Guide to Validating In Vivo Efficacy of Pyrrolopyridine Compounds in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating the in vivo efficacy of novel pyrrolopyridine compounds. Moving from promising in vitro data to a robust preclinical animal model is a pivotal step in the drug discovery pipeline.[1] This document eschews a rigid template, instead offering a logical, field-tested workflow grounded in scientific integrity. We will delve into the causality behind experimental choices, establish self-validating protocols, and present a clear path for generating reliable, interpretable data.

Part 1: The Cornerstone of In Vivo Research - Strategic Model Selection

The predictive power of any preclinical study hinges on the selection of an appropriate animal model.[2] The choice is not arbitrary; it must be dictated by the compound's mechanism of action, the clinical context of the target cancer, and the specific questions the study aims to answer. Pyrrolopyridine compounds, often functioning as kinase inhibitors, mimic the purine ring of ATP to interfere with specific signaling pathways.[3][4] Therefore, the chosen model must possess the target kinase and rely on its pathway for proliferation and survival.

Here is a comparison of commonly used mouse models for oncology drug discovery:

Model TypeDescriptionAdvantagesDisadvantagesBest For...
Cell Line-Derived Xenograft (CDX) Immortalized human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID).[1][5]Highly reproducible, cost-effective, rapid tumor growth, extensive historical data.[5]Lacks tumor heterogeneity; absence of a functional immune system prevents evaluation of immunomodulatory effects.[1][6]Initial efficacy screening, dose-response studies, and compounds targeting tumor cell-intrinsic pathways.
Patient-Derived Xenograft (PDX) Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[7]Preserves original tumor architecture, genetic diversity, and heterogeneity; higher predictive value for clinical efficacy.[7]More expensive, technically demanding, variable tumor take-rates and growth kinetics.[7]Evaluating efficacy in a model that closely mirrors human disease, identifying biomarkers of response, and testing drugs on resistant tumors.[8]
Genetically Engineered Mouse Models (GEMM) Mice are engineered with specific genetic mutations (e.g., oncogene activation, tumor suppressor deletion) that lead to spontaneous tumor development.[7]Tumors arise in an immunocompetent host, recapitulating natural tumor progression and tumor-stroma interactions.[1]Long tumor latency, high cost, potential for genetic drift, heterogeneity of response requires larger animal cohorts.[1]Studying tumor-immune system interactions, evaluating preventative agents, and investigating mechanisms of tumorigenesis.
Decision Framework for Model Selection

The choice of model should be a deliberate process. For a novel pyrrolopyridine compound targeting a kinase like VEGFR-2, a CDX model using a cell line known to secrete high levels of VEGF (e.g., HT-29 colon cancer) would be a logical starting point.[9][10] If the compound is expected to have interactions with the tumor microenvironment, a PDX or GEMM model would be superior.

G A Research Question: Validate Pyrrolopyridine Efficacy B Initial Efficacy & Dose Finding? A->B C Study Microenvironment or Immune Interaction? B->C No D High-Throughput Screening? B->D Yes F Use Patient-Derived Xenograft (PDX) Model C->F No G Use Genetically Engineered (GEMM) or Syngeneic Model C->G Yes E Use Cell Line-Derived Xenograft (CDX) Model D->E Yes D->F No

Caption: Decision flowchart for selecting the appropriate mouse model.

Part 2: A Validated Protocol for In Vivo Efficacy Assessment

Scientific integrity demands a meticulously planned and executed protocol. The following sections outline a robust, self-validating workflow for assessing a pyrrolopyridine compound in a subcutaneous xenograft model.

Experimental Workflow Overview

This diagram illustrates the critical path from model establishment to data interpretation. Each step is designed to build upon the last, ensuring data quality and reliability.

workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Analysis Phase A 1. Animal Acclimation (1-2 weeks) C 3. Subcutaneous Implantation of Cells A->C B 2. Tumor Cell Culture & Preparation B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) D->E F 6. Daily Dosing (Vehicle, Compound, Positive Control) E->F G 7. Monitor Tumor Volume & Body Weight (2x/week) F->G H 8. Study Termination (Endpoint Reached) G->H I 9. Tumor Excision & Analysis (Pharmacodynamics, Biomarkers) H->I J 10. Data Analysis (TGI, Statistics, Survival) H->J K 11. Final Efficacy Report I->K J->K

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Step-by-Step Methodology

This protocol is a representative example and should be adapted based on the specific compound and model.

1. Animal Model and Tumor Implantation

  • Animal Strain: Female athymic nude mice (BALB/c background), 6-8 weeks old, are commonly used for xenograft studies.[11]

  • Cell Line: Select a human cancer cell line with a known and relevant kinase dependency (e.g., A549 lung carcinoma for c-Met inhibitors, HUVEC cells for VEGFR inhibitors).[9][12]

  • Implantation: Culture cells to ~80% confluency. Resuspend 5 x 10⁶ cells in 100 µL of sterile PBS mixed 1:1 with Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Begin caliper measurements three times a week once tumors are palpable. Calculate tumor volume using the formula: (Length x Width²)/2 .[13]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups to ensure a similar average tumor volume across all cohorts.[11][14] This is a critical step to prevent bias.

2. Compound Formulation and Administration

  • Vehicle Selection: Pyrrolopyridine compounds can have limited aqueous solubility. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13] The vehicle must be tested alone to ensure it has no anti-tumor effect.

  • Treatment Groups: A robust study includes a minimum of three groups[11]:

    • Group 1: Vehicle Control: Administered the vehicle solution on the same schedule as the test article.

    • Group 2: Pyrrolopyridine Compound: Administered at one or more doses (e.g., 20 mg/kg). The route (oral gavage, intraperitoneal) and schedule (daily, twice daily) should be informed by prior pharmacokinetic (PK) studies.[12][15][16]

    • Group 3: Positive Control (Standard-of-Care): A clinically relevant drug for the cancer type being modeled (e.g., Cabozantinib for a c-Met-driven model).[12] This group validates the sensitivity of the model to a known therapeutic.

  • Duration: Treatment typically continues for 21-28 days, or until tumors in the control group reach a predetermined endpoint volume (e.g., 1500-2000 mm³).[11]

3. Efficacy and Tolerability Endpoints

  • Primary Endpoint (Efficacy): Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Secondary Endpoint (Tolerability): Monitor animal health daily. Record body weight at least twice a week. A body weight loss exceeding 20% is often an indicator of unacceptable toxicity and may require euthanasia.[12]

Part 3: Comparative Data and Mechanistic Insights

Comparative Efficacy Data Summary

The following table presents hypothetical data from a study of a novel pyrrolopyridine c-Met inhibitor ("Compound A") compared to a vehicle control and the standard-of-care, Cabozantinib, in a lung carcinoma xenograft model.

ParameterVehicle ControlCompound A (20 mg/kg, PO, daily)Cabozantinib (20 mg/kg, PO, daily)
Tumor Growth Inhibition (TGI) 0%64.5%[12]47.9%[12]
Final Average Tumor Volume (mm³) 1850 ± 310657 ± 125964 ± 180
Max Mean Body Weight Change (%) +3.5%-4.2%-9.8%
Tumoral p-Met Inhibition (IHC) 0%+++ (Strong Inhibition)++ (Moderate Inhibition)

Data are presented as mean ± SEM. TGI values are hypothetical but based on published data for a pyrrolopyridine benzamide derivative.[12]

This data suggests that "Compound A" demonstrates superior tumor growth inhibition compared to Cabozantinib in this model, with a more favorable tolerability profile (less body weight loss). The pharmacodynamic data confirms stronger target engagement, providing a mechanistic basis for the enhanced efficacy.

Understanding the Mechanism: Targeting Kinase Signaling

Many pyrrolopyridine compounds function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR or c-Met, which are crucial drivers of tumor growth, proliferation, and angiogenesis.[10][17][18][19][20] Blocking these pathways can lead to cell cycle arrest and apoptosis.[21][22]

The diagram below illustrates the c-Met signaling pathway, a common target for pyrrolopyridine inhibitors.[18] Hepatocyte Growth Factor (HGF) binding to the c-Met receptor triggers dimerization and autophosphorylation, activating downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P2 ADP cMet->P2 PI3K PI3K/AKT Pathway (Survival, Proliferation) cMet->PI3K MAPK RAS/MAPK Pathway (Cell Growth, Division) cMet->MAPK P1 ATP P1->cMet Phosphorylation Inhibitor Pyrrolopyridine Compound Inhibitor->cMet Blocks ATP Binding Site

References

A Comparative Benchmarking Guide: The Anticancer Potential of the Pyrrolo[3,2-b]pyridine Scaffold Against Established Oncologic Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles is relentless. The heterocyclic pyrrolopyridine core, particularly the 1H-pyrrolo[3,2-b]pyridine isomer, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. While direct experimental data on the anticancer properties of 6-methoxy-1H-pyrrolo[3,2-b]pyridine is limited in publicly accessible literature, extensive research on its close chemical relatives provides a strong rationale for its investigation as a potential anticancer agent.

This guide presents a comprehensive benchmarking analysis of two promising anticancer compounds based on the pyrrolopyridine scaffold, representing different mechanisms of action, against a panel of well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the in vitro performance of these novel agents and to elucidate the experimental methodologies required for such an evaluation.

The pyrrolopyridine derivatives selected for this comparative analysis are:

  • A 1H-pyrrolo[3,2-c]pyridine derivative (Tubulin Polymerization Inhibitor): A potent compound that acts on the colchicine-binding site of tubulin, disrupting microtubule dynamics. For the purpose of this guide, we will refer to a representative compound from this class, designated as P-TPI (Pyrrolopyridine Tubulin Polymerization Inhibitor) , based on published data for potent analogues.[1]

  • A 1H-pyrrolo[2,3-b]pyridine derivative (Kinase Inhibitor): A selective inhibitor of key kinases involved in cancer cell proliferation and survival. This will be referred to as P-KI (Pyrrolopyridine Kinase Inhibitor) , representing potent compounds from this series.

These selections are based on the significant anticancer activities reported for these classes of pyrrolopyridine derivatives, which share the core heterocyclic structure of this compound. The methoxy group, a common substituent in many biologically active molecules, can influence the pharmacokinetic and pharmacodynamic properties of a compound, making the 6-methoxy derivative a compound of high interest.

Comparative In Vitro Anticancer Activity

The cornerstone of preclinical anticancer drug evaluation is the assessment of a compound's cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for our representative pyrrolopyridine derivatives and the benchmark anticancer agents against a selection of human cancer cell lines.

CompoundMechanism of ActionHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
P-TPI Tubulin Polymerization Inhibitor~0.12[1]~0.15[1]~0.21[1]
P-KI Kinase InhibitorData not availableData not availablePotent activity reported[2]
Doxorubicin DNA Intercalator, Topoisomerase II Inhibitor~2.92[3][4]Data not available~2.50[3][4]
Cisplatin DNA Cross-linking AgentVariable (~1.9-15.6)[5][6]Data not availableVariable (~5-30)[6]
Paclitaxel Microtubule Stabilizer~0.0025-0.0075[7]Data not available~0.0075[8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay methodology. The values presented here are for comparative purposes and are sourced from the cited literature.

From the available data, the representative pyrrolopyridine tubulin polymerization inhibitor (P-TPI) demonstrates potent anticancer activity in the sub-micromolar range, comparable to or exceeding that of some established chemotherapeutic agents in the tested cell lines.

Mechanisms of Action: A Deeper Dive

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. The pyrrolopyridine derivatives and the benchmark drugs discussed in this guide employ distinct and well-characterized mechanisms to induce cancer cell death.

Pyrrolopyridine Derivatives
  • Tubulin Polymerization Inhibition (P-TPI): This class of pyrrolopyridine derivatives functions by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[1]

  • Kinase Inhibition (P-KI): Many pyrrolopyridine derivatives have been designed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases can be involved in signaling pathways that control cell proliferation, survival, and angiogenesis. By selectively inhibiting these kinases, these compounds can block the downstream signaling events that drive tumor growth.

Benchmark Anticancer Agents
  • Doxorubicin: This is an anthracycline antibiotic that has a multi-faceted mechanism of action. It intercalates into DNA, interfering with DNA replication and transcription.[][10][11][12] It also inhibits the enzyme topoisomerase II, which is responsible for relaxing supercoiled DNA, leading to DNA strand breaks.[][11] Furthermore, doxorubicin can generate reactive oxygen species, causing damage to cellular components.[11]

  • Cisplatin: This platinum-based drug forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks.[13][14][15] These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, and triggering cell cycle arrest and apoptosis.[14][15][16]

  • Paclitaxel: In contrast to P-TPI, paclitaxel is a microtubule-stabilizing agent.[17][18][19] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[17][19] This leads to the formation of abnormal, non-functional microtubule bundles, disruption of the mitotic spindle, and cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[17][18]

Signaling Pathway Visualization

The following diagram illustrates the distinct mechanisms of action of the tubulin-targeting agents and DNA-damaging drugs.

Anticancer Mechanisms cluster_0 Microtubule Dynamics cluster_1 DNA Integrity & Cell Cycle Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Disrupted Mitotic Spindle P-TPI P-TPI P-TPI->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization DNA DNA DNA->Cell Cycle Arrest (G2/M) Damage Response Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Doxorubicin Doxorubicin Doxorubicin->DNA Intercalation, Topo II Inhibition Cisplatin Cisplatin Cisplatin->DNA Cross-linking Experimental_Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Programmed Cell Death Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Cell Division Stages Mechanism-Specific Assay Mechanism-Specific Assay Drug Treatment->Mechanism-Specific Assay e.g., Tubulin Polymerization Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Mechanism-Specific Assay->Data Analysis

References

A Medicinal Chemist's Guide to SAR Validation of Pyrrolopyridine Analogs for Selective PDE4B Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the selective inhibition of phosphodiesterase 4B (PDE4B) has emerged as a pivotal strategy for the development of novel therapeutics targeting a spectrum of inflammatory and neurological disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolopyridine-based analogs as selective PDE4B inhibitors. While direct and extensive SAR data for 6-methoxy-1H-pyrrolo[3,2-b]pyridine analogs is not yet broadly available in published literature, we will leverage a comprehensive study on the isomeric 1H-pyrrolo[2,3-b]pyridine-2-carboxamides to establish a robust framework for SAR validation.[1][2] This well-documented series will serve as a predictive model to guide the rational design and optimization of novel this compound derivatives.

The Rationale for Targeting PDE4B Selectively

Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate cellular function by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which is specific for cAMP, comprises four isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. These isoforms are differentially expressed across various tissues and cell types, and they play distinct roles in cellular signaling.

PDE4B is predominantly expressed in inflammatory and immune cells, making it a prime target for anti-inflammatory therapies.[1] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). However, non-selective PDE4 inhibitors have been associated with significant side effects, most notably nausea and emesis, which are primarily attributed to the inhibition of the PDE4D isoform. Therefore, the development of PDE4B-selective inhibitors is a critical objective to enhance the therapeutic window and clinical utility of this drug class.

SAR Analysis of Pyrrolo[2,3-b]pyridine-2-Carboxamides: A Blueprint for Design

A seminal study on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has provided invaluable insights into the structural requirements for potent and selective PDE4B inhibition.[1][2] These findings offer a solid foundation for hypothesizing the SAR of the isomeric this compound scaffold.

The general structure of the explored 1H-pyrrolo[2,3-b]pyridine-2-carboxamides consists of three key regions amenable to chemical modification: the "northern" aryl group, the central pyrrolo[2,3-b]pyridine core, and the "southern" amide substituent.

Key SAR Insights from the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Series:
  • The "Northern" Aryl Group: Modifications in this region have a significant impact on potency. A 3,4-dichlorophenyl group was identified as a highly favorable substituent, consistently affording potent PDE4B inhibition across various amide analogs. This suggests that electronic and steric properties of this aryl moiety are crucial for optimal interaction with the enzyme's active site.

  • The "Southern" Amide Substituent: This region is a critical determinant of both potency and selectivity. A systematic exploration of various cyclic and acyclic amide substituents revealed the following trends:

    • Small, constrained rings are favored: Analogs bearing a 3,3-difluoroazetidine ring at the amide position exhibited a remarkable combination of high potency (IC50 = 0.14 µM for PDE4B) and significant selectivity (6-fold) over the PDE4D isoform.[1]

    • Hydrophobicity and Ring Size Matter: A careful balance of hydrophobicity and ring size in the amide substituent is essential for achieving high affinity and selectivity.[1]

The following table summarizes the SAR data for a selection of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs, highlighting the influence of the amide substituent on PDE4B and PDE4D inhibition.

Compound ID"Northern" Aryl Group"Southern" Amide SubstituentPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a 3,4-dichlorophenylCyclopropyl0.451.22.7
11d 3,4-dichlorophenylCyclopentyl0.210.552.6
11h 3,4-dichlorophenyl3,3-difluoroazetidin-1-yl0.140.846.0
11k 3,4-dichlorophenylPyrrolidin-1-yl1.1>10>9.1
11o 3,4-dichlorophenylMorpholino0.784.35.5

Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[1]

Predictive SAR for this compound Analogs

Based on the established SAR of the isomeric pyrrolo[2,3-b]pyridine scaffold, we can extrapolate a set of guiding principles for the design of novel this compound analogs as selective PDE4B inhibitors. The core hypothesis is that the fundamental binding interactions within the PDE4B active site will be conserved for this isomeric scaffold.

Proposed SAR Exploration Strategy:

Caption: Proposed SAR exploration for this compound analogs.

Experimental Validation: Protocols for PDE4B Inhibition Assays

The validation of newly synthesized analogs requires robust and reliable biochemical and cell-based assays. The following are standard, industry-accepted protocols for determining the potency and selectivity of PDE4B inhibitors.

Biochemical Assay: Lanthascreen™ TR-FRET PDE4B Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measurement of enzymatic activity and is highly amenable to high-throughput screening.

Principle:

TR_FRET_Assay High FRET (Low PDE4B activity) Low FRET (High PDE4B activity) PDE4B PDE4B Enzyme AMP AMP PDE4B->AMP Hydrolysis cAMP_Tb cAMP-Tb (Donor) cAMP_Tb->PDE4B Fluorescent_Tracer Fluorescent Tracer-Antibody (Acceptor) AMP->Fluorescent_Tracer Displaces

Caption: Principle of the Lanthascreen™ TR-FRET PDE4 assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Reagent Preparation: Prepare solutions of recombinant human PDE4B enzyme, a terbium-labeled anti-cAMP antibody (donor), and a fluorescein-labeled cAMP tracer (acceptor) in the assay buffer.

  • Assay Plate Setup: Add the test compounds, PDE4B enzyme, and the cAMP tracer to the wells of a low-volume 384-well plate.

  • Enzyme Reaction: Incubate the plate at room temperature to allow the enzyme to hydrolyze the cAMP tracer.

  • Detection: Add the terbium-labeled antibody to the wells to stop the reaction and allow for binding to the remaining unhydrolyzed cAMP tracer.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor). The ratio of the acceptor to donor emission is used to calculate the percent inhibition.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: TNF-α Release in LPS-Stimulated PBMCs

This assay measures the functional consequence of PDE4B inhibition in a physiologically relevant cell type.

Workflow:

Caption: Workflow for measuring TNF-α release in PBMCs.

Step-by-Step Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed the PBMCs in a 96-well cell culture plate at a density of 2 x 10^5 cells per well in complete RPMI medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

The SAR data derived from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series provides a strong predictive framework for the design of novel this compound analogs as selective PDE4B inhibitors. The key to success will likely lie in the judicious selection of substituents at the "northern" aryl and "southern" amide positions to maximize potency against PDE4B while minimizing activity against PDE4D. The experimental protocols outlined in this guide offer a robust methodology for the comprehensive evaluation of these newly designed compounds. Future work should focus on the synthesis and systematic SAR exploration of the this compound scaffold to validate the predictive model and identify lead candidates with optimal potency, selectivity, and drug-like properties for further preclinical development.

References

A Technical Guide to the Synthesis and Bioactivity of 6-Methoxy-4-azaindole: Bridging Data Gaps and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP and thereby act as a potent inhibitor of various kinases.[1] The strategic incorporation of a nitrogen atom into the indole ring system can significantly enhance a molecule's physicochemical properties, including aqueous solubility and hydrogen bonding capacity, making azaindole derivatives attractive candidates for drug discovery programs.[2] Among the various isomers, 6-methoxy-4-azaindole (also known as 6-methoxy-1H-pyrrolo[3,2-b]pyridine) presents an intriguing, yet underexplored, profile.[3] This guide provides a comprehensive analysis of the known synthesis of 6-methoxy-4-azaindole, evaluates its potential for reproducibility, and, in the absence of published bioactivity data, proposes a detailed experimental framework for its biological evaluation.

I. Synthesis of 6-Methoxy-4-azaindole: A Critical Appraisal of Existing Methods and a Path Towards Reproducibility

The synthesis of azaindoles can be challenging, with many classical indole synthesis methods proving ineffective for these nitrogen-containing analogues.[4] However, several strategies have been successfully employed for the synthesis of various azaindole isomers.[5][6][7]

A. The Known Route: Catalytic Hydrogenation

A general method for the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, an isomer of the target compound, involves the catalytic hydrogenation of a corresponding nitro-pyridine precursor.[8] A similar strategy has been described for 6-methoxy-4-azaindole.[8]

General Protocol: A solution of a 6-methoxy-3-nitropyridine-2-acetonitrile derivative is dissolved in an alcohol solvent (e.g., ethanol or methanol) and hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out at room temperature for 24 hours. Following filtration of the catalyst and removal of the solvent, the crude product is purified by column chromatography.[8]

Challenges to Reproducibility:

While seemingly straightforward, this method presents several challenges to reproducibility that researchers should be aware of:

  • Starting Material Availability: The synthesis and purity of the 6-methoxy-3-nitropyridine-2-acetonitrile starting material can be a significant source of variability.

  • Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and suppliers, impacting reaction time and completeness.

  • Reaction Monitoring: The protocol lacks specifics on how to monitor the reaction's progress, which is crucial for determining the optimal reaction time and preventing over-reduction or side-product formation.

  • Purification: The brief description of column chromatography lacks detail on the specific conditions (e.g., silica type, eluent gradient), which are critical for obtaining a pure product.

To enhance the reproducibility of this synthesis, it is imperative to fully characterize the starting material and meticulously control the reaction parameters. A detailed experimental protocol for this approach is provided below.

Experimental Protocol 1: Synthesis of 6-Methoxy-4-azaindole via Catalytic Hydrogenation

This protocol provides a more detailed workflow to improve the reproducibility of the known synthesis method.

Materials:

  • 6-methoxy-3-nitropyridine-2-acetonitrile derivative

  • Ethanol or Methanol (anhydrous)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the 6-methoxy-3-nitropyridine-2-acetonitrile derivative (1.0 eq) in anhydrous ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the pure 6-methoxy-4-azaindole.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Alternative Synthetic Strategies for Enhanced Reproducibility

Given the limitations of the known method, exploring alternative synthetic routes is highly recommended. Modern organometallic cross-coupling reactions have proven to be robust and versatile for the synthesis of azaindoles.[9]

Proposed Alternative: Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck Reaction

This approach, successfully applied to the synthesis of all four azaindole isomers, offers a convergent and flexible route from readily available aminopyridines.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cascade Reaction cluster_product Product SM1 Amino-o-bromopyridine Reaction Pd2(dba)3 / XPhos / t-BuONa SM1->Reaction SM2 Alkenyl bromide SM2->Reaction Product Substituted Azaindole Reaction->Product

Caption: Palladium-catalyzed cascade reaction workflow.

II. Bioactivity of 6-Methoxy-4-azaindole: A Proposed Framework for Evaluation

To date, there is no publicly available data on the biological activity of 6-methoxy-4-azaindole. However, the broader class of azaindole derivatives has demonstrated significant activity as kinase inhibitors and anticancer agents.[10][11][12] This section outlines a proposed workflow for the initial biological evaluation of 6-methoxy-4-azaindole, focusing on these two key areas.

A. Predicted Biological Targets and Rationale

Based on the known bioactivity of structurally related azaindoles, 6-methoxy-4-azaindole is a promising candidate for evaluation as an inhibitor of various protein kinases. The 4-azaindole scaffold is known to interact with the hinge region of kinases, and the methoxy substituent could potentially form additional interactions within the ATP-binding pocket.[2] Furthermore, many kinase inhibitors exhibit cytotoxic effects on cancer cell lines.[11]

Bioactivity_Evaluation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_primary_screening Primary Screening cluster_secondary_assays Secondary & Confirmatory Assays Synthesis 6-Methoxy-4-azaindole Kinase_Panel Broad Kinase Panel Screen Synthesis->Kinase_Panel Cytotoxicity_Assay Cancer Cell Line Panel Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Cytotoxicity_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action

Caption: Proposed workflow for bioactivity evaluation.

B. Experimental Protocols for Biological Evaluation

To ensure the generation of robust and reproducible data, the following detailed protocols are proposed.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.[1]

Materials:

  • Purified target kinases

  • Kinase-specific substrates and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 6-Methoxy-4-azaindole (dissolved in DMSO)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of 6-methoxy-4-azaindole in DMSO and add to the assay plate. Include appropriate controls (e.g., a known inhibitor and DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP solution to the wells to initiate the reaction. Incubate at the optimal temperature for the specific kinase.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[11]

Materials:

  • Human cancer cell lines (e.g., a panel representing different cancer types)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipettes and a microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-methoxy-4-azaindole for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percent viability for each compound concentration and determine the IC₅₀ value.

III. Data Summary and Comparative Analysis

To facilitate a clear comparison of results, all quantitative data should be summarized in tables.

Table 1: Summary of Synthesis Data for 6-Methoxy-4-azaindole

Synthesis MethodStarting MaterialKey ReagentsYield (%)Purity (%)Analytical MethodReference
Catalytic Hydrogenation6-methoxy-3-nitropyridine-2-acetonitrile10% Pd/C, H₂Data to be generatedData to be generatedNMR, LC-MS, HRMS[8]
Proposed AlternativeTo be determinedTo be determinedData to be generatedData to be generatedNMR, LC-MS, HRMSN/A

Table 2: Proposed Bioactivity Screening of 6-Methoxy-4-azaindole

Assay TypeTarget/Cell LineReadoutEndpointReference Compound
Kinase InhibitionPanel of representative kinasesLuminescenceIC₅₀Staurosporine
CytotoxicityPanel of human cancer cell linesAbsorbanceIC₅₀Doxorubicin

IV. Conclusion and Future Directions

The reproducibility of both the synthesis and bioactivity data for novel compounds is paramount in drug discovery. This guide has highlighted the current knowledge gap for 6-methoxy-4-azaindole and provided a detailed, actionable framework for researchers to generate robust and reliable data. By critically evaluating and optimizing the synthesis, and systematically exploring its biological activity, the scientific community can unlock the full potential of this promising scaffold. Future work should focus on executing the proposed experimental plans, thoroughly characterizing the compound, and exploring its mechanism of action to validate its potential as a therapeutic agent.

V. References

  • Azaindole Therapeutic Agents. PMC - PubMed Central. --INVALID-LINK--

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Benchchem. --INVALID-LINK--

  • 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3. ChemicalBook. --INVALID-LINK--

  • Azaindole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. --INVALID-LINK--

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. --INVALID-LINK--

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. --INVALID-LINK--

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. --INVALID-LINK--

  • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data. Benchchem. --INVALID-LINK--

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS. --INVALID-LINK--

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. --INVALID-LINK--

  • A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. ResearchGate. --INVALID-LINK--

  • This compound-3-carboxylic acid. BLDpharm. --INVALID-LINK--

  • How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. PubMed. --INVALID-LINK--

  • Synthesis of substituted 4- and 6-azaindoles. The Journal of Organic Chemistry. --INVALID-LINK--

  • Application Notes and Protocols: 4-Azaindole as a Versatile Scaffold for Kinase Inhibitors. Benchchem. --INVALID-LINK--

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. --INVALID-LINK--

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. --INVALID-LINK--

  • 6-methoxy-1h-pyrrolo[2,3-b]pyridine. PubChemLite. --INVALID-LINK--

  • A Comparative Guide to 4-Azaindole Drug Candidates: In Vitro and In Vivo Efficacy. Benchchem. --INVALID-LINK--

  • 4-Azaindole vs. 7-Azaindole: A Comparative Guide for Kinase Hinge Binding. Benchchem. --INVALID-LINK--

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. --INVALID-LINK--

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. --INVALID-LINK--

  • Azaindoles in Medicinal Chemistry. PharmaBlock. --INVALID-LINK--

  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem. --INVALID-LINK--

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. --INVALID-LINK--

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Organic Chemistry | ChemRxiv | Cambridge Open Engage. --INVALID-LINK--

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. --INVALID-LINK--

  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF. ResearchGate. --INVALID-LINK--

  • Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. --INVALID-LINK--

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. --INVALID-LINK--

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. --INVALID-LINK--

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

As researchers and developers in the pharmaceutical and life sciences sectors, our focus is often on the synthesis and application of novel compounds like 6-methoxy-1H-pyrrolo[3,2-b]pyridine. This heterocyclic compound, a derivative of the azaindole family, holds potential in various research applications. However, our responsibility extends beyond its use in experimentation; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Grounded in established safety protocols and regulatory standards, this document is designed to empower laboratory professionals to manage this chemical waste with confidence and precision, ensuring that safety and compliance are integral parts of the research process.

Section 1: Hazard Profile and Risk Assessment

While extensive toxicological data for this compound is not widely available, its structural relationship to pyridine and other heterocyclic compounds necessitates that it be handled as a hazardous substance.[1] Pyridine, the parent compound, is a flammable liquid known to be a skin and respiratory irritant, with potential for causing more severe health issues upon prolonged exposure.[2][3] Therefore, a conservative approach assuming similar hazards is scientifically prudent.

Inferred Hazard Classification:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4]

  • Skin Irritation: Likely to cause skin irritation.[5]

  • Eye Irritation: Likely to cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[3][5]

  • Flammability: While solid, it should be kept away from ignition sources as dust can be flammable, and it may decompose to flammable products.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A thorough risk assessment mandates the use of appropriate PPE during all handling and disposal stages. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Tightly-fitting, splash-proof safety goggles or a full-face shield.Prevents contact with eyes, which can cause serious and potentially irreversible damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton™).Protects skin from irritation and potential absorption. Nitrile gloves may offer limited protection and are not recommended for prolonged contact.[7]
Protective Clothing A fully-buttoned laboratory coat, with additional chemical apron if necessary.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection All handling should occur in a certified chemical fume hood.[3][7]Mitigates the risk of inhaling potentially harmful dust or vapors.

Section 2: The Regulatory Landscape: Adherence to EPA and OSHA Mandates

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] The Occupational Safety and Health Administration (OSHA) sets standards for workplace safety during hazardous waste handling.[11][12][13]

  • EPA (RCRA): This "cradle-to-grave" system holds the generator of the waste responsible for its safe management from generation to final disposal.[10][14] Generators must correctly identify, manage, and track their hazardous waste.[14][15]

  • OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure that employees are trained and protected from the health and safety hazards associated with chemical waste.[12][13]

Compliance is not optional. It is a foundational element of safe laboratory practice and corporate responsibility.

Section 3: Standard Operating Protocol for Disposal

The recommended and most secure method for disposing of this compound is through a licensed and certified hazardous waste disposal service. On-site treatment is not advised without the express involvement and approval of your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Collection

The moment a decision is made to discard this compound, it becomes waste and must be handled accordingly.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for the waste. High-density polyethylene (HDPE) or glass containers are appropriate.[3]

  • Collect Pure and Contaminated Waste Separately:

    • Pure Compound/Expired Reagent: Collect in its original container if possible, or in a new, clearly labeled waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., filter paper, silica gel, contaminated gloves) should be collected in a separate, sealed plastic bag or container designated for solid hazardous waste.

  • Avoid Mixing Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials, such as strong oxidizing agents or acids, can cause dangerous reactions.[7]

Step 2: Labeling and Temporary Storage

Proper labeling is a critical RCRA requirement that ensures safety and proper handling by all personnel.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be:

    • Well-ventilated and cool.[3]

    • Away from heat sources, direct sunlight, and ignition sources.[7]

    • In secondary containment to control any potential leaks.

Step 3: Arranging for Professional Disposal
  • Contact Your EHS Office: Your institution's EHS department is the primary point of contact. They will coordinate with the licensed waste disposal vendor.

  • Provide Necessary Documentation: Be prepared to provide the full chemical name and any available safety information to the disposal service.

  • Schedule Pickup: The EHS office will schedule a pickup. Ensure the waste is properly packaged and labeled according to their instructions before the scheduled date. The waste will then be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][5]

Section 4: Emergency Procedures for Spills

Accidents can happen. A clear and immediate response plan is essential to mitigate risks.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control Ignition Sources: If the material is in a solvent or is a fine powder, extinguish all nearby flames and turn off spark-producing equipment.

  • Assess the Spill Size:

    • Small Spill (manageable by trained personnel): Don appropriate PPE. Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels. Carefully sweep the absorbed material into a designated hazardous waste container and label it.

    • Large Spill: Do not attempt to clean it up yourself. Evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.

  • Decontaminate: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent as recommended by your E-EHS department.

  • Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of following the protocol in Section 3.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound node_start Waste Generation (Unused reagent, contaminated material, etc.) node_assess Hazard Assessment (Treat as hazardous: toxic, irritant) node_start->node_assess node_container Select Compatible Container (HDPE or Glass) node_assess->node_container node_label Affix & Complete Hazardous Waste Label node_container->node_label node_storage Store in Designated Satellite Accumulation Area (Secondary containment, ventilated) node_label->node_storage node_contact Contact EHS / Waste Coordinator for Pickup node_storage->node_contact node_document Prepare for Shipment (Follow EHS instructions) node_contact->node_document node_end Waste collected by licensed vendor for incineration. node_document->node_end node_spill Spill Occurs node_spill_assess Assess Spill Size node_spill->node_spill_assess node_spill_small Small Spill: Clean up with absorbent material (Use full PPE) node_spill_assess->node_spill_small Small node_spill_large Large Spill: Evacuate & Call EHS/Emergency node_spill_assess->node_spill_large Large node_spill_small->node_container

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As pioneers in drug development, our work with novel chemical entities like 6-methoxy-1H-pyrrolo[3,2-b]pyridine demands a proactive and informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of our researchers and the integrity of our work. The procedures outlined here are built on a foundation of established safety principles and are designed to be a self-validating system for risk mitigation in the laboratory.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively available, the compound is known to present several hazards. The primary risks associated with this and structurally related heterocyclic amines include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to significant and potentially lasting damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][4]

Given the nature of novel compounds in research and development, it is prudent to assume that this compound may have other, as yet uncharacterized, biological effects. Therefore, a conservative approach to handling that minimizes all routes of exposure is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.[5]Nitrile gloves (double-gloving recommended).Full-length lab coat.Use of a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with a particulate filter is required.[6]
Solution Preparation and Transfers Chemical splash goggles. A face shield is required if there is a risk of splashing.[5]Nitrile gloves. Consider thicker, chemical-resistant gloves for larger volumes.Chemical-resistant apron over a full-length lab coat.All operations should be performed in a certified chemical fume hood.[2]
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).Flame-resistant lab coat and a chemical-resistant apron.All operations must be conducted within a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat and chemical-resistant apron.Operations should be performed in a well-ventilated area, preferably a fume hood.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe outcomes.

Preparation and Weighing
  • Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure.

  • Pre-weighing Checks: Ensure the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, containers) and waste receptacles readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Dispensing: Carefully dispense the required amount of the solid, minimizing the generation of dust.

  • Container Sealing: Securely cap the stock container immediately after dispensing.

  • Clean-up: Wipe down the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual dust. Dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent and have it ready in the fume hood.

  • Addition of Solid: Slowly add the weighed solid to the solvent to avoid splashing.

  • Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid heating unless the protocol specifically requires it, and if so, use a controlled heating mantle and a condenser.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Spill Management and Emergency Procedures

Even with the best precautions, spills can occur. A rapid and effective response is critical to mitigating the risks.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Immediate Action Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill (<100 mL, contained) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL or uncontained) Assess->LargeSpill Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE EvacuateBuilding Evacuate the Building Pull Fire Alarm LargeSpill->EvacuateBuilding Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable) and Absorb Contain->Neutralize Collect Collect Waste in Sealed Container Neutralize->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose CallEmergency Call Emergency Services EvacuateBuilding->CallEmergency

Caption: Workflow for responding to a chemical spill.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2]

Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly marked with the appropriate hazard warnings.

By integrating these safety protocols into your daily workflow, you contribute to a culture of safety and excellence in research. Your diligence protects not only yourself but also your colleagues and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-methoxy-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.